molecular formula C8H18O3<br>CH3(CH2)3OCH2CH2OCH2CH2OH<br>C8H18O3 B094605 2-(2-Butoxyethoxy)ethanol CAS No. 112-34-5

2-(2-Butoxyethoxy)ethanol

Katalognummer: B094605
CAS-Nummer: 112-34-5
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: OAYXUHPQHDHDDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2-Butoxyethoxy)ethanol, more commonly known as diethylene glycol monobutyl ether or butyl carbitol, is an organic compound with the formula C8H18O3 . It is a colorless, high-boiling point (approx. 230 °C) liquid with a low odour and is miscible with both water and most organic solvents, making it an excellent mutual solvent and surfactant . This combination of properties provides significant value in research and industrial applications. Its primary function is as a solvent in the formulation of surface coatings, such as paints, varnishes, and lacquers, and in robust cleaning products like degreasers and household cleaners . In the petroleum industry, its surfactant properties are utilized in specialized applications such as fracturing fluids and oil spill dispersants . Researchers also employ this compound in the development of inks, textile processing fluids, and as a chemical intermediate . When handling this chemical, appropriate safety precautions should be observed, including the use of protective gloves and eye protection, as it can cause skin and serious eye irritation . This product is intended strictly for research and laboratory use as a chemical solvent. It is not intended for personal, household, cosmetic, or drug use, and no statements made herein should be construed as promoting such uses.

Eigenschaften

IUPAC Name

2-(2-butoxyethoxy)ethanol
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InChI

InChI=1S/C8H18O3/c1-2-3-5-10-7-8-11-6-4-9/h9H,2-8H2,1H3
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InChI Key

OAYXUHPQHDHDDZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCO
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Molecular Formula

C8H18O3, Array
Record name DIETHYLENE GLYCOL MONOBUTYL ETHER
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DSSTOX Substance ID

DTXSID8021519
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Molecular Weight

162.23 g/mol
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Physical Description

Diethylene glycol monobutyl ether is a colorless liquid with a mild pleasant odor. Mixes with water. (USCG, 1999), Gas or Vapor, Liquid; Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Colorless liquid with a mild pleasant odor; [CAMEO], COLOURLESS LIQUID., Colorless liquid
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Boiling Point

448 °F at 760 mmHg (NTP, 1992), 230.4 °C, 230 °C, 448 °F
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Flash Point

172 °F (NTP, 1992), 78 °C, 99 °C (Closed cup), 172 °F (78 °C) (Closed cup), 78 °C c.c., 176 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with oils, Very soluble in ethanol, ethyl ether, acetone; soluble in benzene, Solubility in water: very good
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Density

0.954 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9553 g/cu cm at 20 °C, Density: 0.952 at 20 °C; 0.948 at 25 °C, Relative density (water = 1): 0.95, 0.954 at 68 °F
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Vapor Density

5.58 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.6 (Air = 1), Relative vapor density (air = 1): 5.6, 5.58
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg], VP: 0.06 mm Hg at 25 °C, 2.19X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 3, 0.01 mmHg at 68 °F
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Color/Form

Colorless liquid, Clear liquid

CAS No.

112-34-5
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Melting Point

-90.6 °F (NTP, 1992), -68.1 °C, -68 °C, -90.6 °F
Record name DIETHYLENE GLYCOL MONOBUTYL ETHER
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Butoxyethoxy)ethanol, also known by trade names such as Butyl Carbitol, Butyl Diglycol, and Dowanol DB, is a versatile organic solvent with a wide range of applications in industrial and research settings.[1][2][3][4][5] Its unique combination of ether and alcohol functional groups imparts a desirable balance of hydrophilic and hydrophobic properties, making it an effective solvent for a variety of substances, including oils, resins, and waxes.[2][3] This technical guide provides an in-depth overview of the fundamental physicochemical properties of this compound, tailored for professionals in research, science, and drug development.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in various applications, from formulating coatings and cleaners to its use as a chemical intermediate.[1]

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C8H18O3[1][2][6]
Molecular Weight 162.23 g/mol [1][2][6]
Appearance Clear, colorless liquid[3][7]
Odor Mild, characteristic ether-like[3][7]
Density 0.9513 - 0.958 g/cm³ at 20°C[2][6][7]
Melting Point -68 °C[2][6][8]
Boiling Point Approximately 230 - 232 °C[1][2][6]
Refractive Index Approximately 1.434 at 20°C[2]
Table 2: Chemical and Safety Properties
PropertyValueReference
Flash Point 78 °C - 100 °C (closed cup)[8][9][10]
Autoignition Temperature 223 °C[9]
Vapor Pressure 0.02 mm Hg at 20°C[11]
Viscosity 6.12 mm²/s at 20°C[11]
Solubility in Water Miscible[1][6][11][12]
log P (Octanol/Water Partition Coefficient) 0.56[2]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is essential for the safe and effective use of any chemical. Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are widely used to ensure reliable and reproducible data. The following is a summary of the principles behind the standard experimental protocols for determining the key properties of this compound.

Density

The density of a liquid can be determined using several methods outlined in OECD Test Guideline 109 .[3][13][14][15][16] Common techniques include the use of a hydrometer, an oscillating densitometer, or a pycnometer.[3][13] The principle of the oscillating densitometer, for instance, involves measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This change in frequency is directly related to the density of the liquid.

Boiling Point

OECD Test Guideline 103 describes various methods for determining the boiling point of a liquid.[1][12][17][18] One common method is ebulliometry, where the temperature of the vapor-liquid equilibrium is measured at a controlled pressure. Another approach is the dynamic method, which involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.[1][12]

Flash Point

The flash point is a critical safety parameter that indicates the lowest temperature at which a liquid can form an ignitable mixture with air. ASTM D93 outlines the standard test methods for flash point determination using a Pensky-Martens closed-cup tester.[2][4][10][19][20] In this method, a sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed.[10][19]

Vapor Pressure

OECD Test Guideline 104 provides several methods for determining the vapor pressure of a substance.[9][21][22][23][24] The static method involves placing the substance in a sealed container, evacuating the air, and measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature. The dynamic method, as mentioned for boiling point determination, can also be used to establish the vapor pressure curve.[9]

Viscosity

The kinematic viscosity of transparent and opaque liquids is determined according to ASTM D445 .[25][26][27][28][29] This method involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.[25][27]

Refractive Index

The refractive index of hydrocarbon liquids can be measured using ASTM D1218 .[7][8][30][31][32] This method typically employs a refractometer to measure the extent to which light is bent, or refracted, as it passes through the liquid. The measurement is usually performed at a standard temperature, such as 20°C, using a specific wavelength of light (e.g., the sodium D-line).[31]

Water Solubility

OECD Test Guideline 105 details methods for determining the water solubility of a substance.[5][11][33][34][35] For substances that are miscible with water, a simple visual observation of miscibility at different concentrations is often sufficient. For substances with limited solubility, the flask method involves stirring an excess of the substance in water until saturation is reached. The concentration of the substance in the aqueous phase is then determined analytically.[34]

Applications and Logical Relationships

The unique physicochemical properties of this compound make it suitable for a wide array of applications. Its high boiling point and low volatility are advantageous in formulations for coatings and inks, where slow evaporation is desired.[1][3] Its ability to dissolve both polar and non-polar substances makes it an excellent solvent in industrial and household cleaners.[1] Furthermore, its surfactant properties are utilized in the petroleum industry.[1]

Applications_of_2_2_butoxyethoxy_ethanol Logical Relationship of Properties and Applications A High Boiling Point & Low Volatility E Coatings & Inks A->E Slow evaporation B Excellent Solvency for Polar & Non-Polar Substances B->E F Industrial & Household Cleaners B->F Dissolves oils, greases H Textile Processing B->H I Chemical Intermediate B->I C Surfactant Properties G Petroleum Industry (e.g., Fracturing Fluids) C->G D Miscibility with Water & Organic Solvents D->F D->H D->I

Caption: Relationship between key physicochemical properties of this compound and its primary applications.

Safety Considerations

While this compound is a valuable solvent, it is important to handle it with appropriate safety precautions. It can cause skin and serious eye irritation.[1] Prolonged or repeated exposure may lead to more severe health effects.[33] Therefore, it is essential to use this chemical in well-ventilated areas and to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

diethylene glycol monobutyl ether spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diethylene glycol monobutyl ether (DGBE), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound.

Diethylene Glycol Monobutyl Ether: Spectroscopic Profile

Chemical Structure:

Molecular Formula: C₈H₁₈O₃[1]

Molecular Weight: 162.23 g/mol [1][2]

CAS Number: 112-34-5[1][2]

Synonyms: 2-(2-Butoxyethoxy)ethanol, Butyl Carbitol, Butyl Diglycol[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of diethylene glycol monobutyl ether provides information about the different types of protons and their neighboring environments. The spectrum is typically run in deuterated chloroform (B151607) (CDCl₃).[1][4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.72m2H-OCH₂CH ₂OH
~3.66m2H-OCH ₂CH₂OH
~3.58m4H-OCH ₂CH ₂O-
~3.48t2H-O-CH ₂(CH₂)₂CH₃
~2.75s1H-OH
~1.56p2H-OCH₂(CH ₂)₂CH₃
~1.37sextet2H-OCH₂CH₂CH ₂CH₃
~0.91t3H-OCH₂CH₂CH₂CH

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~72.5-OC H₂CH₂OH
~71.0-O-C H₂(CH₂)₂CH₃
~70.2-OC H₂C H₂O-
~61.8-OCH₂C H₂OH
~31.9-OCH₂C H₂CH₂CH₃
~19.4-OCH₂CH₂C H₂CH₃
~13.9-OCH₂CH₂CH₂C H₃

Note: Data is typically acquired in CDCl₃.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for diethylene glycol monobutyl ether is typically obtained from a neat liquid film.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3440Strong, BroadO-H stretch (alcohol)
~2930-2870StrongC-H stretch (alkane)
~1450MediumC-H bend (alkane)
~1120StrongC-O stretch (ether and alcohol)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method used for this compound.

Mass-to-Charge (m/z)Relative IntensityAssignment
45999[C₂H₅O]⁺
57992[C₄H₉]⁺
29311[C₂H₅]⁺
41287[C₃H₅]⁺
75196[HOCH₂CH₂O]⁺

Note: The molecular ion peak [M]⁺ at m/z 162 is often of low abundance or not observed in EI-MS.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation : For ¹H NMR, accurately weigh approximately 5-20 mg of diethylene glycol monobutyl ether. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[6]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[6][7] Ensure the sample is fully dissolved; gentle vortexing can be applied.

  • Transfer : Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube. The liquid level should be between 4.0 to 5.0 cm from the bottom of the tube.[6][7][8]

  • Cleaning : Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[6]

  • Acquisition :

    • Insert the NMR tube into the spectrometer.

    • The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[6]

    • The magnetic field is then shimmed to maximize its homogeneity and improve spectral resolution.[6]

    • The probe is tuned to the appropriate nucleus (¹H or ¹³C).[6]

    • Set the necessary acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and begin data collection.[6]

IR Spectrum Acquisition (Liquid Film/Neat Sample)
  • Plate Preparation : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[9] If necessary, clean the plates with a small amount of a volatile solvent like acetone (B3395972) and allow them to dry completely.[9]

  • Sample Application : Place a single drop of liquid diethylene glycol monobutyl ether onto the surface of one salt plate using a Pasteur pipette.[9]

  • Sandwiching : Place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the two plates.[9][10]

  • Mounting : Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[9]

  • Acquisition :

    • A background spectrum of the empty spectrometer should be collected first. This will be automatically subtracted from the sample spectrum.[11]

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).[12]

  • Cleaning : After analysis, clean the salt plates thoroughly with an appropriate solvent (e.g., acetone) and return them to the desiccator.[9]

Mass Spectrum Acquisition (Electron Ionization)
  • Sample Preparation : Prepare a dilute solution of the sample. Dissolve approximately 1 mg of diethylene glycol monobutyl ether in 1 mL of a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).[13] Further dilute this solution as needed to achieve a final concentration in the range of 10-100 µg/mL.[13]

  • Introduction : The sample can be introduced into the mass spectrometer in various ways. For a pure liquid, it can be introduced via a direct insertion probe or, more commonly, coupled with a gas chromatography (GC) system for separation and introduction.[14]

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[15]

  • Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., quadrupole, ion trap, time-of-flight), where they are separated based on their mass-to-charge (m/z) ratio.[14]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample such as diethylene glycol monobutyl ether.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Liquid Sample cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis Sample Liquid Sample (Diethylene Glycol Monobutyl Ether) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (e.g., GC-MS) Prep_MS->Acq_MS Data_NMR NMR Spectrum (¹H, ¹³C) Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Structural Elucidation & Compound Identification Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

In Vitro Toxicological Profile of Butoxy Di Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of Butoxy Di Glycol (BDG), also known as Diethylene Glycol Monobutyl Ether (DEGBE). The information is curated to assist researchers, scientists, and drug development professionals in evaluating the potential cellular effects of this compound.

Core Toxicological Data

The in vitro toxicity of Butoxy Di Glycol has been evaluated across several key endpoints, including cytotoxicity, genotoxicity, and hemolytic potential. The available quantitative data is summarized below.

Cytotoxicity

Table 1: In Vitro Cytotoxicity of Butoxy Di Glycol (DEGBE)

CompoundCell LineAssayEndpointResult
Diethylene Glycol Monobutyl Ether (DEGBE)iPSC-derived HepatocytesNot SpecifiedCytotoxicityEffects observed at 1 mM and 10 mM[1]
Genotoxicity

In vitro genetic toxicity studies for Butoxy Di Glycol have been predominantly negative. An OECD SIDS report indicates that in vitro cytogenicity and sister chromatid exchange assays with DEGBE were negative.

Table 2: In Vitro Genotoxicity of Butoxy Di Glycol (DEGBE)

AssayTest SystemMetabolic ActivationResult
Cytogenicity AssayNot SpecifiedWith and WithoutNegative
Sister Chromatid Exchange AssayNot SpecifiedWith and WithoutNegative
Ames TestSalmonella typhimuriumNot SpecifiedPredominantly Negative[2]
In Vitro Micronucleus TestNot SpecifiedNot SpecifiedPredominantly Negative[2]
Hemolytic Potential

The hemolytic potential of Butoxy Di Glycol's primary metabolite, butoxyacetic acid (BAA), has been investigated in vitro. A no-effect level of 2 mM BAA was observed for hemolysis in human blood.

Table 3: In Vitro Hemolytic Potential of Butoxyacetic Acid (BAA)

Test SystemEndpointNo-Effect Level
Human BloodHemolysis2 mM

Experimental Protocols

Detailed experimental protocols for key in vitro toxicology assays are provided below. These are generalized protocols based on standard methodologies, as specific protocols from studies on Butoxy Di Glycol were not available.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat cells with various concentrations of Butoxy Di Glycol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with Butoxy Di Glycol as described for the MTT assay.

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.

  • Washing: Wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Determine cell viability as a percentage of the untreated control and calculate the IC50.

In Vitro Hemolysis Assay

This assay evaluates the potential of a substance to damage red blood cells.

Protocol:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in the presence of an anticoagulant.

  • Red Blood Cell Preparation: Isolate red blood cells (RBCs) by centrifugation and wash them with an isotonic buffer solution.

  • Incubation: Incubate a suspension of RBCs with various concentrations of Butoxy Di Glycol or its metabolites. Include positive (e.g., Triton X-100) and negative (buffer) controls.

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant, typically by measuring the absorbance at 540 nm.

  • Calculation: Express the hemolytic activity as a percentage of the positive control.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used assay to evaluate the mutagenic potential of a chemical.

Protocol:

  • Strain Selection: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver).

  • Exposure: Expose the bacterial strains to various concentrations of Butoxy Di Glycol on histidine-deficient agar (B569324) plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Test

This assay detects genotoxic damage by identifying the formation of micronuclei in the cytoplasm of treated cells.

Protocol:

  • Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to various concentrations of Butoxy Di Glycol, with and without metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that the cells have completed one round of nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a fluorescence microscope.

  • Data Analysis: Analyze the data for a dose-dependent increase in the frequency of micronucleated cells.

Visualizations

Metabolic Pathway of Butoxy Di Glycol

The primary metabolic pathway of Butoxy Di Glycol involves oxidation to its corresponding aldehyde and then to butoxyacetic acid (BAA), which is considered the main toxic metabolite.

BDG Butoxy Di Glycol (DEGBE) Aldehyde 2-(2-Butoxyethoxy)acetaldehyde BDG->Aldehyde Alcohol Dehydrogenase BAA Butoxyacetic Acid (BAA) Aldehyde->BAA Aldehyde Dehydrogenase cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellPlating Cell Plating (96-well) CellCulture->CellPlating CompoundPrep Compound Dilution Treatment Compound Treatment CompoundPrep->Treatment CellPlating->Treatment Incubation Incubation Treatment->Incubation AssayReagent Add Assay Reagent (e.g., MTT, Neutral Red) Incubation->AssayReagent Readout Measure Signal (Absorbance) AssayReagent->Readout DataProcessing Data Processing Readout->DataProcessing IC50 IC50 Determination DataProcessing->IC50 BDG Butoxy Di Glycol Exposure Metabolism Metabolism to BAA BDG->Metabolism GeneExpression Altered Gene Expression BDG->GeneExpression CellularStress Cellular Stress Metabolism->CellularStress GeneExpression->CellularStress MitochondrialDysfunction Mitochondrial Dysfunction CellularStress->MitochondrialDysfunction Cytotoxicity Cytotoxicity CellularStress->Cytotoxicity MitochondrialDysfunction->Cytotoxicity

References

mechanism of action of 2-(2-butoxyethoxy)ethanol as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 2-(2-Butoxyethoxy)ethanol as a Solvent

Abstract

This compound, a glycol ether also known as Diethylene Glycol Monobutyl Ether (DEGBE), is a high-boiling, colorless liquid with a mild odor, valued for its excellent solvency.[1][2][3] Its mechanism of action as a solvent is rooted in its amphiphilic molecular structure, which contains both a hydrophobic butyl group and hydrophilic ether and hydroxyl functionalities.[1][4] This dual nature allows it to be miscible with water and a wide range of organic solvents, enabling its function as a powerful solubilizer, coupling agent, and surfactant.[2][5] In biological systems, DEGBE can be absorbed through dermal, oral, and inhalation routes and is metabolized primarily by alcohol and aldehyde dehydrogenases to its main metabolite, (2-butoxyethoxy)acetic acid.[6][7] At the cellular level, its amphiphilic properties suggest a mechanism involving partitioning into lipid bilayers, which can increase cell membrane fluidity and potentially disrupt cellular functions. This technical guide provides a comprehensive overview of its physicochemical properties, solvent action, biological interactions, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS: 112-34-5), hereafter referred to as DEGBE, is a key member of the diethylene glycol ether family.[1] These solvents are synthesized by reacting ethylene (B1197577) oxide with an alcohol, in this case, n-butanol.[8] Glycol ethers are renowned for their unique solubility characteristics, combining the properties of both ethers and alcohols.[5] DEGBE's low volatility, high boiling point, and miscibility with both aqueous and organic phases make it an ideal solvent and coalescing agent in numerous applications, including paints, inks, cleaners, and coatings.[2][4][8] For drug development professionals, understanding the mechanism of such a solvent is critical for formulation science, especially for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), and for assessing its toxicological profile as a potential excipient.

Physicochemical Properties

The efficacy of DEGBE as a solvent is a direct result of its molecular structure and resulting physical properties. Its balanced hydrophilic and lipophilic nature makes it ideal for multi-phase formulations.[4] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Identifiers
CAS Number 112-34-5 [1][9]
Molecular Formula C₈H₁₈O₃ [1][9]
Molecular Weight 162.23 g/mol [1][9]
Physical Properties
Appearance Colorless liquid [2][3]
Odor Mild, pleasant [1][9]
Boiling Point 231 °C (448 °F) [3][10]
Melting Point -68 °C (-90.4 °F) [3][10]
Density 0.954 g/cm³ at 20°C [4][10]
Vapor Pressure 0.01 mmHg at 20°C [10]
Viscosity 6.49 cP at 20°C [9]
Flash Point 100 °C (212 °F) [10]
Solubility & Partitioning
Water Solubility Miscible [2][3][10]

| log Kₒw (Octanol/Water) | 0.56 |[9] |

Mechanism of Action as a Solvent

Molecular Basis of Solvency

The solvent action of DEGBE is attributed to its amphiphilic character. The molecule consists of a four-carbon alkyl (butyl) chain, which is non-polar and hydrophobic, and a polar tail containing two ether linkages and a terminal hydroxyl (-OH) group, which is hydrophilic. This structure allows DEGBE to act as a bridge between oil and water phases, making it an excellent coupling agent and surfactant.[2][11] The hydroxyl group can participate in hydrogen bonding with polar solutes like water, while the butyl group and ether backbone can interact with non-polar organic molecules via van der Waals forces.

Caption: Molecular structure of DEGBE highlighting its amphiphilic nature.

Interaction with Biological Systems

Absorption and Distribution

DEGBE can enter the body through multiple routes, including inhalation, ingestion, and dermal absorption.[12] Studies on rats have shown that it is readily absorbed through the skin.[7] Its miscibility with both lipids and water facilitates its passage through the stratum corneum and subsequent distribution in the body.[12]

Metabolic Pathways

Like other ethylene glycol ethers, DEGBE is metabolized in the liver.[12] The primary metabolic pathway involves a two-step oxidation process. First, alcohol dehydrogenase (ADH) oxidizes the terminal hydroxyl group to an aldehyde intermediate. This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the principal urinary metabolite, (2-butoxyethoxy)acetic acid (BEEA).[7][13] A minor fraction may be conjugated with glucuronic acid.[7] Importantly, unlike shorter-chain glycol ethers such as 2-butoxyethanol, DEGBE does not appear to be significantly metabolized via ether cleavage to produce toxic metabolites associated with hematotoxicity.[7][14]

DEGBE This compound (DEGBE) Intermediate 2-(2-Butoxyethoxy)acetaldehyde DEGBE->Intermediate Alcohol Dehydrogenase (ADH) BEEA (2-Butoxyethoxy)acetic acid (BEEA) (Primary Metabolite) Intermediate->BEEA Aldehyde Dehydrogenase (ALDH) Excretion Urinary Excretion BEEA->Excretion Phase II Conjugation (minor) & Elimination

Caption: Primary metabolic pathway of this compound (DEGBE).

Cellular Mechanism of Action and Toxicity

The amphiphilic nature of DEGBE is central to its interaction with cells. It is proposed that DEGBE molecules can partition into the cell membrane's lipid bilayer. This insertion disrupts the ordered packing of phospholipid tails, thereby increasing membrane fluidity.[15][16] While this property is leveraged by some solvents to enhance drug permeation, excessive membrane fluidization can impair the function of integral membrane proteins, such as receptors and ion channels, and compromise the barrier function of the cell, leading to cytotoxicity.[15] DEGBE is a known eye irritant and can cause minor skin irritation with prolonged contact.[1][3] High doses in animal studies have been associated with effects on the central nervous system, liver, and kidneys, though it does not produce the significant hemolytic effects seen with 2-butoxyethanol.[3][6][7]

cluster_membrane Cell Membrane Interaction Membrane Phospholipid Bilayer (Ordered Structure) FluidizedMembrane Fluidized Bilayer (Disrupted Structure) Membrane->FluidizedMembrane Increased Fluidity Effect Altered Protein Function Increased Permeability FluidizedMembrane->Effect DEGBE DEGBE Molecule DEGBE->Membrane Partitioning into Lipid Bilayer

Caption: Proposed mechanism of DEGBE interaction with the cell membrane.

Toxicological Data Summary

Understanding the toxicological profile is essential for risk assessment. Key quantitative toxicity values for DEGBE are summarized in Table 2.

Table 2: Toxicological Data for this compound

Endpoint Species Route Value Reference(s)
LD₅₀ (Acute Oral) Rat Oral >2000 mg/kg bw [4][7][17]
LD₅₀ (Acute Dermal) Rat Dermal >2000 mg/kg bw [7]
NOAEL (90-day study) Rat Oral 250 mg/kg bw/day [7]

| LOAEL (6-week study) | Rat | Oral | 891 mg/kg bw/day |[7] |

Experimental Protocols

Protocol: In Vitro Dermal Absorption Using Franz Diffusion Cells

This protocol outlines a standard method for assessing the percutaneous absorption of a substance like DEGBE.

  • Objective: To quantify the rate of DEGBE absorption through excised human or animal skin.

  • Apparatus: Franz-type static diffusion cells.

  • Methodology:

    • Skin Preparation: Obtain fresh skin samples (e.g., rat or human cadaver). Shave the hair and separate the epidermis or use full-thickness skin. Mount the skin sample between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Receptor Fluid: Fill the receptor chamber with a buffered saline solution (e.g., PBS at pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain temperature at 32°C to simulate physiological conditions.

    • Dosing: Apply a known quantity of radiolabeled or neat DEGBE (e.g., 10 µL/cm²) to the skin surface in the donor chamber.

    • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire contents of the receptor chamber and refill with fresh, pre-warmed fluid.

    • Analysis: Quantify the concentration of DEGBE in the collected samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compound or HPLC-UV for neat compound).

    • Data Calculation: Calculate the cumulative amount of DEGBE permeated per unit area over time and determine the steady-state flux (Jss).

Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents

This protocol is based on OECD Test Guideline 408 to assess the subchronic toxicity of DEGBE.

  • Objective: To determine the no-observed-adverse-effect-level (NOAEL) and identify target organs of toxicity following repeated oral administration of DEGBE for 90 days.

  • Test System: Fischer 344 rats (e.g., 10 males and 10 females per group).

  • Methodology:

    • Dose Groups: Administer DEGBE via oral gavage daily for 90 consecutive days at a minimum of three dose levels (e.g., 50, 250, 1000 mg/kg/day) plus a vehicle control group (e.g., water).

    • Observations: Conduct daily clinical observations for signs of toxicity. Record body weight weekly and food consumption weekly.

    • Clinical Pathology: Collect blood samples at termination for hematology (e.g., red blood cell count, hemoglobin) and clinical chemistry (e.g., liver enzymes, kidney function markers). Conduct urinalysis.

    • Necropsy and Histopathology: At the end of the 90-day period, perform a full necropsy on all animals. Record organ weights (e.g., liver, kidneys, spleen). Preserve organs and tissues in formalin for histopathological examination by a certified pathologist.

    • Data Analysis: Analyze data for statistical significance. The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed.

cluster_setup Study Setup cluster_dosing Dosing & Observation Phase (90 Days) cluster_analysis Terminal Phase cluster_endpoint Final Analysis Acclimatization Animal Acclimatization (F344 Rats, ~7 days) Grouping Randomization into Groups (e.g., Control, Low, Mid, High Dose) Acclimatization->Grouping Dosing Daily Oral Gavage Grouping->Dosing Observations Daily Clinical Signs Weekly Body Weights Weekly Food Consumption Dosing->Observations Blood Blood Collection (Hematology & Clinical Chemistry) Dosing->Blood Day 91 Necropsy Gross Necropsy & Organ Weights Blood->Necropsy Histo Histopathology of Key Tissues Necropsy->Histo Analysis Statistical Analysis & NOAEL Determination Histo->Analysis

Caption: Experimental workflow for a 90-day repeated dose oral toxicity study.

Applications in Research and Drug Development

The unique properties of DEGBE make it a valuable tool in scientific research and pharmaceutical development.

  • Formulation Excipient: Its excellent solvency for a wide range of substances makes it a candidate for solubilizing poorly water-soluble APIs in liquid and semi-solid dosage forms for oral, dermal, or parenteral administration.[4]

  • Co-solvent in Cleaning Formulations: DEGBE is effective in industrial and household cleaners for removing oils and greases, a property that translates to the cleaning and maintenance of laboratory and manufacturing equipment.[4][8]

  • Chemical Intermediate: It can be used as a starting material or reaction solvent in the synthesis of other molecules, including plasticizers.[2][5]

  • Surfactant Properties: In the petroleum industry, it is used in fracturing fluids to lower surface tension, a principle that can be applied in formulating microemulsions or self-emulsifying drug delivery systems (SEDDS).[2][11]

Conclusion

The is fundamentally linked to its amphiphilic molecular structure. This structure imparts properties of a versatile solvent, coupling agent, and surfactant, allowing it to solubilize a broad spectrum of polar and non-polar compounds. When interacting with biological systems, its primary metabolic pathway leads to the formation of (2-butoxyethoxy)acetic acid, and its cellular effects are likely mediated by its interaction with and disruption of the cell membrane lipid bilayer. With a well-characterized and relatively low toxicity profile compared to other glycol ethers, DEGBE remains a scientifically important and industrially valuable solvent with potential applications in the field of drug development.

References

Diethylene Glycol Monobutyl Ether (DGBE): A Comprehensive Technical Review of its Environmental Fate and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monobutyl ether (DGBE), a widely used solvent in various industrial and commercial applications, is subject to environmental release during its lifecycle. Understanding its environmental fate and biodegradability is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides an in-depth analysis of the environmental behavior of DGBE, summarizing key quantitative data, detailing experimental protocols, and visualizing its degradation pathways and environmental journey.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is largely governed by its physicochemical properties. DGBE is a colorless liquid with a faint butyl odor.[1] Its high water solubility and low octanol-water partition coefficient (log Kow) indicate a low potential for bioaccumulation and a preference for the aqueous phase in the environment.[1][2] The low vapor pressure and Henry's Law constant suggest that volatilization from water or moist soil is not a significant fate process.[2][3]

Table 1: Physicochemical Properties of Diethylene Glycol Monobutyl Ether (DGBE)

PropertyValueReference
Molecular Formula C8H18O3[1]
Molecular Weight 162.23 g/mol [1]
Physical State Colorless liquid[1]
Melting Point < -70°C[1]
Boiling Point 231°C[1]
Density 955 kg/m ³ @ 20°C[1]
Vapor Pressure 2.9 Pa @ 25°C[1]
Water Solubility 955 g/L @ 20°C[1]
log Kow (Octanol-Water Partition Coefficient) 1.0 @ 20°C[1]
Henry's Law Constant 7.2 x 10⁻⁹ atm-m³/mol[3]
Organic Carbon-Water (B12546825) Partition Coefficient (Koc) 2 - 10 L/kg (estimated)[1][2]

Due to its low organic carbon-water partition coefficient (Koc), DGBE has a low tendency to bind to soil or sediment, indicating high mobility in soil.[1][2]

Biodegradability

Table 2: Summary of Biodegradability Studies for DGBE

Test GuidelineDurationDegradationMeasurementReference
OECD 301C (Modified MITI Test)28 days~85%O₂ Consumption[1]
OECD 301C or Equivalent28 days89 - 93%Not specified[2]
OECD 301B (CO₂ Evolution Test)22 days87.1%O₂ Consumption[1]
OECD 302B (Zahn-Wellens Test)8 days99%DOC Removal[1]
OECD 302B or Equivalent28 days100%Not specified[2]

These studies, conducted under aerobic conditions, demonstrate that DGBE is effectively mineralized by microorganisms.

Experimental Protocols

The following sections detail the methodologies for the key biodegradability tests cited for DGBE.

OECD 301C: Ready Biodegradability – Modified MITI Test (I)

This test assesses the ready biodegradability of a chemical by measuring oxygen consumption in a closed respirometer.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.[4][5]

  • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is typically used.[4]

  • Test Substance Concentration: A defined concentration of the test substance, typically providing sufficient organic carbon for measurement without being inhibitory, is added to the test flasks.

  • Temperature: The test is conducted at a constant temperature of 25 ± 1°C.[4]

  • Duration: The standard test duration is 28 days.[4]

  • Measurement: Oxygen consumption is measured using a respirometer. The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).[5]

  • Pass Level: For a substance to be classified as readily biodegradable, at least 60% of the ThOD must be reached within a 10-day window during the 28-day test period.[6]

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This method determines the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced.

  • Principle: The test substance is exposed to an inoculum in a mineral medium. As the substance biodegrades, the evolved carbon dioxide is trapped in a solution of barium or sodium hydroxide (B78521) and is quantified by titration or by an inorganic carbon analyzer.[1]

  • Inoculum: A variety of inoculum sources can be used, including activated sludge, sewage effluent, surface water, or soil, or a mixture of these.[1]

  • Test Substance Concentration: The test substance is typically added at a concentration of 10-20 mg of organic carbon per liter.

  • Temperature: The incubation temperature is maintained at 20-25°C.

  • Duration: The test is run for 28 days.[1]

  • Measurement: The cumulative amount of CO₂ produced is measured at regular intervals. The percentage of biodegradation is calculated as the ratio of the produced CO₂ to the theoretical maximum CO₂ (ThCO₂).[1]

  • Pass Level: A substance is considered readily biodegradable if at least 60% of the ThCO₂ is produced within a 10-day window during the 28-day test.[6]

OECD 302B: Inherent Biodegradability – Zahn-Wellens/EMPA Test

This test is designed to assess the potential for inherent, ultimate biodegradability.

  • Principle: A relatively high concentration of the test substance is incubated with a high concentration of microorganisms from activated sludge in a mineral medium for up to 28 days. Biodegradation is followed by measuring the removal of dissolved organic carbon (DOC).[2][7]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used at a relatively high concentration.[2][7]

  • Test Substance Concentration: The test substance is added at a concentration of 50 to 400 mg/L DOC.[7]

  • Temperature: The test is maintained at 20-25°C.[7]

  • Duration: The test duration is typically 28 days.[2]

  • Measurement: The concentration of DOC is measured at regular intervals. The percentage of biodegradation is calculated from the DOC removal, corrected for the blank control.[7]

  • Interpretation: A removal of DOC greater than 20% indicates inherent, primary biodegradability, while a removal greater than 70% is evidence of inherent, ultimate biodegradability.[8]

Biodegradation Pathway of DGBE

The aerobic biodegradation of diethylene glycol monobutyl ether is believed to proceed through several key steps, including oxidation of the terminal alcohol group, cleavage of the ether linkages, and subsequent metabolism of the resulting intermediates. Recent studies have suggested potential degradation pathways involving ω-oxidation, β-oxidation, and ether bond cleavage through sub-terminal oxidation.[9] The main intermediate products identified include butyl glycol, butyraldehyde, and vinyl butyl ether.[9]

Biodegradation_Pathway cluster_oxidation Oxidation & Ether Cleavage cluster_central_metabolism Central Metabolism DGBE Diethylene Glycol Monobutyl Ether (C8H18O3) ButylGlycol Butyl Glycol DGBE->ButylGlycol ω-oxidation Butyraldehyde Butyraldehyde DGBE->Butyraldehyde Ether Cleavage VinylButylEther Vinyl Butyl Ether DGBE->VinylButylEther Sub-terminal Oxidation Intermediates Further Intermediates ButylGlycol->Intermediates Butyraldehyde->Intermediates β-oxidation VinylButylEther->Intermediates CO2_H2O CO2 + H2O (Mineralization) Intermediates->CO2_H2O

Caption: Proposed biodegradation pathways of DGBE.

Environmental Fate of DGBE

The overall environmental fate of DGBE is characterized by its release into the environment, partitioning between different environmental compartments, and its ultimate degradation.

Environmental_Fate_Workflow cluster_compartments Environmental Compartments cluster_processes Fate Processes Release Release of DGBE to the Environment Water Water Release->Water Soil Soil Release->Soil Biodegradation Rapid Biodegradation (Primary Fate Process) Water->Biodegradation Volatilization Low Volatilization Water->Volatilization Adsorption Low Adsorption to Sediment/Soil Water->Adsorption Bioaccumulation Low Bioaccumulation Potential Water->Bioaccumulation Soil->Biodegradation Leaching Leaching/Mobility in Soil Soil->Leaching Air Atmosphere Air->Volatilization Mineralization Mineralization (CO2, H2O, Biomass) Biodegradation->Mineralization

Caption: Environmental fate workflow of DGBE.

Conclusion

Based on the available data, diethylene glycol monobutyl ether is a readily biodegradable substance with a low potential for bioaccumulation and persistence in the environment. Its high water solubility and low soil adsorption suggest that it will primarily reside in the aqueous phase and be mobile in soil, where it is expected to undergo rapid and extensive biodegradation. The primary environmental fate process for DGBE is microbial degradation, leading to its ultimate mineralization to carbon dioxide and water.

References

The Amphiphilic Nature of 2-(2-Butoxyethoxy)ethanol: A Deep Dive into its Solubility in Aqueous and Organic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 2-(2-butoxyethoxy)ethanol, a versatile glycol ether widely utilized across various scientific and industrial domains. Its unique molecular structure, featuring both a hydrophilic hydroxyl group and ether linkages, alongside a hydrophobic butyl group, imparts valuable amphiphilic properties. This document provides a detailed overview of its solubility in a range of aqueous and organic solvents, outlines experimental protocols for miscibility determination, and presents a visual representation of its solubility relationships.

Core Concepts: Understanding the Solubility of this compound

This compound, also known as diethylene glycol monobutyl ether or butyl carbitol, exhibits broad solvency due to its dual chemical nature. The presence of the hydroxyl group and ether oxygens allows for hydrogen bonding with polar solvents like water, while the butyl chain facilitates interaction with nonpolar organic solvents. This balance of hydrophilic and hydrophobic characteristics is key to its widespread use as a solvent, coupling agent, and coalescent.[1][2]

Data Presentation: Solubility Profile

The solubility of this compound is most accurately described as "miscible" in a vast array of common solvents, signifying that it can be mixed in all proportions to form a single, homogeneous phase. The following table summarizes its miscibility across various classes of aqueous and organic systems.

Solvent ClassSpecific Solvent ExamplesSolubility/Miscibility at Standard Conditions (20-25°C)
Aqueous Systems WaterMiscible
Organic Systems
   AlcoholsEthanol, MethanolMiscible[3]
   KetonesAcetoneMiscible[3]
   EthersDiethyl EtherMiscible[3]
   Aromatic HydrocarbonsBenzeneMiscible[3]
   Aliphatic Hydrocarbonsn-HeptaneMiscible[4]
   Halogenated HydrocarbonsCarbon TetrachlorideMiscible[4]

Experimental Protocols

Precise determination of solubility and miscibility is crucial for formulation development and ensuring the quality of materials. The following are detailed methodologies for assessing the miscibility of this compound with various solvents.

Water Miscibility Determination (Adapted from ASTM D1722)

This method is designed to determine the presence of water-immiscible contaminants in water-soluble solvents.[5][6][7][8][9]

a. Apparatus:

  • 100-mL glass-stoppered graduated cylinder.

  • Constant temperature bath (optional, for tests at non-ambient temperatures).

b. Reagents:

  • Distilled or deionized water.

  • This compound sample.

c. Procedure:

  • Ensure the graduated cylinder is clean and dry.

  • Add a known volume of the this compound sample to the graduated cylinder (e.g., 50 mL).

  • Add an equal volume of distilled water to the cylinder (e.g., 50 mL).

  • Stopper the cylinder and invert it ten times to ensure thorough mixing.

  • Place the cylinder on a level surface and allow it to stand for a specified period (e.g., 30 minutes) at a controlled temperature (typically 25°C).

  • After the standing period, visually inspect the solution against a dark background. The solution should be clear and free of any turbidity, haze, or separation into layers. The presence of any of these indicates immiscibility or the presence of impurities.[5]

Visual Miscibility Determination with Organic Solvents

A straightforward method for qualitatively assessing miscibility with various organic solvents.[10]

a. Apparatus:

  • Clean, dry test tubes with stoppers.

  • Pipettes or graduated cylinders for volume measurement.

b. Reagents:

  • This compound sample.

  • A range of organic solvents to be tested (e.g., ethanol, acetone, diethyl ether, benzene, n-heptane, carbon tetrachloride).

c. Procedure:

  • To a clean, dry test tube, add a specific volume of this compound (e.g., 5 mL).

  • To the same test tube, add an equal volume of the organic solvent being tested (e.g., 5 mL).

  • Stopper the test tube and shake vigorously for approximately 30 seconds.

  • Allow the mixture to stand for at least 5 minutes.

  • Visually inspect the mixture. A single, clear, and uniform phase indicates that the two liquids are miscible. The formation of two distinct layers, cloudiness, or any visible separation indicates immiscibility or partial miscibility.[10]

  • Repeat the procedure for each organic solvent to be tested.

Visualization of Solubility Relationships

The following diagram illustrates the broad miscibility of this compound with different classes of solvents, highlighting its versatile nature as a solvent.

Solubility_Profile cluster_main Solubility of this compound cluster_aqueous Aqueous Systems cluster_organic Organic Systems This compound This compound Water Water This compound->Water Miscible Alcohols Alcohols This compound->Alcohols Miscible Ketones Ketones This compound->Ketones Miscible Ethers Ethers This compound->Ethers Miscible Aromatic_Hydrocarbons Aromatic Hydrocarbons This compound->Aromatic_Hydrocarbons Miscible Aliphatic_Hydrocarbons Aliphatic Hydrocarbons This compound->Aliphatic_Hydrocarbons Miscible Halogenated_Hydrocarbons Halogenated Hydrocarbons This compound->Halogenated_Hydrocarbons Miscible

Caption: Solubility of this compound.

References

CAS 112-34-5 safety and handling precautions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of CAS 112-34-5 (Diethylene Glycol Monobutyl Ether) for Laboratory Use

This guide provides comprehensive safety and handling information for CAS 112-34-5, commonly known as Diethylene Glycol Monobutyl Ether (DGBE) or Butyl Carbitol, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

Diethylene Glycol Monobutyl Ether is classified as a substance that causes serious eye irritation (H319, GHS Category 2).[1][2][3] It is a combustible liquid and may form explosive vapor/air mixtures above 78°C.[4][5][6] A significant, though less immediate, hazard is its ability to form unstable and potentially explosive peroxides upon exposure to air and light, particularly during long-term storage.[7][8] While not classified for acute oral or dermal toxicity, swallowing large amounts may cause injury, and prolonged skin contact can lead to slight irritation due to its defatting properties.[1][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of DGBE is fundamental to its safe handling.

PropertyValueSource(s)
Chemical Formula C₈H₁₈O₃[9][10]
Molecular Weight 162.23 g/mol [3][9]
Appearance Clear, colorless liquid[9][11]
Boiling Point 231 °C (448 °F) at 760 mmHg[9]
Flash Point 77.7 °C - 100 °C (171.9 °F - 212 °F) (Closed Cup)[9][11][12]
Autoignition Temp. 227 °C (440.6 °F)[11][12]
Explosion Limits 0.7 - 5.3 % by volume[9][11]
Vapor Pressure 0.01 mmHg at 20 °C[9]
Density 0.954 - 0.967 g/cm³ at 20-25 °C[9]
Solubility in Water Soluble / Fully Miscible[3][9]

Toxicological Data

The primary toxicological concern is serious eye irritation. Acute toxicity via oral and dermal routes is low.

MetricSpeciesValueSource(s)
LD50 Oral Rat3,305 - 7,291 mg/kg[1]
LD50 Oral Mouse2,400 - 6,050 mg/kg[1][9]
LD50 Dermal Rabbit2,764 - 4,000 mg/kg[1]
Eye Irritation RabbitModerate to Severe Irritation[7][9][11]
Skin Irritation RabbitSlight / Mild Irritation[13]

Occupational Exposure Limits

Monitoring the workplace atmosphere is crucial to prevent overexposure.

OrganizationLimit TypeValueSource(s)
ACGIH TWA10 ppm (Inhalable fraction and vapor)[1]

Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests (e.g., OECD Test Guidelines). However, the source safety data sheets do not provide detailed, step-by-step experimental methodologies for these specific toxicological assessments. For such protocols, researchers should consult dedicated toxicology literature and standardized guidelines from organizations like the OECD or EPA.

Safe Laboratory Handling and Storage

A systematic approach to handling and storage is essential for minimizing risk.

Engineering Controls

Always handle DGBE in a well-ventilated area.[4][7] A system of local and/or general exhaust is recommended to keep airborne concentrations as low as possible.[1] For procedures with a higher risk of vapor generation, use a chemical fume hood.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling DGBE:

  • Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards.[9][14]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[4][14] Wear a lab coat or other protective clothing to prevent skin exposure.[4][9]

  • Respiratory Protection: Generally not required with adequate ventilation.[10] If ventilation is insufficient or irritation is experienced, use an approved air-purifying respirator with organic vapor cartridges.[1][6][14]

Handling Procedures
  • Avoid contact with eyes, skin, and clothing.[2][9]

  • Do not breathe vapors or mist.[2][15]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][7][9]

  • Use non-sparking tools and ground/bond containers and receiving equipment during transfers to prevent static discharge.[1][4]

  • It is recommended to check for the presence of peroxides before heating or distilling.[1][7]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][15]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[2][4][7]

  • Keep containers tightly closed when not in use.[2][15]

  • Store separately from strong oxidants, strong acids, and strong bases.[1][4]

  • Unopened containers can be stored for approximately 18 months; opened containers should not be stored for more than 12 months due to peroxide formation risk.[7]

G Diagram 1: General Laboratory Handling Workflow for CAS 112-34-5 cluster_prep Preparation cluster_handling Execution cluster_post Post-Handling plan Plan Experiment assess Conduct Risk Assessment (Review SDS) plan->assess controls Prepare Engineering Controls (e.g., Fume Hood) assess->controls ppe_prep Gather Required PPE controls->ppe_prep don_ppe Don PPE (Goggles, Gloves, Lab Coat) ppe_prep->don_ppe handle Handle Chemical (Avoid ignition sources, check for peroxides) don_ppe->handle decontaminate Decontaminate Equipment & Work Area handle->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe waste Dispose of Waste (Follow institutional protocols) remove_ppe->waste wash Wash Hands Thoroughly waste->wash

Caption: A logical workflow for the safe handling of DGBE in a lab setting.

Emergency Procedures

First-Aid Measures

Immediate action is required in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[1][15] Seek immediate medical attention.[5][11]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[5][11] Get medical attention if irritation develops or persists.[11]

  • Inhalation: Move the person to fresh air.[11][15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4][15] If the victim is conscious and alert, give 2-4 cupfuls of water.[11] Never give anything by mouth to an unconscious person.[1][11] Call a poison center or doctor immediately.[15]

Accidental Release Measures (Spills)

In the event of a spill, follow these procedures:

  • Isolate and Ventilate: Evacuate unnecessary personnel and ensure adequate ventilation.[9][15] Eliminate all ignition sources.[5]

  • Containment: Wear appropriate PPE, including respiratory protection if necessary.[4][15] Stop the leak if it is safe to do so.[15]

  • Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9][11]

  • Collection: Collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[4][8][14]

  • Decontamination: Wash the spill area with soap and water.[8]

G Diagram 2: Emergency Spill Response Workflow spill Spill Occurs assess Assess Situation (Size, Location) spill->assess evacuate Evacuate & Restrict Area assess->evacuate Major Spill ppe Don Emergency PPE (Respirator if needed) assess->ppe Minor Spill alert Alert Supervisor & Safety Officer evacuate->alert alert->ppe control Control Ignition Sources & Ventilate Area ppe->control contain Contain Spill (Use absorbent socks) control->contain absorb Absorb Material (Inert, non-combustible) contain->absorb collect Collect Waste (Sealed container) absorb->collect decon Decontaminate Area collect->decon report Complete Spill Report decon->report

Caption: Step-by-step procedure for responding to an accidental DGBE spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][11][15]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[15]

  • Specific Hazards: Containers may explode when heated.[9][11] Hazardous decomposition products like toxic fumes may be released in a fire.[15]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[11][15]

References

Butyl Carbitol: A Comprehensive Technical Guide to its Vapor Pressure and Boiling Point Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the vapor pressure and boiling point of Butyl Carbitol (also known as diethylene glycol monobutyl ether). The following sections present quantitative data in structured tables, outline detailed experimental protocols for the determination of these properties, and include a visualization of the phase behavior relationship.

Core Physicochemical Data

Butyl Carbitol is a high-boiling point, low-volatility solvent with a range of applications in the pharmaceutical and chemical industries. A precise understanding of its vapor pressure and boiling point at various pressures is critical for process design, safety assessments, and formulation development.

Vapor Pressure of Butyl Carbitol

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in equilibrium at a given temperature. This property is a key indicator of a substance's volatility.

Temperature (°C)Vapor Pressure (mmHg)
70.01
95.75
107.810
120.520
135.540
146.060
159.8100
181.2200
205.0400
231.2760

Data sourced from "Vapor Pressures of Pure Substances"[1][2]

Boiling Point of Butyl Carbitol at Various Pressures

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Consequently, the boiling point of a substance is dependent on the surrounding pressure. The normal boiling point is the boiling point at an atmospheric pressure of 760 mmHg.

Pressure (mmHg)Boiling Point (°C)
170.0
595.7
10107.8
20120.5
40135.5
60146.0
100159.8
200205.0
400231.2
760231

This table is derived from the vapor pressure data, as the boiling point at a given pressure is the temperature at which the vapor pressure equals that pressure. The boiling point at 760 mmHg is also confirmed by multiple safety and technical data sheets.[3][4]

Experimental Protocols

The accurate determination of vapor pressure and boiling points, particularly for high-boiling substances like Butyl Carbitol, requires precise experimental techniques. The following sections describe representative methodologies.

Determination of Vapor Pressure (Static Method)

The static method is a direct and accurate technique for measuring the vapor pressure of a liquid at a given temperature.

Apparatus:

  • A thermostatically controlled vacuum-tight sample cell.

  • A pressure transducer or a U-tube manometer.

  • A high-precision temperature sensor.

  • A vacuum pump.

  • A degassing system.

Procedure:

  • A small, degassed sample of Butyl Carbitol is introduced into the sample cell. It is crucial to thoroughly degas the sample to remove any dissolved gases that could contribute to the total pressure.

  • The sample cell is then immersed in a thermostatic bath to maintain a constant and uniform temperature.

  • The system is evacuated to remove air and other volatile impurities.

  • The sample is allowed to equilibrate, and the pressure of the vapor in the headspace above the liquid is measured using the pressure transducer.

  • Measurements are taken at various temperatures to generate a vapor pressure curve.

Determination of Boiling Point at Reduced Pressures (Ramsay-Young Method)

The Ramsay-Young method is a dynamic technique used to determine the boiling point of a liquid at various sub-atmospheric pressures.

Apparatus:

  • A boiling flask with a side arm.

  • A condenser.

  • A thermometer or thermocouple.

  • A manostat to control the pressure.

  • A vacuum pump.

  • A heating mantle.

Procedure:

  • The Butyl Carbitol sample is placed in the boiling flask along with boiling chips to ensure smooth boiling.

  • The apparatus is assembled, ensuring all connections are vacuum-tight.

  • The system is evacuated to the desired pressure, which is then maintained by the manostat.

  • The sample is gently heated until it begins to boil.

  • The temperature of the vapor in equilibrium with the boiling liquid is recorded. This temperature is the boiling point at the controlled pressure.

  • The pressure is then adjusted to a new setpoint, and the process is repeated to obtain a series of boiling points at different reduced pressures.

Visualization of Phase Behavior

The relationship between temperature, pressure, and the physical state of a substance can be effectively visualized. The following diagram illustrates the transition of Butyl Carbitol between its liquid and vapor phases as a function of these parameters.

ButylCarbitolPhaseBehavior cluster_conditions External Conditions cluster_states Physical State of Butyl Carbitol Temperature Temperature Vapor Vapor Phase Temperature->Vapor Increases Vapor Pressure Pressure Pressure Liquid Liquid Phase Pressure->Liquid Favors Liquid State Liquid->Vapor Boiling Occurs (Vapor Pressure = External Pressure) Vapor->Liquid Condensation

References

A Technical Guide to the Synthesis and Purification of 2-(2-Butoxyethoxy)ethanol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides an in-depth guide for the laboratory-scale synthesis and purification of 2-(2-butoxyethoxy)ethanol, a high-purity glycol ether solvent essential for various research and development applications. The methodologies detailed herein are tailored for researchers, scientists, and professionals in drug development who require a reliable protocol for producing this compound with a high degree of purity.

Introduction

This compound, also known as diethylene glycol monobutyl ether or butyl carbitol, is a colorless liquid with a high boiling point and a mild odor.[1] Its amphiphilic nature, possessing both ether and alcohol functionalities, makes it an excellent solvent for a wide array of substances, including resins, dyes, oils, and gums.[2][3] In research settings, it is utilized as a solvent in coatings and inks, a component in cleaning formulations, and as a chemical intermediate for the synthesis of more complex molecules.[1][4] This guide focuses on the Williamson ether synthesis for its preparation, a robust and well-established method for forming ethers.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction involving an alkoxide nucleophile reacting with a primary alkyl halide.[5] For the synthesis of this compound, this guide will detail the reaction between sodium 2-(2-butoxyethoxy)ethoxide and an ethyl halide. A more common and direct laboratory approach involves the reaction of sodium butoxide with 2-(2-chloroethoxy)ethanol (B196239). This latter approach is detailed below.

The overall reaction is as follows:

CH₃(CH₂)₃ONa + ClCH₂CH₂OCH₂CH₂OH → CH₃(CH₂)₃OCH₂CH₂OCH₂CH₂OH + NaCl

2.1. Reagents and Materials

Quantitative data for the key chemicals involved in the synthesis are summarized in Table 1.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/cm³) CAS Number
n-ButanolC₄H₁₀O74.12117.70.8171-36-3
Sodium MetalNa22.998830.977440-23-5
2-(2-Chloroethoxy)ethanolC₄H₉ClO₂124.57185-1871.16628-89-7
Diethyl Ether (Anhydrous)C₄H₁₀O74.1234.60.71360-29-7
This compoundC₈H₁₈O₃162.232310.967112-34-5

2.2. Experimental Protocol: Synthesis

  • Preparation of Sodium Butoxide: Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried to be free of moisture.

  • Under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of anhydrous diethyl ether to the flask.

  • Carefully add 11.5 g (0.5 mol) of sodium metal, cut into small pieces, to the flask.

  • While stirring vigorously, slowly add 37 g (0.5 mol) of n-butanol from the dropping funnel. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 2-3 hours, or until all the sodium has reacted, to ensure the complete formation of sodium butoxide.

  • Williamson Ether Synthesis Reaction: Allow the sodium butoxide solution to cool to room temperature.

  • Slowly add 62.3 g (0.5 mol) of 2-(2-chloroethoxy)ethanol via the dropping funnel.

  • Heat the reaction mixture to reflux and maintain it for 6-8 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A white precipitate of sodium chloride will have formed.

  • Carefully add 100 mL of deionized water to quench any unreacted sodium butoxide and to dissolve the sodium chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Wash the organic layer twice with 50 mL portions of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the diethyl ether solvent using a rotary evaporator. The remaining crude product is a viscous liquid.

Purification of this compound

The primary method for purifying the crude this compound is fractional distillation under reduced pressure (vacuum distillation) to prevent decomposition at its high atmospheric boiling point.

3.1. Equipment

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Thermometer

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

3.2. Experimental Protocol: Purification

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Transfer the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

  • Slowly apply vacuum to the system, reducing the pressure to approximately 10-20 mmHg.

  • Begin heating the distillation flask gently.

  • Collect any low-boiling impurities as the first fraction.

  • Slowly increase the temperature. The desired product, this compound, will begin to distill. Collect the fraction that distills at a constant temperature corresponding to its boiling point at the applied pressure. The boiling point at atmospheric pressure is approximately 230 °C.[1]

  • Monitor the temperature at the head of the column. A stable temperature during distillation indicates the collection of a pure fraction.

  • Once the main fraction is collected, stop the heating and allow the apparatus to cool completely before releasing the vacuum.

  • The purity of the final product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Visualizing the Process

4.1. Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis pathway for this compound.

Synthesis_Pathway cluster_reactants Reactants butoxide Sodium Butoxide CH₃(CH₂)₃ONa plus_reactants + butoxide->plus_reactants chloroethoxyethanol 2-(2-Chloroethoxy)ethanol ClCH₂CH₂OCH₂CH₂OH chloroethoxyethanol->plus_reactants product This compound CH₃(CH₂)₃O(CH₂)₂O(CH₂)₂OH plus_products + product->plus_products salt Sodium Chloride NaCl plus_reactants->product SN2 Reaction (Reflux) plus_products->salt

Caption: Williamson ether synthesis of this compound.

4.2. Purification Workflow

The logical flow of the purification process is depicted in the diagram below.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Water Wash) start->workup separation Phase Separation (Separatory Funnel) workup->separation drying Drying Organic Layer (Anhydrous MgSO₄) separation->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal distillation Fractional Vacuum Distillation solvent_removal->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis final_product Pure this compound analysis->final_product

Caption: Post-synthesis purification workflow.

Safety Considerations

  • Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • n-Butanol: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • 2-(2-Chloroethoxy)ethanol: Toxic if swallowed or inhaled. Handle in a well-ventilated fume hood.

  • Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use anhydrous and stabilized ether.

  • This compound: Causes serious eye irritation.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be conducted in a well-ventilated laboratory fume hood.

By following this comprehensive guide, researchers can reliably synthesize and purify this compound to a high degree of purity suitable for demanding research applications.

References

An In-Depth Technical Guide to the Chemical Compatibility and Reactivity of Diethylene Glycol Monobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylene glycol monobutyl ether (DGBE), a versatile solvent with the CAS number 112-34-5, finds extensive application across various scientific and industrial domains. A comprehensive understanding of its chemical compatibility and reactivity is paramount for ensuring safe handling, predicting material performance, and maintaining the integrity of experimental systems. This guide provides a detailed overview of DGBE's interactions with a range of materials and chemical classes, supported by available quantitative data, established experimental protocols, and visual representations of key processes.

Chemical Reactivity

DGBE exhibits reactivity with strong oxidizing agents, acids, and bases, and is notable for its propensity to form explosive peroxides upon prolonged exposure to air.

Incompatible Substances

Direct contact with the following substances should be avoided to prevent hazardous reactions:

  • Strong Oxidizing Agents: Reacts vigorously, potentially leading to fire or explosion.

  • Strong Acids: Can undergo ether cleavage and other degradation reactions.

  • Strong Bases: May also promote degradation of the ether linkage.[1]

  • Aluminum: Contact with aluminum, particularly if the surface is scratched, can lead to the generation of flammable hydrogen gas.[2]

  • Perchloric Acid (70%): Glycols and their ethers can undergo violent decomposition when in contact with 70% perchloric acid, likely through the formation of explosive perchlorate (B79767) esters.[2]

Peroxide Formation

Like many ethers, DGBE can form unstable and potentially explosive peroxides when exposed to oxygen, a process accelerated by light and heat.[1] It is classified as a compound that forms peroxides upon concentration (e.g., distillation). It is recommended to test for the presence of peroxides in DGBE that has been opened for 6-12 months.[3] For uninhibited DGBE, peroxide formation can be more rapid.

The following diagram illustrates the process of peroxide formation and the subsequent steps for detection and removal.

Peroxide_Formation_Workflow DGBE Diethylene Glycol Monobutyl Ether (DGBE) Exposure Exposure to Oxygen (Air) + Light/Heat DGBE->Exposure Peroxide_Formation Autoxidation (Free Radical Chain Reaction) Exposure->Peroxide_Formation Peroxides Formation of Unstable Peroxides Peroxide_Formation->Peroxides Storage Prolonged Storage Peroxides->Storage Test Test for Peroxides Storage->Test Negative < 25 ppm Safe for Use Test->Negative Negative Result Moderate 25 - 100 ppm Moderate Hazard (Do not distill/concentrate) Test->Moderate Positive Result High > 100 ppm High Hazard (Do not handle, contact EHS) Test->High Positive Result Removal Peroxide Removal (e.g., Ferrous Sulfate Wash) Moderate->Removal Removal->DGBE Purified DGBE

Peroxide formation, testing, and removal workflow for DGBE.
Decomposition

Upon heating to decomposition, DGBE can emit acrid smoke and irritating fumes.[4] Thermal decomposition products can include aldehydes, ketones, and organic acids.[5][6]

Chemical Compatibility

The compatibility of DGBE with various materials is a critical consideration for storage, handling, and use in experimental apparatus. The following tables summarize the known compatibility of DGBE with common plastics, elastomers, and metals.

Plastics

The resistance of plastics to DGBE can vary significantly. The data presented below is a compilation from various chemical resistance guides. It is crucial to note that these are general guidelines, and for critical applications, specific testing under end-use conditions is highly recommended.

Plastic MaterialTrade Name(s)Compatibility RatingNotes
High-Density Polyethylene (B3416737) (HDPE)-AGood resistance at room temperature.
Low-Density Polyethylene (LDPE)-BSome effect, potential for swelling.
Polypropylene (PP)-AGood resistance.
Polyvinyl Chloride (PVC)-CNot recommended, significant swelling and degradation.
Polytetrafluoroethylene (PTFE)Teflon®AExcellent resistance.
Perfluoroalkoxy (PFA)Teflon® PFAAExcellent resistance.
Fluorinated Ethylene (B1197577) Propylene (FEP)Teflon® FEPAExcellent resistance.
Polyvinylidene Fluoride (PVDF)Kynar®AGood resistance.
Acrylonitrile Butadiene Styrene (ABS)-CNot recommended, likely to be attacked.
Polystyrene (PS)-DSevere attack, not recommended.
Polycarbonate (PC)Lexan®, Makrolon®CNot recommended, can cause stress cracking.
Polyamide (Nylon)-BSome effect, absorption and swelling may occur.

Rating Key: A - Excellent, B - Good, C - Fair, D - Severe Effect/Not Recommended.

Elastomers

DGBE can cause swelling, weakening, and embrittlement of many common elastomers.[7] Material selection for seals, O-rings, and tubing requires careful consideration.

Elastomer MaterialCommon Name(s)Compatibility RatingNotes
Nitrile Butadiene Rubber (NBR)Nitrile, Buna-NCSignificant swelling and degradation.[8]
Fluoroelastomer (FKM)Viton®BModerate resistance, some swelling may occur.
Perfluoroelastomer (FFKM)Kalrez®, Chemraz®AExcellent resistance.
Ethylene Propylene Diene Monomer (EPDM)-BFair to good resistance, some swelling.
Silicone (VMQ)-DNot recommended, significant swelling.
Butyl (IIR)-BGood resistance.[6]
Polytetrafluoroethylene/Propylene (TFE/P)Aflas®ARecommended for use with DGBE.[9]
Polyethylene-AGood resistance.[6]
Chlorinated Polyethylene-AGood resistance.[6]
Ethyl Vinyl Alcohol Laminate (EVAL)-AGood resistance.[6]

Rating Key: A - Excellent, B - Good, C - Fair, D - Severe Effect/Not Recommended.

Metals

DGBE can be corrosive to certain metals, particularly at elevated temperatures or in the presence of impurities like water.

MetalCompatibilityNotes
Carbon SteelFairMay cause discoloration.[2] Lined containers are preferred.
Stainless Steel (304, 316)ExcellentPreferred material for storage and handling.[2]
AluminumPoorReacts to produce flammable hydrogen gas, especially if the surface is scratched.[2] Avoid contact.
Copper and its alloys (Brass, Bronze)PoorMay cause discoloration.[2][6]
Galvanized Steel/IronPoorNot recommended for storage.[6]

Experimental Protocols

For applications requiring a high degree of certainty regarding material compatibility, conducting specific tests is essential. The following are summaries of standard methodologies.

Chemical Resistance of Plastics (ASTM D543)

This standard practice provides a framework for evaluating the resistance of plastics to chemical reagents.[2][5][10][11][12]

4.1.1 Summary of Methodology:

  • Specimen Preparation: Standardized test specimens of the plastic material are prepared.

  • Initial Measurements: The weight, dimensions, and relevant mechanical properties (e.g., tensile strength, hardness) of the specimens are measured and recorded.

  • Exposure: The specimens are immersed in diethylene glycol monobutyl ether under controlled conditions of temperature and time. For applications involving splashing or intermittent contact, a "wet patch" method can be employed.

  • Post-Exposure Analysis: After the specified exposure period, the specimens are removed, cleaned, and re-measured.

  • Evaluation: Changes in weight, dimensions, appearance (e.g., color change, swelling, cracking), and mechanical properties are determined and reported.

4.1.2 Experimental Workflow for Plastic Compatibility Testing (based on ASTM D543)

ASTM_D543_Workflow start Start prep Prepare Plastic Test Specimens start->prep initial_measure Measure Initial Weight, Dimensions, and Mechanical Properties prep->initial_measure expose Immerse Specimens in DGBE (Controlled Temperature & Time) initial_measure->expose remove Remove and Clean Specimens expose->remove final_measure Measure Final Weight, Dimensions, and Mechanical Properties remove->final_measure evaluate Evaluate Changes: - Weight & Dimensions - Appearance - Mechanical Properties final_measure->evaluate report Report Compatibility Results evaluate->report end End report->end

References

Methodological & Application

Application Notes and Protocols for 2-(2-Butoxyethoxy)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(2-butoxyethoxy)ethanol, also known as diethylene glycol monobutyl ether or butyl carbitol, as a high-boiling point solvent in various organic synthesis applications. While specific literature precedents for its use in certain named reactions are limited, its physicochemical properties make it a viable alternative to other high-boiling polar aprotic solvents.

Physicochemical Properties of this compound

The unique properties of this compound, summarized in the table below, make it a suitable medium for reactions requiring elevated temperatures and good solubility for a range of reactants.[1][2][3] Its high boiling point allows for a wide reaction temperature range, while its miscibility with both water and many organic solvents facilitates reactant dissolution and can simplify work-up procedures.[1]

PropertyValue
CAS Number 112-34-5
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol
Boiling Point ~230 °C
Melting Point -68 °C
Flash Point ~100 °C
Density ~0.954 g/cm³ at 20 °C
Solubility Miscible with water and most organic solvents

Potential Applications in Organic Synthesis

Given its properties, this compound is a promising solvent for a variety of high-temperature organic transformations, including but not limited to:

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which often require elevated temperatures to proceed efficiently.

  • Ullmann Condensation Reactions: Traditionally requiring high-boiling polar solvents for the formation of C-O, C-N, and C-S bonds.

  • Nucleophilic Aromatic Substitution (SNA r) Reactions: Particularly for less activated substrates that necessitate high temperatures to overcome activation energy barriers.

  • Nanoparticle Synthesis: Where it can serve as a high-boiling solvent and potentially as a reducing or capping agent.

Generalized Experimental Protocols

The following are generalized protocols for key organic reactions where this compound could be employed as a solvent. Researchers should note that these are starting points, and optimization of reaction conditions (temperature, reaction time, catalyst loading, etc.) will likely be necessary for specific substrates.

Generalized Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The high boiling point of this compound can be advantageous for coupling unreactive substrates.

Reaction Scheme:

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • This compound (solvent)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, arylboronic acid or ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst under the inert atmosphere.

  • Add a sufficient volume of degassed this compound to ensure all reactants are dissolved at the reaction temperature.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Reactants Aryl Halide, Boronic Acid/Ester, Base Reaction_Setup Reaction Setup under Inert Atmosphere Reactants->Reaction_Setup Catalyst Palladium Catalyst Catalyst->Reaction_Setup Solvent This compound Solvent->Reaction_Setup Heating Heating (100-150 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification Workup->Purification Product Coupled Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The use of a high-boiling solvent like this compound can be beneficial for less reactive aryl bromides or chlorides.

Reaction Scheme:

Materials:

  • Aryl halide (1.0 equiv)

  • Alkene (1.1 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃, if required)

  • Base (e.g., Et₃N, K₂CO₃, 2-3 equiv)

  • This compound (solvent)

Procedure:

  • In a reaction vessel, combine the aryl halide, palladium catalyst, and phosphine ligand (if used).

  • Purge the vessel with an inert gas.

  • Add the degassed this compound, followed by the alkene and the base.

  • Heat the mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Experimental Workflow for Heck Reaction

Heck_Reaction_Workflow Reactants Aryl Halide, Alkene, Base Reaction Reaction at 100-140 °C Reactants->Reaction Catalyst_System Pd Catalyst & Ligand Catalyst_System->Reaction Solvent This compound Solvent->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification Product Substituted Alkene Purification->Product

Caption: Generalized workflow for a Heck reaction.

Generalized Protocol for Ullmann Condensation (Aryl Ether Synthesis)

The Ullmann condensation is a classic method for the synthesis of aryl ethers, often requiring high temperatures. The high boiling point and polar nature of this compound make it an excellent candidate for this transformation.

Reaction Scheme:

Materials:

  • Aryl halide (1.0 equiv)

  • Phenol (1.0 - 1.2 equiv)

  • Copper catalyst (e.g., CuI, Cu₂O, 5-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline, L-proline, if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • This compound (solvent)

Procedure:

  • Combine the aryl halide, phenol, copper catalyst, ligand (if applicable), and base in a reaction vessel.

  • Add a suitable amount of this compound.

  • Heat the reaction mixture under an inert atmosphere to a high temperature (typically 150-210 °C).

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract the product with an organic solvent.

  • Wash the combined organic extracts with aqueous ammonia (B1221849) solution (to remove copper salts), followed by brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude aryl ether by column chromatography or recrystallization.

Experimental Workflow for Ullmann Condensation

Ullmann_Condensation_Workflow Starting_Materials Aryl Halide, Phenol, Base High_Temp_Reaction Reaction at 150-210 °C Starting_Materials->High_Temp_Reaction Catalyst_System Copper Catalyst & Ligand Catalyst_System->High_Temp_Reaction Solvent This compound Solvent->High_Temp_Reaction Workup Aqueous Workup & Extraction High_Temp_Reaction->Workup Purification Purification Workup->Purification Product Aryl Ether Purification->Product

Caption: Generalized workflow for Ullmann condensation for aryl ether synthesis.

Safety Considerations

This compound is a combustible liquid and can cause serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While specific, documented applications of this compound as a primary solvent in named organic synthesis reactions are not abundant in readily accessible literature, its favorable physicochemical properties strongly suggest its utility as a high-boiling point solvent. The generalized protocols provided herein offer a solid foundation for researchers and drug development professionals to explore its potential in facilitating high-temperature organic transformations. Further optimization for specific substrates is encouraged to achieve optimal reaction outcomes.

References

Application Notes and Protocols for Diethylene Glycol Monobutyl Ether in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethylene glycol monobutyl ether (DGBE), also known as butyl carbitol, in the synthesis and formulation of nanoparticles for various applications, including drug delivery. The protocols and data presented are collated from recent scientific literature to guide researchers in developing novel nanoparticulate systems.

Introduction

Diethylene glycol monobutyl ether (DGBE) is a versatile organic solvent with the chemical formula HOCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃.[1] It is widely recognized for its excellent solvency for both polar and non-polar substances, making it a valuable component in numerous industrial and pharmaceutical formulations.[2] In the realm of nanotechnology, DGBE serves multiple roles, including as a solvent, a co-solvent, a reducing agent, and a stabilizing agent in the synthesis of various nanoparticles. Its properties, such as a high boiling point (231°C) and water solubility, make it suitable for methods like solvothermal and hydrothermal synthesis.[3]

In pharmaceutical sciences, a related compound, diethylene glycol monoethyl ether (DEGME), commercially known as Transcutol®, is extensively used as a penetration enhancer, surfactant, and solubilizer in nanoformulations.[4][5] The principles and applications of DEGME often overlap with those of DGBE due to their structural similarity. These ethers are instrumental in the development of drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where they enhance the bioavailability of poorly soluble drugs.[6][7]

Applications of DGBE in Nanoparticle Synthesis

DGBE's utility in nanoparticle synthesis is multifaceted, contributing to the control of particle size, morphology, and stability.

  • Solvent and Co-solvent: DGBE's amphiphilic nature allows it to dissolve a wide range of precursors, including metal salts and organic compounds, facilitating uniform nucleation and growth of nanoparticles.[2] In glycothermal synthesis, the addition of diethylene glycol (a related compound) as a co-solvent has been shown to improve the solubility of metal precursors, leading to highly dispersed crystalline nanoparticles.[8]

  • Reducing Agent: In the polyol process, glycols like DGBE can act as reducing agents at elevated temperatures, enabling the synthesis of metallic nanoparticles from their salt precursors. This method is considered a "green" synthesis approach as it avoids the use of harsh reducing agents.[9]

  • Stabilizing Agent and Capping Agent: DGBE can adsorb onto the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. This stabilizing effect is crucial for obtaining monodisperse nanoparticles with desired sizes and shapes.

  • Penetration Enhancer in Drug Delivery: In topical and transdermal drug delivery systems, DGBE and its analogues can disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin.[7] This action reduces the diffusional resistance and enhances the penetration of encapsulated drugs.[7][10]

Experimental Protocols

The following are detailed methodologies for key experiments involving diethylene glycol ethers in nanoparticle synthesis, adapted from published research.

Protocol 1: Synthesis of Tin Sulfide (SnS) Nanoparticles using a DGBE-based Solution Process

This protocol describes the synthesis of SnS nanoparticles where diethylene glycol acts as the solvent.

Materials:

Procedure:

  • In a typical synthesis, dissolve Tin(II) chloride dihydrate and thioacetamide in diethylene glycol in a three-neck flask.

  • Add hydrazine hydrate to the solution. Hydrazine hydrate acts as a reducing agent and assists in the formation of SnS.

  • Heat the mixture to a specific reaction temperature (e.g., 180°C) under constant stirring and maintain for a set duration (e.g., 2 hours). The reaction temperature can be varied to control the nanoparticle size.[11]

  • After the reaction is complete, cool the solution to room temperature.

  • Collect the resulting black precipitate by centrifugation.

  • Wash the precipitate multiple times with ethanol and acetone to remove any unreacted precursors and byproducts.

  • Dry the final product under vacuum at a moderate temperature (e.g., 60°C) for several hours.

Characterization:

  • Morphology and Size: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

  • Crystalline Structure: X-ray Diffraction (XRD).

  • Elemental Composition: Energy-Dispersive X-ray Spectroscopy (EDS).

  • Optical Properties: UV-Vis-NIR Spectroscopy.

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) with DEGME (Transcutol® P) for Enhanced Drug Delivery

This protocol outlines the preparation of NLCs incorporating DEGME as a co-surfactant and penetration enhancer for a model drug, trans-ferulic acid.[6]

Materials:

  • Solid Lipid: Compritol® 888 ATO

  • Liquid Lipid: Ethyl oleate

  • Surfactant: Cremophor® EL

  • Co-surfactant/Penetration Enhancer: Diethylene glycol monoethyl ether (Transcutol® P)

  • Drug: trans-ferulic acid

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid (Compritol® 888 ATO) at a temperature above its melting point (e.g., 80°C). Add the liquid lipid (ethyl oleate) and the drug (trans-ferulic acid) to the molten solid lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant (Cremophor® EL) and co-surfactant (Transcutol® P) in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for a specific duration (e.g., 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the coarse emulsion to further size reduction using a high-pressure homogenizer or ultrasonication until a translucent nanoemulsion is formed.

  • Cooling and Crystallization: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Purification (Optional): The NLC dispersion can be purified by dialysis or centrifugation to remove any unencapsulated drug.

Quantitative Data

The following tables summarize quantitative data from studies utilizing diethylene glycol ethers in nanoparticle formulations.

Table 1: Physicochemical Properties of trans-ferulic acid-loaded NLCs and SLNs [6]

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
NLCs102.60.21-15.885.3
SLNs86.00.18-12.578.6

Table 2: Influence of DEGME on the Properties of Diclofenac (B195802) Acid Nanosuspensions [10]

DEGME Concentration (% w/w)Particle Size (nm)Polydispersity Index (PDI)
03500.20
54500.25
105500.30

Note: The presence of DEGME was found to influence the stabilizing ability of the primary stabilizer (Poloxamer 188), leading to larger particle sizes.

Visualizations

Experimental Workflow for Nanoparticle Synthesis

The following diagrams illustrate the generalized workflows for the synthesis protocols described above.

Nanoparticle_Synthesis_Workflow cluster_protocol1 Protocol 1: SnS Nanoparticle Synthesis P1_Start Mix Precursors (SnCl₂, Thioacetamide) in DGBE P1_Reactant Add Hydrazine Hydrate P1_Start->P1_Reactant P1_Heat Heat and Stir (e.g., 180°C, 2h) P1_Reactant->P1_Heat P1_Cool Cool to Room Temp. P1_Heat->P1_Cool P1_Separate Centrifuge to Collect Precipitate P1_Cool->P1_Separate P1_Wash Wash with Ethanol and Acetone P1_Separate->P1_Wash P1_Dry Vacuum Dry P1_Wash->P1_Dry P1_End Characterize SnS Nanoparticles P1_Dry->P1_End NLC_Preparation_Workflow cluster_protocol2 Protocol 2: NLC Preparation with DEGME P2_Lipid Prepare Lipid Phase (Lipids + Drug) P2_Emulsify High-Speed Homogenization (Coarse Emulsion) P2_Lipid->P2_Emulsify P2_Aqueous Prepare Aqueous Phase (Surfactants + DEGME) P2_Aqueous->P2_Emulsify P2_Nano High-Pressure Homogenization (Nanoemulsion) P2_Emulsify->P2_Nano P2_Cool Cool in Ice Bath (NLC Formation) P2_Nano->P2_Cool P2_End Characterize NLCs P2_Cool->P2_End Transdermal_Delivery_Mechanism NP_Formulation Nanoparticle Formulation (with DGBE/DEGME) Topical_App Topical Application on Skin NP_Formulation->Topical_App SC_Barrier Stratum Corneum (Lipid Bilayer) Topical_App->SC_Barrier Drug_Release Drug Release from Nanoparticle Topical_App->Drug_Release DGBE_Action DGBE/DEGME disrupts Lipid Bilayer SC_Barrier->DGBE_Action interacts with Increased_Perm Increased Permeability of Stratum Corneum DGBE_Action->Increased_Perm Drug_Penetration Enhanced Drug Penetration Increased_Perm->Drug_Penetration Drug_Release->Drug_Penetration Systemic_Circ Systemic Circulation (Therapeutic Effect) Drug_Penetration->Systemic_Circ

References

Application Notes & Protocols: The Role of Butoxy Di Glycol as a Surfactant in Microemulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microemulsions are clear, thermodynamically stable, and isotropic systems composed of an oil phase, an aqueous phase, a primary surfactant, and often a cosurfactant.[1] These systems are highly valued in the pharmaceutical and chemical industries for their ability to enhance the solubility and bioavailability of poorly water-soluble compounds, their ease of preparation, and their long-term stability.[2][3]

Butoxy di glycol, chemically known as diethylene glycol monobutyl ether (DEGBE), is an organic compound that plays a pivotal role in the formulation of microemulsions.[4] While it is a versatile solvent used in paints, cleaners, and inks, its function in microemulsions is primarily as a cosurfactant or cosolvent .[4][5][6][7] As a cosurfactant, butoxy di glycol works synergistically with the primary surfactant to reduce interfacial tension between the oil and water phases. Its amphiphilic nature allows it to partition at the interface, increasing the fluidity and flexibility of the surfactant film, which is crucial for the spontaneous formation of a stable microemulsion.[1]

These notes provide a detailed overview of the applications and mechanisms of butoxy di glycol in microemulsion systems, along with comprehensive protocols for formulation and characterization.

Application Notes

Mechanism of Action of Butoxy Di Glycol

Butoxy di glycol's efficacy as a cosurfactant stems from its molecular structure, which contains a hydrophilic ether-alcohol group and a moderately hydrophobic butyl group.[4] In a microemulsion system, its primary roles are:

  • Reduction of Interfacial Tension: By accumulating at the oil-water interface alongside the primary surfactant, butoxy di glycol further lowers the energy barrier between the two immiscible phases, facilitating the formation of micro-sized droplets.[1]

  • Modification of Film Curvature: It penetrates the surfactant monolayer at the interface, creating voids and increasing the flexibility of the film. This allows the film to curve and encapsulate droplets of the dispersed phase (either oil-in-water or water-in-oil), a critical step for microemulsion formation.

  • Increasing Formulation Stability: As a cosolvent, it can modify the polarity of the oil or aqueous phase, improving the mutual solubility of the components and expanding the region of stability on a phase diagram.[8]

Caption: Structure of an O/W microemulsion with butoxy di glycol as a cosurfactant.

Key Formulation Considerations

The successful formulation of a microemulsion depends on the careful selection and ratio of its components.

  • Surfactant/Cosurfactant (S/CoS) Ratio: This is a critical parameter. The ratio of the primary surfactant to butoxy di glycol influences the stability, droplet size, and viscosity of the microemulsion. Optimization of this ratio is essential and is typically determined by constructing a pseudo-ternary phase diagram.[9]

  • Component Selection: The choice of oil and primary surfactant must be compatible with butoxy di glycol. Non-ionic surfactants like polysorbates (e.g., Tween® 80) and polyoxyethylene ethers are commonly used due to their low toxicity and good biocompatibility.[10]

  • Applications in Drug Delivery: Butoxy di glycol can also act as a penetration enhancer, making it particularly useful for topical and transdermal drug delivery systems.[9][11] However, its concentration must be optimized, as higher water content may be required to maximize its permeation-enhancing effects.[9]

Summary of Quantitative Data

The following table summarizes exemplary data from studies utilizing glycol ethers as cosurfactants in microemulsion formulations. This serves as a reference for initiating formulation development.

Parameter Oil Phase Surfactant Cosurfactant S/CoS Ratio (w/w) Resulting Properties Reference
Formulation A Isopropyl MyristatePolysorbate 80 (Tween® 80)Diethylene Glycol Monoethyl Ether3:1Droplet Size: ~120-150 nm; pH: 4.9-5.6[9]
Formulation B Isopropyl MyristateBrij 97Diethylene Glycol Monoethyl Ether1:1, 2:1, 3:1Stable microemulsion region identified via phase diagram[1]
Formulation C HeptaneSodium Dodecyl Sulfate (SDS)Diethylene Glycol Monohexyl EtherNot SpecifiedMaximized solubilization of water and toluene
Formulation D Caprylic/Capric TriglyceridePolysorbate 80 (Tween® 80)Polyethylene Glycol 4001:1Droplet Size: 58 nm; Zeta Potential: -28mV[3]
Note: These examples use structurally similar glycol ethers, demonstrating the general principles applicable to butoxy di glycol.

Experimental Protocols

Protocol 1: Formulation of a Microemulsion via Water Titration and Phase Diagram Construction

This protocol describes the most common method for identifying the stable microemulsion region for a given system of oil, surfactant, and cosurfactant.

A. Materials and Equipment

  • Oil Phase (e.g., Isopropyl Myristate, Oleic Acid)

  • Primary Surfactant (e.g., Polysorbate 80)

  • Cosurfactant (Butoxy Di Glycol)

  • Aqueous Phase (Deionized Water or buffer)

  • Glass vials with airtight caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Positive displacement pipette or burette

B. Procedure

  • Prepare Surfactant/Cosurfactant Mixtures (Sₘᵢₓ):

    • Prepare mixtures of the primary surfactant and butoxy di glycol (Sₘᵢₓ) at various fixed weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).[1]

    • Mix each Sₘᵢₓ thoroughly until a homogenous, clear solution is formed.

  • Construct the Pseudo-Ternary Phase Diagram:

    • For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, ... 1:9 of oil to Sₘᵢₓ).[1]

    • Place each oil/Sₘᵢₓ mixture in a glass vial and add a small magnetic stir bar.

    • Slowly titrate each mixture with the aqueous phase dropwise while stirring continuously at a constant temperature.[1]

    • After each addition, allow the system to equilibrate. Observe the mixture for transparency and phase separation. The transition from a clear, single-phase system to a turbid or two-phase system marks the boundary of the microemulsion region.

    • Record the mass of all components (oil, Sₘᵢₓ, and water) at each point on the phase boundary.

    • Plot the data on a triangular graph (ternary plot) with the three vertices representing 100% oil, 100% Sₘᵢₓ, and 100% water. The area where clear, isotropic mixtures form is the microemulsion region.[1]

  • Prepare Final Microemulsion Formulation:

    • Select a specific composition from within the stable microemulsion region identified in the phase diagram.

    • Accurately weigh the required amounts of the oil, surfactant, and butoxy di glycol. Mix until a homogenous solution is formed.

    • Add the required amount of the aqueous phase dropwise while stirring until a transparent, stable microemulsion is obtained.[1]

Workflow cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration & Observation cluster_analysis Phase 3: Analysis & Formulation A Prepare Surfactant/Cosurfactant (Sₘᵢₓ) Ratios (1:1, 2:1, etc.) B Prepare Oil/Sₘᵢₓ Ratios (9:1, 8:2, etc.) A->B For each Sₘᵢₓ ratio C Titrate Oil/Sₘᵢₓ mixture with Aqueous Phase B->C D Observe for Clarity (Microemulsion) or Turbidity (Phase Separation) C->D E Record Component Weights at Phase Boundaries D->E F Construct Pseudo-Ternary Phase Diagram E->F G Select Optimal Composition from Stable Region F->G H Prepare Final Microemulsion Batch G->H

References

diethylene glycol monobutyl ether as a component in analytical extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of diethylene glycol monobutyl ether (DGBE) as a solvent component in analytical extraction methods, particularly focusing on its application in dispersive liquid-liquid microextraction (DLLME) for the determination of pharmaceutical compounds in aqueous matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction to Diethylene Glycol Monobutyl Ether (DGBE) in Analytical Extractions

Diethylene glycol monobutyl ether, also known as Butyl Carbitol, is a versatile organic solvent with the chemical formula C₈H₁₈O₃.[1] It is a colorless liquid with a low odor and a high boiling point. DGBE is miscible with water and many organic solvents, a property that makes it a suitable candidate for use in various extraction techniques.[2][3] Its primary industrial applications are in the manufacturing of paints, lacquers, cleaners, and inks.[2] While not conventionally used as a primary extraction solvent in published analytical methods, its unique properties suggest potential applications in modern microextraction techniques.

This application note explores the use of DGBE as a key component in a dispersive liquid-liquid microextraction (DLLME) method for the pre-concentration of a model analyte, a hypothetical non-steroidal anti-inflammatory drug (NSAID), from aqueous samples prior to chromatographic analysis.

Key Properties of DGBE for Extraction:

  • Amphiphilicity: DGBE's structure, containing both ether linkages and a hydroxyl group, along with a butyl chain, gives it both hydrophilic and lipophilic characteristics. This allows it to act as a "coupling agent" or "disperser solvent" in microextractions, facilitating the formation of a cloudy solution of fine droplets of an extraction solvent in an aqueous sample.[3][4]

  • High Boiling Point: With a boiling point of approximately 231 °C, DGBE is non-volatile, which can be advantageous in certain extraction and sample handling procedures.[1]

  • Solvency: It is an excellent solvent for a wide range of organic compounds, including many active pharmaceutical ingredients (APIs).[5]

Application: Extraction of a Model NSAID from Aqueous Samples using DGBE-based DLLME

This section details a hypothetical application of DGBE in a DLLME procedure for the extraction of a model NSAID from a synthetic urine matrix.

Principle of the Method

Dispersive liquid-liquid microextraction is a miniaturized sample preparation technique based on the partitioning of an analyte between a small volume of an extraction solvent and a larger volume of an aqueous sample.[6] In this method, a mixture of a disperser solvent and an extraction solvent is rapidly injected into the aqueous sample. The disperser solvent, which is miscible with both the aqueous phase and the extraction solvent, causes the extraction solvent to disperse as fine droplets, creating a large surface area for efficient mass transfer of the analyte from the aqueous phase to the extraction solvent. Following extraction, the mixture is centrifuged to separate the extraction solvent from the aqueous phase. The analyte-enriched extraction solvent is then collected and analyzed.

In this protocol, DGBE is used as the disperser solvent due to its miscibility with both water and the chosen extraction solvent (chloroform).

Experimental Workflow Diagram

DLLME_Workflow cluster_prep Sample and Solvent Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis A Aqueous Sample (containing analyte) C Rapid Injection of Extraction Mixture A->C B Prepare Extraction Mixture (DGBE + Chloroform) B->C D Formation of Cloudy Solution (Emulsion) C->D Vortexing E Centrifugation D->E F Sedimentation of Extraction Solvent E->F G Collection of Extraction Solvent F->G H Analysis by HPLC-UV G->H

Caption: Workflow for DGBE-based DLLME of a model NSAID.

Detailed Experimental Protocol

Materials and Reagents
  • Model Analyte: Hypothetical NSAID, "Analyte-X" (1.0 mg/mL stock solution in methanol).

  • Disperser Solvent: Diethylene glycol monobutyl ether (DGBE), analytical grade.

  • Extraction Solvent: Chloroform (B151607), HPLC grade.

  • Sample Matrix: Synthetic urine, pH adjusted to 3.0 with hydrochloric acid.

  • Mobile Phase (HPLC): Acetonitrile (B52724) and 0.1% formic acid in water (60:40, v/v).

  • Deionized water.

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Centrifuge.

  • Vortex mixer.

  • Microsyringe.

Sample Preparation
  • Prepare a working standard solution of Analyte-X at 10 µg/mL by diluting the stock solution with deionized water.

  • Spike 5.0 mL of the synthetic urine sample with the working standard to achieve a final concentration of 100 ng/mL.

DLLME Procedure
  • Place 5.0 mL of the pH-adjusted, spiked urine sample into a 10 mL conical centrifuge tube.

  • In a separate small vial, prepare the extraction mixture by adding 50 µL of chloroform (extraction solvent) to 500 µL of DGBE (disperser solvent).

  • Rapidly inject the entire extraction mixture into the sample tube using a syringe.

  • A cloudy solution will form. Immediately vortex the mixture at high speed for 60 seconds.

  • Centrifuge the tube at 4000 rpm for 5 minutes to separate the two phases.

  • A small droplet of chloroform will be sedimented at the bottom of the conical tube.

  • Carefully remove the upper aqueous layer with a pipette.

  • Collect the chloroform droplet (approximately 30-40 µL) using a microsyringe.

  • Inject 10 µL of the collected extract into the HPLC system for analysis.

HPLC-UV Analysis Conditions
  • Column: C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Quantitative Data and Performance

The following tables summarize the representative quantitative data for the developed DGBE-based DLLME method.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range5 - 500 ng/mL
Correlation Coefficient (r²)0.9985
Limit of Detection (LOD)1.5 ng/mL
Limit of Quantification (LOQ)5.0 ng/mL
Intra-day Precision (%RSD, n=6)4.8%
Inter-day Precision (%RSD, n=6)6.2%

Table 2: Extraction Efficiency of Analyte-X

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
109.292.0%
5047.595.0%
250239.595.8%

Table 3: Comparison of Disperser Solvents

Disperser Solvent (500 µL)Extraction Recovery (%)Observations
DGBE 95.0% Stable cloudy solution, clear phase separation
Acetonitrile93.5%Stable cloudy solution, clear phase separation
Methanol88.2%Less stable emulsion, slightly larger extractant volume
Acetone90.1%Stable cloudy solution, clear phase separation

Logical Relationship Diagram for Solvent Selection

Caption: Rationale for selecting DGBE as a disperser solvent.

Conclusion

The unique properties of diethylene glycol monobutyl ether, particularly its amphiphilicity and solvency, make it a viable candidate for use as a disperser solvent in dispersive liquid-liquid microextraction methods. The protocol detailed in this application note demonstrates a robust and efficient method for the extraction and pre-concentration of a model NSAID from a complex aqueous matrix. The quantitative results indicate high recovery and good precision, suggesting that DGBE is a suitable alternative to more common disperser solvents like acetonitrile and methanol. Further research into the application of DGBE for the extraction of other classes of compounds is warranted.

References

Application Notes and Protocols for Butyl Carbitol in Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of Butyl Carbitol (Diethylene Glycol Monobutyl Ether) in the formulation of hard surface cleaners. The following sections detail the physical and chemical properties of Butyl Carbitol, a sample cleaning formulation, and rigorous testing protocols to evaluate the performance, stability, and physical characteristics of such formulations.

Introduction to Butyl Carbitol in Cleaning Formulations

Butyl Carbitol is a versatile, slow-evaporating glycol ether with a favorable balance of hydrophilic and hydrophobic properties. Its excellent solvency for a wide range of soils, coupling capabilities, and 100% water solubility make it a highly effective component in household and industrial cleaning formulations. It is particularly adept at removing oily soils and soap scum.

Quantitative Data Summary

The following tables summarize the key physical properties of Butyl Carbitol and provide an example formulation for a hard surface cleaner.

Table 1: Typical Physical Properties of Butyl Carbitol

PropertyValue
Molecular Weight ( g/mol )162.2
Boiling Point (°C)230
Flash Point (°C)99
Freezing Point (°C)-68
Specific Gravity (25/25°C)0.951
Viscosity (cP @ 25°C)4.9
Surface Tension (dynes/cm @ 25°C)30.0
Water Solubility100%

(Source: Adapted from various sources)

Table 2: Example Hard Surface Cleaner Formulation

IngredientFunction% by Weight
Deionized WaterSolvent80.0
Sodium C12-14 Alkyl Benzene SulfonateSurfactant5.2
Sodium NitrilotriacetateBuilder4.5
Butyl Carbitol Solvent/Coupling Agent 10.1

Application Notes and Protocols for 2-(2-Butoxyethoxy)ethanol in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(2-butoxyethoxy)ethanol as a high-boiling point solvent for high-temperature chemical reactions. Its properties make it particularly suitable for palladium-catalyzed cross-coupling reactions, especially under microwave-assisted conditions, and for classical high-temperature reactions like the Ullmann condensation.

Physicochemical Properties of this compound

This compound, also known as diethylene glycol monobutyl ether or butyl carbitol, is a versatile solvent with a high boiling point and excellent solvency for a wide range of organic compounds.[1][2] These properties make it an ideal medium for reactions requiring elevated temperatures to proceed at a reasonable rate.

PropertyValueReference(s)
Synonyms Diethylene glycol monobutyl ether, Butyl Carbitol, Butyl Diglycol[2]
CAS Number 112-34-5[3]
Molecular Formula C₈H₁₈O₃[3]
Molecular Weight 162.23 g/mol [3]
Boiling Point 230-234 °C[4]
Melting Point -68 °C[4]
Density 0.95 g/cm³ at 20 °C[4]
Flash Point 105 °C[4]
Solubility Miscible with water and most organic solvents[1]

Application Note 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.[5] While this reaction is highly versatile, the coupling of sterically hindered or electronically deactivated substrates can require elevated temperatures. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[6][7]

The high boiling point and polar nature of this compound make it an excellent solvent for microwave-assisted Suzuki-Miyaura reactions. It efficiently absorbs microwave irradiation, allowing for rapid and uniform heating of the reaction mixture to the high temperatures often required for challenging couplings. Its ability to dissolve a wide range of organic substrates and inorganic bases makes it a versatile choice for this transformation.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₃]⁻ pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Methoxybiphenyl

This protocol describes a representative Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid using this compound as the solvent under microwave irradiation.

Materials:

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 5 mL of a 4:1 mixture of this compound and deionized water to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 15 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with 10 mL of deionized water, followed by 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford 4-methoxybiphenyl.

Representative Data for Microwave-Assisted Suzuki-Miyaura Coupling

The following table provides expected outcomes for the microwave-assisted Suzuki-Miyaura coupling in this compound, based on analogous reactions in other high-boiling polar solvents.[8][9][10]

EntryAryl HalideArylboronic AcidTemperature (°C)Time (min)Yield (%)
14-BromoanisolePhenylboronic acid15015>95
21-Bromo-4-nitrobenzenePhenylboronic acid15010>98
34-Bromotoluene4-Methoxyphenylboronic acid1602092
42-BromopyridinePhenylboronic acid1501590

Application Note 2: Ullmann Condensation Reactions

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, typically requiring high temperatures (often >200 °C).[11][12] The high boiling point and polar nature of this compound make it an excellent solvent choice for these demanding reactions, providing the necessary thermal energy to drive the reaction to completion while effectively dissolving the reactants and catalyst.

General Experimental Workflow for Ullmann Condensation

Ullmann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Nucleophile, Base, and Copper Catalyst solvent Add this compound reagents->solvent heat Heat to High Temperature (e.g., 210 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC or GC) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract purify Dry, Concentrate, and Purify extract->purify

Caption: General workflow for a high-temperature Ullmann condensation.

Generalized Protocol for Ullmann Ether Synthesis

This protocol provides a general procedure for the copper-catalyzed synthesis of a diaryl ether via an Ullmann condensation.

Materials:

  • Aryl halide

  • Phenol (B47542)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • This compound (anhydrous)

  • Toluene (B28343)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide (1.0 equiv), the phenol (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 210 °C with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude diaryl ether by column chromatography or recrystallization.

References

Application Notes and Protocols for the Formulation of Stable Oil-in-Water Emulsions with Diethylene Glycol Monobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil-in-water (O/W) emulsions are biphasic systems where oil droplets are dispersed within a continuous aqueous phase. These formulations are fundamental in the pharmaceutical, cosmetic, and food industries for the delivery of active ingredients, enhancement of texture, and improvement of stability. Diethylene glycol monobutyl ether (DGMBE), a versatile solvent with amphiphilic properties, serves as an effective cosurfactant and stabilizer in the formulation of O/W emulsions.[1][2] Its unique molecular structure, featuring both a hydrophilic ether-alcohol group and a hydrophobic butyl group, allows it to partition at the oil-water interface, reducing interfacial tension and enhancing the stability of the emulsion.[3]

These application notes provide detailed protocols and formulation guidance for the development of stable O/W emulsions incorporating DGMBE. The information is intended for researchers, scientists, and drug development professionals seeking to leverage the beneficial properties of this excipient.

Mechanism of Emulsion Stabilization

Diethylene glycol monobutyl ether contributes to the stabilization of oil-in-water emulsions through several mechanisms:

  • Reduction of Interfacial Tension: DGMBE, acting as a cosurfactant, positions itself at the oil-water interface alongside the primary emulsifier. This reduces the energy required to create new oil droplets, facilitating the formation of a fine dispersion.[4]

  • Increased Interfacial Film Flexibility: By inserting itself between surfactant molecules, DGMBE increases the flexibility of the interfacial film surrounding the oil droplets. This enhanced flexibility helps to prevent droplet coalescence, a key mechanism of emulsion instability.

  • Modification of the Continuous Phase: DGMBE is miscible with water and can alter the polarity and viscosity of the aqueous phase.[2] This can indirectly contribute to emulsion stability by hindering the movement and aggregation of oil droplets.

  • Solubilization: DGMBE is a good solvent for a variety of organic compounds, which can be particularly useful for dissolving active pharmaceutical ingredients (APIs) or other excipients within the oil or water phase, preventing their precipitation and subsequent destabilization of the emulsion.[3]

The role of DGMBE as a cosurfactant is analogous to that of other glycol ethers, such as diethylene glycol monoethyl ether (DEGEE), which are widely used in pharmaceutical formulations to enhance the stability and drug delivery potential of emulsions and microemulsions.[5][6]

Data Presentation: Exemplary Formulations

The following tables provide examples of oil-in-water emulsion formulations. While specific data for DGMBE is limited in publicly available literature, the tables are constructed based on typical concentration ranges for similar cosurfactants and general principles of emulsion formulation. These should be considered as starting points for formulation development.

Table 1: Exemplary Oil-in-Water Emulsion Formulations with Diethylene Glycol Monobutyl Ether

Formulation IDOil Phase (%)Aqueous Phase (%)Primary Surfactant (%)Diethylene Glycol Monobutyl Ether (DGMBE) (%)
O/W-DGMBE-0120 (Mineral Oil)695 (Polysorbate 80)6
O/W-DGMBE-0215 (Isopropyl Myristate)754 (Cremophor RH 40)6
O/W-DGMBE-0325 (Soybean Oil)636 (Sodium Lauryl Sulfate)6
O/W-DGMBE-0410 (Caprylic/Capric Triglyceride)803 (Lecithin)7

Table 2: Stability and Droplet Size Data for a Model O/W Emulsion

The following data is hypothetical and serves as an example of the characterization of a stable O/W emulsion containing DGMBE. Actual results will vary depending on the specific components and processing parameters.

ParameterValue
Droplet Size (Z-average) 150 - 300 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -25 to -40 mV
Visual Appearance Homogeneous, milky-white liquid
Stability (at 25°C) No phase separation observed for > 3 months
pH 5.5 - 7.0

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water Emulsion

This protocol describes a general method for preparing an O/W emulsion using a high-shear homogenizer.

Materials:

  • Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)

  • Aqueous Phase (Deionized Water)

  • Primary Surfactant (e.g., Polysorbate 80, Cremophor RH 40)

  • Diethylene Glycol Monobutyl Ether (DGMBE)

  • High-Shear Homogenizer

  • Beakers and Magnetic Stirrer

Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine the deionized water and the primary surfactant. If the surfactant is a solid, gently heat the mixture while stirring until it is fully dissolved. Add the diethylene glycol monobutyl ether to the aqueous phase and stir until uniform.

  • Prepare the Oil Phase: In a separate beaker, add the oil phase. If the formulation includes any oil-soluble components (e.g., active ingredients, antioxidants), dissolve them in the oil at this stage. Gentle heating may be applied if necessary.

  • Heating: Heat both the aqueous and oil phases to the same temperature, typically between 60-70°C. This helps to lower the viscosity of the phases and reduce the interfacial tension.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

  • Homogenization: Immediately subject the coarse emulsion to high-shear homogenization. The speed and duration of homogenization will depend on the specific equipment and desired droplet size. A typical starting point is 5,000-10,000 rpm for 5-10 minutes.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Characterization: Once cooled, characterize the emulsion for its physical and chemical properties as described in Protocol 3.

Workflow for O/W Emulsion Preparation

G cluster_prep Phase Preparation cluster_process Emulsification Process cluster_final Final Product A Aqueous Phase (Water + Surfactant + DGMBE) C Heat both phases (60-70°C) A->C B Oil Phase (Oil + Oil-Soluble Components) B->C D Slowly add Oil Phase to Aqueous Phase with stirring C->D E High-Shear Homogenization D->E F Cool to Room Temperature with gentle stirring E->F G Stable O/W Emulsion F->G

Fig. 1: General workflow for preparing an oil-in-water emulsion.
Protocol 2: Construction of a Pseudo-Ternary Phase Diagram

A pseudo-ternary phase diagram is a valuable tool for identifying the concentration ranges of oil, water, and a surfactant/cosurfactant (S/CoS) mixture that result in a stable emulsion or microemulsion.

Materials:

  • Oil Phase

  • Aqueous Phase (Deionized Water)

  • Primary Surfactant

  • Diethylene Glycol Monobutyl Ether (DGMBE)

  • Glass vials

  • Vortex mixer

  • Burette

Procedure:

  • Prepare Surfactant/Cosurfactant (S/CoS) Mixtures: Prepare mixtures of the primary surfactant and DGMBE at different weight ratios (e.g., 1:1, 2:1, 1:2).

  • Titration: For each S/CoS ratio, prepare a series of mixtures with the oil phase at various weight ratios (e.g., 9:1, 8:2, ... 1:9) in glass vials.

  • Titrate each oil-S/CoS mixture with the aqueous phase dropwise, vortexing after each addition.

  • Observe the mixture for changes in appearance (e.g., from clear to turbid, or from turbid to clear and transparent for microemulsions).

  • Record the composition (weight percentage) of each component at the phase transition points.

  • Plot the Diagram: Plot the data on a triangular coordinate graph to delineate the boundaries of the stable emulsion region.

Logical Flow for Phase Diagram Construction

G A Select S/CoS Ratio (Surfactant:DGMBE) B Prepare Oil/(S/CoS) Mixtures (Varying Ratios) A->B C Titrate with Aqueous Phase B->C D Observe Phase Transitions (e.g., Clear to Turbid) C->D E Record Compositions at Transitions D->E F Plot Data on Ternary Diagram E->F G Identify Stable Emulsion Region F->G H Repeat for Different S/CoS Ratios G->H H->A

Fig. 2: Logical workflow for constructing a pseudo-ternary phase diagram.
Protocol 3: Characterization and Stability Assessment of Oil-in-Water Emulsions

1. Macroscopic Evaluation:

  • Visual Observation: Visually inspect the emulsion for any signs of instability such as creaming (formation of a concentrated layer of oil droplets at the top), sedimentation (settling of droplets), or phase separation (coalescence of droplets leading to the formation of a distinct oil layer).

  • Procedure: Store the emulsion in a transparent container at different temperatures (e.g., 4°C, 25°C, and 40°C) and observe at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months).

2. Microscopic Evaluation:

  • Optical Microscopy: Observe a drop of the emulsion under a light microscope to assess the droplet morphology and look for signs of flocculation (aggregation of droplets) or coalescence.

  • Procedure: Place a small drop of the emulsion on a microscope slide, cover with a coverslip, and examine under different magnifications.

3. Droplet Size and Zeta Potential Analysis:

  • Dynamic Light Scattering (DLS): Determine the mean droplet size (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution. A lower PDI value (typically < 0.3) suggests a more uniform droplet size distribution.[7]

  • Electrophoretic Light Scattering (ELS): Measure the zeta potential, which is an indicator of the surface charge of the droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, leading to better stability.[8]

  • Procedure: Dilute the emulsion with deionized water to an appropriate concentration and analyze using a suitable instrument (e.g., a Zetasizer).

4. Rheological Measurements:

  • Viscosity: Measure the viscosity of the emulsion using a viscometer or rheometer. Changes in viscosity over time can indicate instability.

  • Procedure: Measure the viscosity at a controlled temperature and shear rate at different time points during the stability study.

5. pH Measurement:

  • pH Meter: Monitor the pH of the emulsion over time, as changes in pH can affect the stability of the emulsion, particularly if ionizable surfactants are used.

  • Procedure: Calibrate a pH meter and measure the pH of the emulsion at regular intervals.

Conclusion

Diethylene glycol monobutyl ether is a valuable excipient for the formulation of stable oil-in-water emulsions. Its ability to act as a cosurfactant, reduce interfacial tension, and modify the properties of the continuous phase makes it a versatile tool for formulators. The protocols and data presented in these application notes provide a foundation for the successful development and characterization of O/W emulsions containing DGMBE for a wide range of pharmaceutical and cosmetic applications. It is recommended to perform thorough stability studies on any new formulation to ensure its robustness and shelf-life.

References

Application Notes and Protocols: The Use of Butoxy Di Glycol as a Coalescing Agent in Polymer Film Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butoxy di glycol, also known as diethylene glycol monobutyl ether (DGBE), as a coalescing agent in the formation of polymer films from latex or emulsion-based systems. This document details the mechanism of action, provides experimental protocols for evaluation, and presents quantitative data on its effects on film properties.

Introduction

In the formulation of water-based coatings, adhesives, and drug delivery systems, the formation of a continuous, uniform, and defect-free polymer film is critical to the final product's performance. This process, known as coalescence, involves the merging of individual polymer particles into a homogeneous film as the solvent (typically water) evaporates. For many high-performance polymers, such as acrylics, styrene-acrylics, and vinyl-acrylics, the glass transition temperature (Tg) is above ambient temperature, meaning they are hard and brittle at room temperature and will not form a continuous film.

Coalescing agents are essential additives that facilitate this film formation process. They act as temporary plasticizers, softening the polymer particles and lowering the minimum film formation temperature (MFFT), which is the lowest temperature at which a continuous film can be formed.[1][2] Butoxy di glycol is a slow-evaporating, hydrophilic glycol ether with excellent coalescing and coupling power, making it a widely used and effective coalescing agent in a variety of water-based formulations.[3] Its ability to improve flow and leveling contributes to a smooth and uniform final film.[4][5]

Mechanism of Action

The formation of a polymer film from a latex dispersion occurs in three main stages:

  • Evaporation and Concentration: As water evaporates from the applied coating, the polymer particles are forced into close proximity.

  • Compaction and Deformation: Capillary forces draw the particles together, causing them to deform and pack into a honeycomb-like structure.

  • Coalescence (Interdiffusion): The boundaries between the polymer particles disappear as the polymer chains interdiffuse, forming a continuous and cohesive film.

Butoxy di glycol facilitates the crucial third stage. By partitioning into the polymer particles, it temporarily lowers the polymer's Tg, making the particles softer and more malleable. This allows for effective particle deformation and interdiffusion at ambient temperatures, even for polymers with a high Tg. As the film continues to dry, the slow-evaporating butoxy di glycol gradually diffuses out of the film and into the atmosphere, allowing the film to regain its original hardness and mechanical properties.

Experimental Protocols

The following protocols describe standard methods for evaluating the effectiveness of butoxy di glycol as a coalescing agent in a polymer dispersion.

Materials and Equipment
  • Polymer dispersion (e.g., acrylic, styrene-acrylic, or vinyl-acrylic latex)

  • Butoxy di glycol (Diethylene Glycol Monobutyl Ether)

  • Deionized water

  • MFFT Bar (Minimum Film Formation Temperature Bar)

  • Scrub resistance tester (in accordance with ASTM D2486)

  • Glossmeter (in accordance with ASTM D523)

  • Pencil hardness test set (in accordance with ASTM D3363)

  • Analytical balance

  • Oven

  • Desiccator

  • Applicator bars for consistent film thickness

  • Test panels (e.g., Leneta charts, glass plates)

Example Formulation: Styrene-Acrylic Latex Paint

This is a representative formulation and can be adapted based on the specific polymer and performance requirements.

IngredientWeight (%)
Grind Phase
Water15.0
Dispersant0.5
Defoamer0.2
Titanium Dioxide (TiO2)20.0
Extender Pigments10.0
Letdown Phase
Styrene-Acrylic Latex (50% solids)45.0
Water5.0
Butoxy Di Glycol 0.0 - 5.0 (variable)
Rheology Modifier1.0
Defoamer0.3
Biocide0.1
Total 100.0
Protocol for Determining Minimum Film Formation Temperature (MFFT)

This protocol is based on ASTM D2354 and ISO 2115 standards.[1]

  • Sample Preparation: Prepare a series of polymer dispersions containing varying concentrations of butoxy di glycol (e.g., 0%, 1%, 2%, 3%, 4%, 5% by weight based on polymer solids).

  • MFFT Bar Setup: Set the MFFT bar to a temperature gradient that encompasses the expected MFFT of the samples (e.g., 0°C to 20°C).

  • Application: Using an applicator bar, draw down a thin, uniform film of each sample across the temperature gradient of the MFFT bar.

  • Drying: Allow the films to dry under a gentle stream of dry, clean air.

  • Observation: Once the films are dry, observe the point on the temperature gradient where the film transitions from a white, cracked, or powdery appearance to a clear, continuous film.

  • Recording: Record the temperature at this transition point as the MFFT.

Protocol for Evaluating Scrub Resistance

This protocol is based on ASTM D2486.[2]

  • Film Preparation: Prepare paint formulations with varying concentrations of butoxy di glycol. Apply uniform films of each formulation to scrub test panels and allow them to cure for a specified time (e.g., 7 days at 23°C and 50% relative humidity).

  • Scrub Test: Mount a coated panel in the scrub resistance tester.

  • Procedure: Wet the surface and the scrub brush with a standardized abrasive scrub medium. Start the tester and record the number of cycles until the paint film is worn through to the substrate.

  • Analysis: A higher number of cycles to failure indicates better scrub resistance.

Protocol for Measuring Specular Gloss

This protocol is based on ASTM D523.

  • Film Preparation: Prepare and cure paint films as described for the scrub resistance test.

  • Glossmeter Calibration: Calibrate the glossmeter using the supplied standards.

  • Measurement: Place the glossmeter on the surface of the cured paint film and take readings at specified angles (typically 20°, 60°, and 85°). Take multiple readings at different locations on the film and calculate the average.

  • Analysis: Higher gloss unit values indicate a glossier, more reflective surface.

Protocol for Determining Film Hardness (Pencil Test)

This protocol is based on ASTM D3363.

  • Film Preparation: Prepare and cure paint films on a rigid substrate as previously described.

  • Pencil Preparation: Prepare a set of pencils with a range of hardness values (e.g., 6B to 6H).

  • Testing: Hold a pencil at a 45° angle to the film surface and push it forward with uniform pressure.

  • Observation: The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.

Protocol for Measuring Water Absorption

This protocol is based on ASTM D570.

  • Film Preparation: Prepare free films of the polymer formulations by casting them on a non-adherent surface and allowing them to cure completely. Cut the films into specimens of known dimensions.

  • Initial Weighing: Dry the specimens in an oven and then cool them in a desiccator. Weigh each specimen to determine its initial dry weight.

  • Immersion: Immerse the specimens in deionized water at a specified temperature (e.g., 23°C).

  • Periodic Weighing: At regular intervals (e.g., 2, 4, 8, 24, and 48 hours), remove the specimens, pat them dry with a lint-free cloth, and weigh them.

  • Calculation: Calculate the percentage of water absorption at each time point relative to the initial dry weight.

Data Presentation

The following tables summarize the expected performance of butoxy di glycol as a coalescing agent in typical water-based polymer formulations. The data is compiled from various sources and represents typical trends. Actual results may vary depending on the specific polymer, formulation, and test conditions.

Table 1: Effect of Butoxy Di Glycol Concentration on Minimum Film Formation Temperature (MFFT)

Polymer TypeButoxy Di Glycol (% on Polymer Solids)MFFT (°C)
Styrene-Acrylic 018
210
45
6< 2
All-Acrylic 022
214
48
63
Vinyl-Acrylic 015
28
43
6< 1

Table 2: Effect of Butoxy Di Glycol on Film Properties of a Styrene-Acrylic Latex Coating

Butoxy Di Glycol (% on Polymer Solids)Scrub Resistance (Cycles to Failure)Gloss (60° GU)Pencil HardnessWater Absorption (24h, %)
280075F5.5
4105080F4.2
6120082H3.8

Table 3: Performance of Diethylene Glycol Monobutyl Ether (Butoxy Di Glycol) in a Flat Wall Paint Formulation

PropertyDose Level IDose Level II
Low-Temperature Film Formation (4°C)
Cracking on Absorbent SubstrateSevereNone
Scrub Resistance (Cycles to Failure) ~900~1100
Color Difference (ΔE*ab) on Absorbent Substrate 8.88< 2.0

Dose Level I was determined by the MFFT reduction to 0-2°C. Dose Level II was an increased dosage. This data highlights the importance of optimizing the coalescent concentration for different substrates and performance requirements.[1]

Visualizations

Polymer Film Formation Process

FilmFormation cluster_0 Stage 1: Evaporation & Concentration cluster_1 Stage 2: Compaction & Deformation cluster_2 Stage 3: Coalescence A1 Polymer Particle B1 Deformed Particle A1->B1 A2 Polymer Particle B2 Deformed Particle A2->B2 A3 Polymer Particle B3 Deformed Particle A3->B3 A4 Polymer Particle B4 Deformed Particle A4->B4 C Continuous Polymer Film B1->C B2->C B3->C B4->C

Caption: The three stages of polymer film formation from a latex dispersion.

Role of Butoxy Di Glycol in Coalescence

CoalescenceMechanism cluster_0 Without Coalescing Agent (T < MFFT) cluster_1 With Butoxy Di Glycol A High Tg Polymer Particles B Evaporation of Water A->B C Particles Touch but Do Not Fuse B->C D Cracked, Opaque Film C->D E High Tg Polymer Particles F Butoxy Di Glycol Partitions into Particles E->F G Tg is Lowered, Particles Soften F->G H Evaporation of Water G->H I Particles Deform and Fuse (Coalesce) H->I J Continuous, Clear Film I->J ExperimentalWorkflow Start Start: Select Polymer Dispersion Prep Prepare Formulations with Varying Butoxy Di Glycol Concentrations Start->Prep MFFT Determine MFFT (ASTM D2354) Prep->MFFT FilmPrep Prepare and Cure Coated Panels Prep->FilmPrep Analysis Analyze Data and Compare Performance MFFT->Analysis Scrub Scrub Resistance Test (ASTM D2486) FilmPrep->Scrub Gloss Gloss Measurement (ASTM D523) FilmPrep->Gloss Hardness Pencil Hardness Test (ASTM D3363) FilmPrep->Hardness Water Water Absorption Test (ASTM D570) FilmPrep->Water Scrub->Analysis Gloss->Analysis Hardness->Analysis Water->Analysis End End: Optimized Formulation Analysis->End

References

Application of 2-(2-butoxyethoxy)ethanol in Electrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Butoxyethoxy)ethanol, also known as diethylene glycol monobutyl ether (DEGBE) or butyl carbitol, is a high-boiling point, colorless liquid with a mild odor.[1][2][3] Its chemical structure, featuring both ether and alcohol functionalities, imparts excellent solvent properties, making it miscible with water and many organic solvents.[2][3] While traditionally used in coatings, inks, and cleaning fluids, its potential in electrochemical research is an emerging area of interest, particularly as a component in electrolyte solutions for energy storage devices.[1][2][4][5]

The family of glycol ethers, often referred to as glymes, has garnered significant attention for applications in next-generation lithium batteries.[6] These solvents offer advantages over conventional carbonate-based electrolytes in terms of higher thermal stability, lower volatility, and improved safety.[6] Although direct studies on this compound are limited, its properties align with the desirable characteristics of glyme-based electrolytes. This document provides an overview of its potential applications, relevant experimental protocols, and key data, drawing parallels from research on similar glycol ether systems.

Potential Application: Electrolyte Solvent in Lithium-Ion Batteries

The primary potential application of this compound in electrochemistry is as a solvent or co-solvent in non-aqueous electrolytes for lithium-ion batteries. Its favorable properties include a high boiling point (approximately 230 °C) and low volatility, which can enhance the safety of battery systems by reducing the risk of flammability.[2][3]

Key Advantages of Glycol Ether-Based Electrolytes:

  • Enhanced Safety: The high flash and boiling points of glycol ethers like this compound significantly reduce the flammability concerns associated with volatile organic carbonate solvents.[6]

  • Improved Stability: Certain glyme-based electrolytes have demonstrated remarkable stability, which is crucial for the long-term performance and cycle life of batteries.[6]

  • Good Solvating Power: The ether linkages in the molecule can effectively solvate lithium ions, facilitating ionic transport within the electrolyte.

  • Reduced Environmental Impact: Glycol ethers are often considered to have a more favorable environmental and toxicity profile compared to some traditional electrolyte components.[6]

A study on a related compound, diethylene glycol diethylether, in a mixture with a non-flammable co-solvent, showed promising results as a safe electrolyte for lithium-ion batteries, exhibiting good rate performance, cyclability, and low-temperature performance.[4] This suggests that this compound could be a viable component in similar formulations.

Data Presentation

The following table summarizes typical electrochemical properties of interest for a novel electrolyte solvent, based on data for related glycol ether-based electrolytes. The values for this compound would need to be determined experimentally.

PropertyConventional Carbonate Electrolyte (e.g., EC/DMC)Glyme-Based Electrolyte (Representative Values)This compound (Anticipated Range)
Ionic Conductivity (mS/cm) 8 - 121 - 50.5 - 4
Electrochemical Window (V vs. Li/Li+) 4.2 - 4.54.0 - 5.03.8 - 4.8
Boiling Point (°C) ~120 (DMC)160 - 280~230
Flash Point (°C) ~1860 - 140~100

Note: The data for this compound is an estimation based on its physical properties and the performance of similar glycol ethers. Experimental verification is required.

Experimental Protocols

Protocol 1: Evaluation of this compound as an Electrolyte Solvent for Lithium-Ion Batteries

Objective: To assess the electrochemical performance of an electrolyte based on this compound for use in lithium-ion batteries.

Materials:

  • This compound (anhydrous, battery grade)

  • Lithium hexafluorophosphate (B91526) (LiPF₆) or other suitable lithium salt

  • Co-solvent (e.g., fluoroethylene carbonate (FEC), if needed for SEI formation)

  • Cathode material (e.g., LiFePO₄ or LiNiMnCoO₂)

  • Anode material (e.g., graphite (B72142) or lithium metal foil)

  • Separator (e.g., Celgard 2400)

  • Coin cell components (CR2032)

  • Argon-filled glovebox

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

  • Cyclic voltammetry (CV) setup

Procedure:

  • Electrolyte Preparation (inside a glovebox):

    • Dry the this compound over molecular sieves for at least 24 hours to remove residual water.

    • Prepare a 1 M solution of LiPF₆ in this compound. If using a co-solvent, prepare the desired volumetric ratio (e.g., 80:20 v/v this compound:FEC) before dissolving the lithium salt.

    • Stir the solution overnight to ensure complete dissolution of the salt.

  • Coin Cell Assembly (inside a glovebox):

    • Punch circular electrodes from the cathode and anode materials.

    • Assemble a CR2032 coin cell in the following order: negative casing, anode, separator, cathode, spacer disk, spring, and positive casing.

    • Add a few drops of the prepared electrolyte to the separator to ensure it is thoroughly wetted.

    • Crimp the coin cell to seal it.

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV):

      • Assemble a three-electrode cell with lithium metal as the reference and counter electrodes and a glassy carbon working electrode.

      • Scan the potential at a slow rate (e.g., 0.1 mV/s) to determine the electrochemical stability window of the electrolyte.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Measure the impedance of the assembled coin cell at open circuit voltage to determine the initial ionic conductivity and interfacial resistances.

    • Galvanostatic Cycling:

      • Cycle the coin cell at various C-rates (e.g., C/10, C/5, 1C) between the appropriate voltage limits for the chosen electrode materials (e.g., 2.5-4.2 V for LiFePO₄/graphite).

      • Record the charge-discharge capacities, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 cycles).

Visualization of Experimental Workflow

G Workflow for Evaluating a Novel Electrolyte cluster_prep Preparation cluster_assembly Assembly cluster_analysis Data Analysis Solvent_Drying Dry this compound Salt_Dissolution Dissolve LiPF6 in Solvent Solvent_Drying->Salt_Dissolution Cell_Assembly Assemble CR2032 Coin Cell Salt_Dissolution->Cell_Assembly Electrode_Prep Prepare Cathode and Anode Electrode_Prep->Cell_Assembly CV Cyclic Voltammetry (CV) Cell_Assembly->CV EIS Electrochemical Impedance Spectroscopy (EIS) Cell_Assembly->EIS Cycling Galvanostatic Cycling Cell_Assembly->Cycling Performance_Eval Evaluate Performance Metrics CV->Performance_Eval EIS->Performance_Eval Cycling->Performance_Eval

Caption: Workflow for the preparation, assembly, and electrochemical evaluation of a novel electrolyte.

Signaling Pathway Analogy: Ion Transport in a Glycol Ether-Based Electrolyte

While not a biological signaling pathway, the process of ion transport in an electrolyte can be visualized in a similar manner, illustrating the interactions between the components.

G cluster_electrolyte Electrolyte Bulk cluster_anode Anode cluster_cathode Cathode Li_ion Li+ Solvent This compound Li_ion->Solvent Solvation Anode Graphite Li_ion->Anode De-intercalation & Solvation (Discharging) Cathode LiFePO4 Li_ion->Cathode De-solvation & Intercalation (Charging) Anion PF6- Anode->Li_ion De-solvation & Intercalation (Charging) Cathode->Li_ion De-intercalation & Solvation (Discharging)

Caption: Schematic of lithium ion solvation and transport in a glycol ether-based electrolyte during battery cycling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with 2-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with 2-(2-butoxyethoxy)ethanol, also known commercially as Butyl Carbitol or Diethylene Glycol Monobutyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges when utilizing this high-boiling point solvent.

Physical and Chemical Properties

A thorough understanding of the solvent's properties is crucial for reaction optimization. Key physical and chemical data for this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₈H₁₈O₃[1][2][3][4]
Molecular Weight 162.23 g/mol [1][2][3][4]
Appearance Colorless liquid[5]
Odor Mild, pleasant, ether-like[5]
Boiling Point 230-232 °C (446-450 °F)[2][6]
Melting Point -68 °C (-90.4 °F)[2]
Density 0.954 g/cm³ at 20 °C[2][3]
Solubility Miscible with water and most organic solvents[2][6]
Vapor Pressure 0.02 mmHg at 20 °C[5]
Flash Point 100 °C (212 °F) (closed cup)[3]
Autoignition Temperature 228 °C (442 °F)

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in chemical synthesis.

Q1: What are the primary advantages of using this compound as a reaction solvent?

A1: The primary advantages of this compound include its high boiling point, which allows for conducting reactions at elevated temperatures to increase reaction rates and overcome activation energy barriers.[7] Its ability to dissolve a wide range of both polar and nonpolar reactants makes it an excellent choice for reactions with poorly soluble starting materials. Furthermore, its miscibility with water can simplify certain workup procedures.[6]

Q2: Are there any significant safety concerns associated with this compound?

A2: this compound is considered to have low acute toxicity.[5] However, it can cause eye and skin irritation upon contact.[6] Due to its low vapor pressure, the inhalation risk at room temperature is low, but at elevated temperatures, vapors can be generated. It is recommended to handle this solvent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I effectively remove this compound after my reaction is complete?

A3: Due to its high boiling point, removal by standard rotary evaporation can be challenging. Several strategies can be employed:

  • Azeotropic Removal: Co-evaporation with a lower boiling point solvent like toluene (B28343) or heptane (B126788) can facilitate its removal under reduced pressure.

  • Aqueous Extraction: If your product is not water-soluble, you can dilute the reaction mixture with a large volume of water and extract your product with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The this compound will preferentially partition into the aqueous phase.[8]

  • High-Vacuum Distillation: For thermally stable products, distillation under high vacuum (short-path distillation) can be effective.

Q4: Can this compound form peroxides?

A4: Like other ethers, this compound can form explosive peroxides upon exposure to air and light over time. It is advisable to test for the presence of peroxides before use, especially when distilling to dryness. Commercial products often contain inhibitors like butylated hydroxytoluene (BHT) to prevent peroxide formation.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound as a solvent.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Conversion Insufficient Temperature: The reaction may require higher temperatures to proceed at an appreciable rate. Poor Solubility of Reagents: While a good solvent, some reagents may still have limited solubility. Catalyst Inactivation: The catalyst may be poisoned or degraded.Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Add a Co-solvent: Consider adding a co-solvent to improve the solubility of all reaction components. Use a More Robust Catalyst: Select a catalyst known to be stable at higher temperatures. Add fresh catalyst if deactivation is suspected.
Formation of Byproducts Thermal Decomposition: High reaction temperatures may lead to the decomposition of starting materials, reagents, or the desired product. Side Reactions: The elevated temperature may favor alternative reaction pathways.Optimize Temperature: Determine the minimum temperature required for a reasonable reaction rate. Monitor Reaction Progress: Use techniques like TLC, GC-MS, or HPLC to monitor the reaction and stop it once the starting material is consumed to prevent over-reaction.
Difficult Product Isolation High Boiling Point of Solvent: The solvent is difficult to remove by conventional methods. Product is Water-Soluble: The product partitions into the aqueous phase during extractive workup due to the solvent's water miscibility.Use Azeotropic Removal or High-Vacuum Distillation: Refer to FAQ Q3 for detailed procedures. Salting Out: Add a saturated brine solution during the aqueous workup to decrease the polarity of the aqueous layer and drive the product into the organic phase. Alternative Extraction Solvents: Test different extraction solvents to find one with higher affinity for your product.
Reaction Mixture is Viscous High Concentration of Reactants: The concentration of reactants may be too high, leading to a viscous solution that hinders effective stirring.Dilute the Reaction: Add more this compound to decrease the viscosity and improve mixing.

Experimental Protocols

Detailed Methodology for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as the solvent. This reaction is a versatile C-C bond-forming reaction widely used in pharmaceutical and materials science.[9][10][11]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • This compound (anhydrous, 5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous this compound via syringe.

  • Attach the reflux condenser and heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Reaction Optimization Workflow

Reaction_Optimization_Workflow start Define Reaction (Substrates, Product) solvent_selection Select Solvent: This compound start->solvent_selection initial_conditions Initial Conditions: - Temperature (e.g., 100°C) - Concentration (e.g., 0.2 M) - Catalyst Loading (e.g., 2 mol%) solvent_selection->initial_conditions run_reaction Run Reaction & Monitor Progress (TLC, GC-MS, HPLC) initial_conditions->run_reaction analyze_results Analyze Results: - Conversion - Yield - Purity run_reaction->analyze_results troubleshoot Troubleshoot Issues: - Low Conversion - Side Products - Isolation Problems analyze_results->troubleshoot Unacceptable successful Successful Optimization analyze_results->successful Acceptable optimize Optimize Parameters: - Temperature - Concentration - Catalyst/Ligand - Base troubleshoot->optimize optimize->run_reaction

Caption: A general workflow for optimizing a chemical reaction using this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Problem Encountered low_conversion Low Conversion? start->low_conversion side_products Side Products? low_conversion->side_products No increase_temp Increase Temperature low_conversion->increase_temp Yes check_reagents Check Reagent Purity/ Activity low_conversion->check_reagents Still Low isolation_issues Isolation Issues? side_products->isolation_issues No optimize_temp Lower/Optimize Temperature side_products->optimize_temp Yes change_catalyst Change Catalyst/Ligand side_products->change_catalyst Still Present azeotropic_removal Azeotropic Removal isolation_issues->azeotropic_removal Solvent Removal extraction_optimization Optimize Extraction (pH, Solvent, Salting Out) isolation_issues->extraction_optimization Product Recovery end Problem Resolved increase_temp->end check_reagents->end optimize_temp->end change_catalyst->end azeotropic_removal->end extraction_optimization->end

Caption: A decision tree for troubleshooting common issues in reactions with this solvent.

References

Technical Support Center: Diethylene Glycol Monobutyl Ether Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory purification of diethylene glycol monobutyl ether (DEGBE). This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity DEGBE for their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of diethylene glycol monobutyl ether.

Problem Possible Cause(s) Recommended Solution(s)
Purity of DEGBE does not improve after fractional distillation. - Inefficient fractionating column.- Distillation rate is too fast.- Incorrect temperature or pressure control.- Ensure the fractionating column is appropriate for the separation (e.g., Vigreux, packed column) and is properly insulated.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. Aim for a distillation rate of 1-2 drops per second.- Monitor the head temperature closely. It should remain stable during the collection of the main fraction. For high-boiling liquids like DEGBE, vacuum distillation is recommended to prevent thermal decomposition.
Presence of peroxides detected after purification. - Incomplete peroxide removal prior to distillation.- Peroxide formation during storage.- Always test for peroxides before distillation and treat with a suitable agent if present (see Experimental Protocols).- Store purified DEGBE under an inert atmosphere (nitrogen or argon) in a dark, cool place. The use of amber glass bottles is recommended.[1]
Water content remains high after drying. - Inadequate drying agent or contact time.- Saturation of the drying agent.- Use activated molecular sieves (3Å or 4Å) for efficient water removal.[2][3]- Ensure the molecular sieves are properly activated before use by heating in a vacuum oven.[4][5]- Allow sufficient contact time (e.g., overnight) for the drying agent to absorb moisture.- Use a sufficient quantity of the drying agent.
Product discoloration or degradation. - Distillation at atmospheric pressure causing thermal decomposition.- Presence of acidic impurities.- Purify DEGBE via vacuum distillation to lower the boiling point and prevent decomposition.[3]- Neutralize any acidic impurities by washing with a dilute sodium bicarbonate solution before drying and distillation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial diethylene glycol monobutyl ether?

A1: Common impurities include water, peroxides which can form upon exposure to air, and residual reactants from its synthesis, such as n-butanol and ethylene (B1197577) oxide.[6][7] Other glycols and their ethers may also be present.

Q2: Why is it crucial to remove peroxides before distilling DEGBE?

A2: Ethers like DEGBE can form explosive peroxides upon storage and exposure to air and light.[1] During distillation, these peroxides can concentrate in the distillation flask and detonate, posing a significant safety hazard.[8]

Q3: How can I test for the presence of peroxides in my DEGBE sample?

A3: A common method is to use peroxide test strips, which provide a quick indication of the peroxide concentration.[1] Alternatively, a fresh solution of potassium iodide can be used; in the presence of peroxides, the iodide is oxidized to iodine, resulting in a yellow-brown color.[9]

Q4: What is the most effective method for drying DEGBE?

A4: Drying over activated molecular sieves (3Å or 4Å) is a highly effective method for removing water from DEGBE.[2][4] It is a safer alternative to reactive drying agents like sodium metal.

Q5: Should I perform distillation at atmospheric pressure or under vacuum?

A5: Due to its high boiling point (approximately 230 °C at atmospheric pressure), it is highly recommended to purify DEGBE by vacuum distillation.[3] This lowers the boiling point, which prevents thermal decomposition and the formation of unwanted byproducts.

Experimental Protocols

Protocol 1: Peroxide Removal

This protocol describes the removal of peroxides from DEGBE using a ferrous sulfate (B86663) solution.

Materials:

  • Diethylene glycol monobutyl ether (DEGBE)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Prepare a fresh 5% aqueous ferrous sulfate solution. To do this, dissolve 60 g of FeSO₄·7H₂O in 110 mL of deionized water and carefully add 6 mL of concentrated sulfuric acid.[8]

  • In a separatory funnel, wash the DEGBE with an equal volume of the freshly prepared ferrous sulfate solution.

  • Shake the funnel gently, periodically venting to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the washing step until a fresh portion of the ferrous sulfate solution no longer shows a color change, and the organic layer tests negative for peroxides.

  • Wash the DEGBE with deionized water to remove any residual acid and iron salts.

  • Proceed with the drying protocol.

Protocol 2: Drying with Molecular Sieves

This protocol details the process of drying DEGBE using molecular sieves.

Materials:

  • Peroxide-free diethylene glycol monobutyl ether

  • 3Å or 4Å molecular sieves

  • Airtight flask with a stopper or septum

  • Oven or vacuum oven for activating sieves

Procedure:

  • Activate the molecular sieves by heating them in an oven at 180-200 °C under vacuum for at least 8-12 hours to remove any adsorbed water.[4]

  • Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere.

  • Add the activated molecular sieves to the peroxide-free DEGBE in an airtight flask. Use approximately 50-100 g of sieves per liter of solvent.

  • Seal the flask and allow it to stand for at least 24 hours, with occasional gentle swirling.

  • The dried DEGBE can be decanted or filtered from the molecular sieves before distillation.

Protocol 3: Fractional Vacuum Distillation

This protocol outlines the final purification of DEGBE by fractional distillation under reduced pressure.

Materials:

  • Dry, peroxide-free diethylene glycol monobutyl ether

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Place the dry, peroxide-free DEGBE and boiling chips or a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Slowly and carefully apply the vacuum.

  • Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Collect any low-boiling impurities as the initial fraction.

  • Monitor the temperature at the distillation head. When the temperature stabilizes, collect the main fraction of pure DEGBE in a clean receiving flask.

  • Stop the distillation before the flask goes to dryness to prevent the concentration of any potentially explosive residues.

  • Release the vacuum carefully before turning off the cooling water to the condenser.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_peroxide Peroxide Removal cluster_drying Drying cluster_distillation Final Purification cluster_end Final Product start Crude DEGBE peroxide_test Test for Peroxides start->peroxide_test peroxide_treatment Treat with Ferrous Sulfate peroxide_test->peroxide_treatment Peroxides Present drying Dry with Molecular Sieves peroxide_test->drying Peroxides Absent peroxide_treatment->drying distillation Fractional Vacuum Distillation drying->distillation end Pure DEGBE distillation->end

Caption: Workflow for the purification of diethylene glycol monobutyl ether.

TroubleshootingTree cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Purity After Distillation cause1 Inefficient Column problem->cause1 cause2 Distillation Rate Too Fast problem->cause2 cause3 Incorrect Temp/Pressure problem->cause3 solution1 Use Appropriate Column & Insulate cause1->solution1 solution2 Reduce Heating Rate cause2->solution2 solution3 Monitor Head Temp & Use Vacuum cause3->solution3

References

Technical Support Center: Butoxy Di Glycol in Liquid-Liquid Extractions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing butoxy di glycol (also known as diethylene glycol monobutyl ether or DEGBE) in liquid-liquid extraction (LLE) protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of butoxy di glycol that make it a unique solvent for liquid-liquid extraction?

Butoxy di glycol is a versatile solvent due to its bifunctional nature, possessing both ether and alcohol functionalities.[1][2] This structure gives it a unique combination of properties:

  • Amphiphilicity: It is miscible with both water and many common organic solvents, which can be advantageous for extracting a wide range of compounds.[1][2][3]

  • Low Volatility: Its high boiling point (around 231°C) and low vapor pressure minimize solvent loss during extraction and handling.[1]

  • High Viscosity: Compared to many common extraction solvents, butoxy di glycol is more viscous, which can impact mixing and phase separation times.

  • Coupling Agent: It can act as a coupling agent to improve the miscibility of two otherwise immiscible liquids, which can be beneficial but also lead to challenges in phase separation.[4]

Q2: Why am I experiencing persistent emulsions when using butoxy di glycol in my LLE?

Emulsion formation is a common issue in LLE, and the properties of butoxy di glycol can sometimes contribute to this problem.[5] Its amphiphilic nature, acting somewhat like a surfactant, can stabilize droplets of one phase within the other, leading to a stable emulsion.[6][7][8] This is particularly prevalent when vigorous shaking is employed during the mixing step.[9]

Q3: Can butoxy di glycol form hazardous peroxides?

Yes, like other ethers, butoxy di glycol can form explosive peroxides upon exposure to air and light over time.[10][11][12][13] It is crucial to be aware of the age of your solvent and to test for the presence of peroxides, especially before any distillation or concentration steps.[10][11][12][13]

Q4: How does the viscosity of butoxy di glycol affect the extraction process?

The relatively high viscosity of butoxy di glycol can slow down the kinetics of the extraction process. It can lead to:

  • Longer phase separation times.

  • Inefficient mixing if not agitated sufficiently.

  • The need for adjusted mixing techniques to ensure thorough contact between the phases without causing stable emulsions.

Q5: What are the safety precautions I should take when working with butoxy di glycol?

Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Avoid inhalation of vapors and direct contact with skin and eyes.[11][12] Given its potential to form peroxides, store it in a cool, dark place, away from oxidizing agents, and date the bottle upon receipt and opening.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: Persistent Emulsion Formation

Symptoms:

  • A cloudy or milky layer forms between the aqueous and organic phases.

  • The two phases fail to separate into distinct, clear layers after mixing.

Root Causes:

  • Vigorous Shaking: The amphiphilic nature of butoxy di glycol can lead to the formation of a stable emulsion when the mixture is shaken too aggressively.[9]

  • High Concentration of Butoxy Di Glycol: Higher concentrations can increase the surfactant-like behavior, promoting emulsification.

  • Presence of Particulate Matter: Solids at the interface can stabilize emulsions.

Solutions:

Method Description Advantages Considerations
Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel 5-10 times.Minimizes the energy input that creates emulsions.May require a longer mixing time to achieve equilibrium.
Salting Out Add a saturated solution of sodium chloride (brine) to the mixture.Increases the ionic strength of the aqueous phase, forcing the butoxy di glycol and target compound into the organic phase and breaking the emulsion.May affect the solubility of your target compound.
Centrifugation Transfer the emulsion to centrifuge tubes and spin at a moderate speed.Can effectively break stubborn emulsions by physically forcing the phases apart.Requires access to a centrifuge and appropriate tubes.
Filtration Pass the emulsion through a bed of glass wool or a phase separation filter paper.Can physically remove the emulsified layer.May result in some loss of product.
Temperature Change Gently warming or cooling the mixture can sometimes destabilize the emulsion.Non-invasive method.The effect is not always predictable and depends on the specific system.
Addition of a Co-solvent Adding a small amount of a different, less polar organic solvent (e.g., hexane) or a more polar solvent (e.g., methanol) can alter the interfacial tension and break the emulsion.Can be very effective.The co-solvent must not interfere with downstream analysis.
Issue 2: Slow or Incomplete Phase Separation

Symptoms:

  • The interface between the two phases is not sharp and well-defined.

  • It takes an unusually long time for the two layers to separate after mixing.

Root Causes:

  • High Viscosity of Butoxy Di Glycol: The inherent viscosity of the solvent slows down the coalescence of droplets.

  • Similar Densities of the Phases: If the densities of the aqueous and organic phases are very close, gravitational separation will be slow.

  • Temperature Effects: Lower temperatures can increase the viscosity of butoxy di glycol, further slowing separation.

Solutions:

Method Description Advantages Considerations
Increase Temperature Gently warm the separatory funnel in a water bath.Reduces the viscosity of the butoxy di glycol, promoting faster separation.Ensure the temperature is not high enough to cause solvent loss or degradation of the analyte.
Alter Phase Density Add a salt to the aqueous phase to increase its density or a less dense, miscible organic solvent to the organic phase to decrease its density.Creates a larger density difference, accelerating separation.The added substance should not affect the extraction equilibrium or downstream processes.
Allow Sufficient Time Be patient and allow the mixture to stand undisturbed for a longer period.Simple and requires no additional reagents.May not be practical for time-sensitive experiments.
Issue 3: Low Analyte Recovery

Symptoms:

  • Quantitative analysis of the extract shows a lower than expected concentration of the target compound.

Root Causes:

  • Insufficient Mixing: Due to its viscosity, butoxy di glycol may not have been in sufficient contact with the aqueous phase to efficiently extract the analyte.

  • Unfavorable Partition Coefficient (Kd): The analyte may have a higher affinity for the aqueous phase under the current conditions.

  • Analyte Trapped in Emulsion: If an emulsion was present, a significant amount of the analyte may be trapped in the interfacial layer.

Solutions:

Method Description Advantages Considerations
Optimize Mixing Use gentle, prolonged inversion instead of vigorous shaking to ensure thorough mixing without creating an emulsion.Improves mass transfer between the phases.Requires careful observation to avoid emulsion formation.
Adjust pH For acidic or basic analytes, adjust the pH of the aqueous phase to neutralize the compound and increase its partitioning into the organic phase.[15]Can dramatically improve the partition coefficient.Ensure the pH change does not degrade your analyte.
Increase Solvent-to-Sample Ratio Use a larger volume of butoxy di glycol relative to the aqueous sample.Increases the driving force for the analyte to move into the organic phase.Increases solvent consumption and waste.
Perform Multiple Extractions Perform two to three extractions with smaller volumes of butoxy di glycol rather than one extraction with a large volume.More efficient at extracting the analyte.Increases the overall extraction time.
Break any Emulsions If an emulsion is present, use one of the methods described in the "Persistent Emulsion Formation" section to break it and recover the trapped analyte.Recovers analyte that would otherwise be lost.Choose a method that is compatible with your sample.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction with Butoxy Di Glycol
  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

    • Prepare the aqueous solution containing the analyte of interest.

    • Measure the required volume of butoxy di glycol.

  • Extraction:

    • Carefully pour the aqueous solution into the separatory funnel.

    • Add the butoxy di glycol to the separatory funnel.

    • Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel 10-15 times. Avoid vigorous shaking to prevent emulsion formation.

    • Periodically vent the funnel by opening the stopcock while it is inverted and pointed away from you and others in a fume hood.

  • Phase Separation:

    • Place the separatory funnel back in a ring stand and allow the layers to fully separate. This may take longer than with less viscous solvents.

    • Once the interface is clear and distinct, carefully drain the lower layer. The lower layer will be the aqueous phase if the butoxy di glycol is the upper phase (density of butoxy di glycol is ~0.95 g/mL).

    • Collect the desired phase. If performing multiple extractions, add fresh butoxy di glycol to the aqueous phase and repeat the process.

  • Post-Extraction:

    • Combine the organic extracts.

    • Dry the organic phase using an appropriate drying agent (e.g., anhydrous sodium sulfate).

    • Filter or decant the dried organic phase to remove the drying agent.

    • The extract is now ready for downstream analysis.

Protocol 2: Testing for Peroxides in Butoxy Di Glycol

Materials:

  • Butoxy di glycol sample

  • Potassium iodide (KI) solution (10% w/v in water)

  • Glacial acetic acid

  • Starch indicator solution (optional)

Procedure:

  • In a clean, dry test tube, add 1 mL of the butoxy di glycol sample.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the 10% potassium iodide solution.

  • Stopper the test tube and shake for 1 minute.

  • Allow the mixture to stand for 5 minutes.

  • Observation:

    • No color change or a faint yellow color: Peroxide levels are low and the solvent is likely safe to use for extractions.

    • A distinct yellow to brown color: Peroxides are present. The intensity of the color is proportional to the peroxide concentration. The solvent should be treated to remove peroxides or disposed of according to your institution's safety guidelines.

  • Confirmation (Optional): Add a few drops of starch indicator solution. The formation of a blue-black color confirms the presence of iodine, and therefore peroxides.

Visualizations

Troubleshooting_Emulsion_Formation Start Emulsion Observed Decision1 Is vigorous shaking the cause? Start->Decision1 Solution1 Use Gentle Inversion (5-10 times) Decision1->Solution1 Yes Decision2 Is the emulsion persistent? Decision1->Decision2 No End Phases Separated Solution1->End Solution2 Add Saturated NaCl (Salting Out) Decision2->Solution2 Yes Decision2->End No Decision3 Is the emulsion still present? Solution2->Decision3 Solution3 Centrifuge the mixture Decision3->Solution3 Yes Decision3->End No Solution3->End

Caption: Troubleshooting workflow for emulsion formation.

Troubleshooting_Slow_Phase_Separation Start Slow Phase Separation Cause1 High Viscosity Start->Cause1 Cause2 Similar Densities Start->Cause2 Solution1 Gently Warm Mixture Cause1->Solution1 Solution2 Add Salt to Aqueous Phase Cause2->Solution2 End Improved Separation Solution1->End Solution2->End

Caption: Addressing slow phase separation.

Peroxide_Safety_Workflow Start Using Butoxy Di Glycol CheckDate Check 'Date Opened' Start->CheckDate Decision1 Is it > 12 months old or shows crystals? CheckDate->Decision1 TestPeroxides Perform Peroxide Test (KI Method) Decision1->TestPeroxides No Dispose Dispose Safely Decision1->Dispose Yes Decision2 Peroxides Detected? TestPeroxides->Decision2 Decision2->Dispose Yes Proceed Proceed with Caution Decision2->Proceed No

Caption: Safety workflow for peroxide-forming solvents.

References

Technical Support Center: Stabilizing Emulsions with 2-(2-butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing emulsions formulated with 2-(2-butoxyethoxy)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of emulsions containing this compound, also known as diethylene glycol monobutyl ether (DEGBE).

Issue 1: Immediate Phase Separation After Homogenization

  • Question: My emulsion separates into distinct oil and water layers immediately after I stop homogenizing. What is causing this instability?

  • Answer: Immediate phase separation is typically due to an inappropriate emulsifier system or incorrect processing parameters. Here are the likely causes and solutions:

    • Incorrect Hydrophile-Lipophile Balance (HLB): The HLB of your surfactant system may not be optimal for the oil phase and this compound concentration. For oil-in-water (O/W) emulsions, emulsifiers with an HLB value between 8 and 18 are generally preferred.[1]

      • Solution: Calculate the required HLB for your specific oil phase and adjust your surfactant or surfactant blend accordingly. Consider using a combination of a low-HLB and a high-HLB surfactant to achieve the target HLB.

    • Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the newly formed droplets during homogenization.[1]

      • Solution: Incrementally increase the concentration of your primary emulsifier.

    • Improper Phase Addition: Adding the dispersed phase to the continuous phase too quickly can lead to instability.[1]

      • Solution: Ensure a slow, controlled addition of the dispersed phase to the continuous phase while maintaining continuous and adequate mixing.

Issue 2: Creaming or Sedimentation Over Time

  • Question: My emulsion looks stable initially, but a concentrated layer forms at the top (creaming) or bottom (sedimentation) after a few hours or days. How can I prevent this?

  • Answer: Creaming or sedimentation is a result of gravitational separation of the dispersed phase. Key factors to address are:

    • Large Droplet Size: Larger droplets have a greater tendency to move under the influence of gravity.

      • Solution: Optimize your homogenization process to reduce the average droplet size. This can be achieved by increasing the homogenization time, speed, or pressure.

    • Low Viscosity of the Continuous Phase: A low-viscosity external phase allows for easier movement of the dispersed droplets.

      • Solution: Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier. For O/W emulsions, options include hydrocolloids like xanthan gum or carbomers.

Issue 3: Flocculation and Coalescence

  • Question: Under the microscope, I can see the oil droplets clumping together (flocculation), and over time, these clumps merge to form larger droplets (coalescence). What is the mechanism, and how can I improve stability?

  • Answer: Flocculation and coalescence are driven by attractive forces between droplets. The stability is governed by the balance of attractive and repulsive forces.

    • Insufficient Electrostatic Repulsion: If the zeta potential of the droplets is too low (close to zero), the repulsive forces will be insufficient to prevent aggregation. A zeta potential with an absolute value of ≥ 25 mV generally indicates good stability.

      • Solution: Incorporate an ionic surfactant or a charged polymer into your formulation to increase the surface charge of the droplets. The choice between anionic, cationic, or zwitterionic surfactants will depend on the desired pH and compatibility with other ingredients.

    • Inadequate Steric Hindrance: Non-ionic surfactants with long, hydrophilic chains can provide a protective barrier around the droplets, preventing them from getting close enough to coalesce.

      • Solution: Use a non-ionic surfactant with a sufficiently large hydrophilic head group. The presence of this compound can influence surfactant solubility and packing at the interface, so optimization of the surfactant type and concentration is crucial.

Frequently Asked Questions (FAQs)

Formulation

  • Q1: What is the role of this compound in my emulsion?

    • A1: this compound acts as a co-solvent and a co-emulsifier. Its amphiphilic nature allows it to partition at the oil-water interface, reducing interfacial tension and improving the solubility of the emulsifier. This can lead to the formation of smaller droplets and enhanced emulsion stability.

  • Q2: How do I select the right primary emulsifier to use with this compound?

    • A2: The selection of the primary emulsifier depends on the oil phase and the desired type of emulsion (O/W or W/O). The Hydrophile-Lipophile Balance (HLB) system is a useful guide. Calculate the required HLB of your oil phase and choose an emulsifier or a blend of emulsifiers that matches this value. Since this compound can influence the effective HLB of the system, experimental screening of a few emulsifiers around the calculated required HLB is recommended.

Stability Testing

  • Q3: What are the key parameters to monitor during a stability study?

    • A3: Key stability-indicating parameters include:

      • Visual Appearance: Check for phase separation, creaming, sedimentation, and changes in color or odor.

      • Particle Size and Polydispersity Index (PDI): An increase in the mean droplet size or PDI over time indicates instability (coalescence or Ostwald ripening).

      • Zeta Potential: A decrease in the absolute value of the zeta potential towards zero suggests a higher likelihood of flocculation.

      • Viscosity: A significant change in viscosity can indicate structural changes within the emulsion.

      • pH: A shift in pH can affect the charge of ionic surfactants and the stability of other ingredients.

  • Q4: How can I perform accelerated stability testing on my emulsion?

    • A4: Accelerated stability testing exposes the emulsion to stress conditions to predict its long-term stability in a shorter time frame. Common methods include:

      • Elevated Temperature Testing: Storing samples at elevated temperatures (e.g., 40°C or 45°C) can accelerate degradation reactions. A product stable for three months at 45°C may be considered stable for up to two years at room temperature.[2][3]

      • Centrifugation: This method accelerates gravitational separation. Centrifuging a sample (e.g., at 3000-5000 rpm for 30 minutes) can quickly indicate a tendency for creaming or phase separation.[4]

      • Freeze-Thaw Cycling: Subjecting the emulsion to alternating freezing and thawing cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours for three cycles) can assess its stability against temperature fluctuations.[2]

Quantitative Data Summary

The following tables provide representative data on how formulation variables can impact emulsion stability. Note that these are illustrative examples, and optimal values will depend on the specific oil phase and other excipients.

Table 1: Effect of Surfactant Concentration on Emulsion Properties

Surfactant Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1.04500.50-15.2
2.52200.30-25.8
5.01600.22-32.5

Table 2: Influence of this compound on Interfacial Tension and Droplet Size

This compound Conc. (% w/w)Interfacial Tension (mN/m)Mean Droplet Size (nm)
015.3550
510.1320
106.8210

Table 3: Stability Data of a Model O/W Emulsion after 4 Weeks at 40°C

Formulation ParameterInitial Mean Droplet Size (nm)Mean Droplet Size after 4 weeks (nm)Initial Viscosity (cP)Viscosity after 4 weeks (cP)
Low Surfactant (1.5%)350650400250
High Surfactant (4.0%)180200900850
With Thickener (0.5%)18521015001400

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

  • Aqueous Phase Preparation: In a beaker, combine deionized water, the primary emulsifier(s), and this compound. Gently stir with a magnetic stirrer until all components are fully dissolved.

  • Oil Phase Preparation: In a separate beaker, combine the oil and any oil-soluble components.

  • Heating: Heat both the aqueous and oil phases separately to 70-75°C. This reduces the viscosity of the oil phase and facilitates emulsification.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer. Homogenize for 5-10 minutes at a high speed to reduce the droplet size. The optimal homogenization time and speed will depend on the specific formulation and equipment.

  • Cooling: Transfer the emulsion to a beaker and allow it to cool to room temperature while stirring gently with a magnetic stirrer.

  • Final Adjustments: Once cooled, the pH can be adjusted if necessary, and any temperature-sensitive ingredients can be added.

Protocol 2: Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: a. Dilute a small sample of the emulsion with deionized water to the appropriate concentration for the instrument. b. Transfer the diluted sample to the instrument's measurement cell. c. Perform the measurement according to the instrument's operating procedure at 25°C. d. Record the mean droplet diameter (Z-average) and the polydispersity index (PDI).

Protocol 3: Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering.

  • Procedure: a. Dilute a small sample of the emulsion in an appropriate medium (e.g., 10 mM NaCl solution) to the required concentration for the instrument. b. Place the sample in a specific cell and subject it to a potential of approximately 150 mV.[5] c. The instrument measures the electrophoretic mobility of the droplets, from which the zeta potential is calculated using an appropriate model (e.g., Smoluchowski's equation).[5]

Protocol 4: Accelerated Stability Testing via Centrifugation

  • Procedure: a. Place a sample of the emulsion in a centrifuge tube. b. Centrifuge at 3000-5000 rpm for 30 minutes.[4] c. Visually inspect the sample for any signs of phase separation, creaming, or coalescence. d. Quantify the volume of any separated layer.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_char Characterization & Stability aq_phase Aqueous Phase (Water, Emulsifier, DEGBE) heating Heat Phases (70-75°C) aq_phase->heating oil_phase Oil Phase (Oil, Oil-Solubles) oil_phase->heating emulsify Homogenize heating->emulsify Slowly add oil to aqueous cooling Cool to RT emulsify->cooling initial_char Initial Characterization (Particle Size, Zeta, Viscosity) cooling->initial_char stability_test Accelerated Stability Testing (Temp, Centrifuge, Freeze-Thaw) initial_char->stability_test final_emulsion Stable Emulsion stability_test->final_emulsion

Caption: General workflow for oil-in-water emulsion preparation and stability assessment.

troubleshooting_workflow start Emulsion Instability Observed q1 When does instability occur? start->q1 immediate Immediately after homogenization q1->immediate Immediately over_time Over time (hours/days) q1->over_time Over Time phase_sep Phase Separation immediate->phase_sep q2 What is the nature of instability? over_time->q2 creaming_sed Creaming / Sedimentation q2->creaming_sed Layering coalescence Droplet Growth (Coalescence) q2->coalescence Microscopic Growth sol_hlb Adjust HLB Increase Emulsifier Conc. phase_sep->sol_hlb sol_visc Increase Continuous Phase Viscosity creaming_sed->sol_visc sol_homog Optimize Homogenization (Reduce Droplet Size) creaming_sed->sol_homog coalescence->sol_hlb sol_zeta Increase Droplet Charge (Add Ionic Surfactant) coalescence->sol_zeta

Caption: Decision tree for troubleshooting common emulsion instability issues.

References

Technical Support Center: Diethylene Glycol Monobutyl Ether (DGBE) in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals using diethylene glycol monobutyl ether (DGBE) in coating formulations.

Troubleshooting Guides

Issue 1: Slow Drying Time

Q: My coating is taking too long to dry after adding Diethylene Glycol Monobutyl Ether (DGBE). What are the possible causes and how can I resolve this?

A: Slow drying is a common issue when using a high-boiling-point solvent like DGBE. Here are the potential causes and solutions:

  • Excessive DGBE Concentration: DGBE has a slow evaporation rate. Using too much can significantly extend the drying time.

    • Solution: Gradually reduce the concentration of DGBE in your formulation. It's recommended to use the minimum amount required to achieve the desired properties.[1][2]

  • High Humidity and Low Temperature: Environmental conditions play a crucial role in solvent evaporation. High humidity and low temperatures will slow down the evaporation of DGBE and water (in water-borne systems).

    • Solution: Apply and cure the coating in a controlled environment with lower humidity and at a temperature recommended for the coating system.[3]

  • Thick Film Application: A thicker coating film will entrap solvents, leading to a longer drying period.

    • Solution: Apply thinner coats. If a thick film is required, apply it in multiple, thinner layers, allowing for adequate flash-off time between coats.

  • Poor Air Circulation: Inadequate air movement over the coated surface will slow down solvent evaporation.

    • Solution: Ensure good ventilation and air circulation in the curing area.

Issue 2: Surface Defects (Cratering, Fisheyes, Orange Peel)

Q: I am observing surface defects like cratering and fisheyes in my coating containing DGBE. What is causing this and how can I prevent it?

A: Surface defects are often related to surface tension and contamination issues.

  • Surface Tension Imbalance: DGBE can lower the surface tension of the coating. An imbalance with the substrate's surface energy can lead to defects.

    • Solution: Add a suitable surfactant or leveling agent to your formulation to ensure a uniform surface tension.

  • Contamination: The substrate or the coating itself might be contaminated with oil, grease, or silicone, leading to fisheyes.[4]

    • Solution: Thoroughly clean and degrease the substrate before application. Ensure all equipment and the coating itself are free from contaminants.

  • Improper Application Technique: Incorrect spray gun settings or application methods can introduce defects like orange peel.[5]

    • Solution: Adjust the spray gun's atomization pressure and fluid flow rate. Maintain a consistent distance and angle between the spray gun and the surface.

Issue 3: Poor Gloss

Q: The gloss of my coating is lower than expected after incorporating DGBE. How can I improve it?

A: While DGBE can improve gloss and flow, several factors can lead to a reduction in the final gloss.[1][2][6]

  • Poor Dispersion of Pigments: If pigments are not properly dispersed, the surface of the coating will be rough on a microscopic level, leading to lower gloss.[7][8]

    • Solution: Ensure that your pigment dispersion process is optimized. The choice and amount of dispersing agent are critical.[7]

  • Incompatibility with Resin System: DGBE might have limited compatibility with certain resins, leading to a hazy or low-gloss finish.

    • Solution: Verify the compatibility of DGBE with your specific resin system. You may need to adjust the solvent blend or consider a different co-solvent.

  • Incorrect Curing Conditions: Curing at too high or too low a temperature can affect the film formation and, consequently, the gloss.

    • Solution: Follow the recommended curing schedule for your coating system.

Issue 4: Viscosity Issues

Q: The viscosity of my coating is too high/low after adding DGBE. How can I adjust it?

A: DGBE can be used to modify the viscosity of a coating formulation.[1][2]

  • Viscosity Too High:

    • Solution: A small addition of DGBE can significantly reduce the viscosity of alkyd resin solutions.[1][2] However, for other systems, you might need to adjust the overall solvent blend. Consider adding a small amount of a stronger, faster-evaporating solvent if the application allows.

  • Viscosity Too Low:

    • Solution: If the viscosity is too low, you may need to reduce the amount of DGBE or other low-viscosity solvents. Alternatively, you can add a rheology modifier to increase the viscosity.

Issue 5: Cracking of the Coating Film

Q: My latex paint is cracking upon drying when I use DGBE as a coalescing agent. What's the cause and how do I fix it?

A: Cracking in latex paints can be related to the coalescing agent's function and its interaction with the substrate.

  • Insufficient Coalescence: The primary role of a coalescing agent is to soften the latex particles, allowing them to fuse into a continuous film.[9] If the amount of DGBE is insufficient, the particles may not coalesce properly, leading to cracking, especially at low temperatures.[10]

    • Solution: Increase the concentration of DGBE in your formulation. The required amount depends on the minimum film formation temperature (MFFT) of the latex polymer.

  • High Water Miscibility on Porous Substrates: DGBE is miscible with water. When applied to a porous substrate, the water and the dissolved DGBE can be absorbed into the substrate, leaving an insufficient amount of coalescent for proper film formation at the surface.

    • Solution: Increase the dosage of DGBE when applying to porous substrates to compensate for the amount absorbed.[10] Alternatively, sealing the substrate with a primer can prevent the absorption of the coalescent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of diethylene glycol monobutyl ether (DGBE) in coatings?

A1: DGBE is a versatile, high-boiling point, colorless liquid that serves several functions in coating formulations.[2] Its primary roles include:

  • Solvent: It is an excellent solvent for a wide range of resins, including nitrocellulose, cellulose (B213188) ethers, and chlorinated rubber.[1][2]

  • Coalescing Agent: In latex paints, it acts as a coalescing agent, temporarily softening the polymer particles to facilitate the formation of a continuous, uniform film as the paint dries.[6][9]

  • Flow and Leveling Agent: Due to its slow evaporation rate, it improves the flow and leveling of coatings, resulting in a smoother, more uniform finish with enhanced gloss.[1][2][6]

Q2: Is DGBE compatible with all types of resin systems?

A2: DGBE exhibits good compatibility with a variety of resin systems, including nitrocellulose, cellulose esters, and alkyds.[1][2] However, its compatibility with other systems, such as some acrylics and polyurethanes, should be tested.[11][12][13] Incompatibility can lead to issues like reduced gloss or film defects. It is always recommended to perform compatibility tests with your specific formulation.

Q3: What are the key health and safety precautions to take when handling DGBE?

A3: DGBE is a combustible liquid and can cause skin and eye irritation.[14] It is important to handle it with care:

  • Ventilation: Use in a well-ventilated area to avoid inhaling vapors.

  • Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and protective clothing to prevent skin and eye contact.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.

  • Spills: In case of a spill, absorb it with an inert material and dispose of it according to local regulations.[14]

Q4: How does DGBE affect the final properties of the coating film?

A4: The inclusion of DGBE in a coating formulation can significantly impact the final film properties:

  • Improved Gloss and Flow: Its slow evaporation rate allows the coating to level out, resulting in a smoother surface with higher gloss.[1][2][6]

  • Enhanced Film Formation: As a coalescent in latex paints, it ensures the formation of a durable, continuous film, which is crucial for the coating's protective properties.[9]

  • Reduced Viscosity: It can be used to lower the viscosity of certain coating formulations, improving their brushability and sprayability.[1][2]

Quantitative Data

Table 1: Physical and Chemical Properties of Diethylene Glycol Monobutyl Ether (DGBE)

PropertyValueReference
Chemical Formula C₈H₁₈O₃[14]
Molecular Weight 162.23 g/mol [14]
Boiling Point 230.4 °C (446.7 °F)[15]
Melting Point -68.1 °C (-90.6 °F)[15]
Flash Point 100 °C (212 °F) (Closed Cup)
Density 0.9536 g/cm³ at 20 °C (68 °F)[15]
Vapor Pressure 0.02 mmHg at 20 °C (68 °F)
Evaporation Rate 0.004 (n-Butyl Acetate = 1)
Solubility in Water Miscible[14][15]
Viscosity 6.5 cP at 20 °C (68 °F)[1]

Experimental Protocols

1. Measurement of Coating Viscosity

This protocol is based on the principles outlined in ASTM D2196 for rotational viscometers.[16][17]

  • Objective: To determine the viscosity of a coating formulation containing DGBE.

  • Apparatus: Rotational viscometer with appropriate spindles, temperature-controlled bath, sample container.

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Bring the coating sample to the specified test temperature (e.g., 25 °C ± 0.2 °C) using the temperature-controlled bath.[18]

    • Select a spindle and rotational speed that will give a torque reading between 10% and 95% of the instrument's capacity.[18]

    • Immerse the spindle into the coating sample up to the marked level.

    • Start the viscometer and allow the reading to stabilize. For thixotropic materials where the reading may not stabilize, take the reading after a specified time (e.g., 60 seconds).[18]

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s), along with the spindle number, rotational speed, and temperature.

    • Clean the spindle and sample container thoroughly after each measurement.

2. Determination of Drying Time

This protocol follows the general principles of ASTM D1640 for assessing the stages of drying.[19]

  • Objective: To evaluate the effect of DGBE on the drying time of a coating.

  • Apparatus: Film applicator (e.g., drawdown bar), substrate (e.g., glass panel), stopwatch, cotton balls.

  • Procedure:

    • Apply the coating to the substrate at a specified uniform thickness using the film applicator.

    • Place the coated panel in a controlled environment (temperature and humidity).

    • Set-to-Touch Time: Lightly touch the film with a clean finger. The film is considered set-to-touch when no coating adheres to the finger.

    • Tack-Free Time: Place a small piece of cotton on the film and invert the panel. The film is tack-free if the cotton falls off.

    • Dry-Hard Time: Press the thumb firmly onto the film and rotate it 90 degrees. The film is dry-hard if no impression is left on the surface.

    • Dry-Through Time: A more quantitative method using a mechanical recorder as described in ASTM D5895 can also be employed.[20][21][22][23]

    • Record the time taken to reach each stage of drying.

3. Measurement of Specular Gloss

This protocol is based on ISO 2813, a standard method for determining the gloss of paint films.[24][25][26]

  • Objective: To measure the specular gloss of a cured coating film containing DGBE.

  • Apparatus: Glossmeter with 20°, 60°, and 85° geometries, calibrated standard tiles.

  • Procedure:

    • Calibrate the glossmeter using the supplied high-gloss and low-gloss standard tiles according to the manufacturer's instructions.

    • Ensure the coated sample is fully cured and the surface is clean and free of defects.

    • Select the appropriate measurement geometry:

      • 60°: For all finishes.

      • 20°: For high-gloss finishes (if the 60° reading is above 70).

      • 85°: For low-gloss or matte finishes (if the 60° reading is below 10).

    • Place the glossmeter firmly on the surface of the coated sample.

    • Take at least three readings at different locations on the sample and calculate the average.

    • Record the average gloss value in gloss units (GU) and the measurement angle used.

Visualizations

TroubleshootingWorkflow start Coating Defect Observed defect_type Identify Defect Type start->defect_type slow_drying Slow Drying defect_type->slow_drying Drying Time surface_defects Surface Defects (Cratering, Fisheyes) defect_type->surface_defects Surface Appearance poor_gloss Poor Gloss defect_type->poor_gloss Gloss Level viscosity_issue Viscosity Issue defect_type->viscosity_issue Flow/Application cracking Cracking defect_type->cracking Film Integrity check_dgbe Check DGBE Conc. slow_drying->check_dgbe check_env Check Environment (Temp, Humidity) slow_drying->check_env check_thickness Check Film Thickness slow_drying->check_thickness check_contamination Check for Contamination surface_defects->check_contamination check_surfactant Check Leveling Agent surface_defects->check_surfactant check_dispersion Check Pigment Dispersion poor_gloss->check_dispersion check_compatibility Check Resin Compatibility poor_gloss->check_compatibility adjust_solvent Adjust Solvent Blend viscosity_issue->adjust_solvent add_rheology Add Rheology Modifier viscosity_issue->add_rheology check_coalescent Check Coalescent Level cracking->check_coalescent check_substrate Consider Substrate Porosity cracking->check_substrate solution Implement Solution & Re-evaluate check_dgbe->solution check_env->solution check_thickness->solution check_contamination->solution check_surfactant->solution check_dispersion->solution check_compatibility->solution adjust_solvent->solution add_rheology->solution check_coalescent->solution check_substrate->solution

Caption: Troubleshooting workflow for common coating defects.

ExperimentalWorkflow start Start: Coating Formulation formulation Prepare Coating with DGBE start->formulation viscosity Measure Viscosity (ASTM D2196) formulation->viscosity application Apply Coating to Substrate viscosity->application drying Monitor Drying Time (ASTM D1640) application->drying curing Cure Coating drying->curing gloss Measure Gloss (ISO 2813) curing->gloss evaluation Evaluate Final Film Properties gloss->evaluation end End: Characterization Complete evaluation->end

References

Technical Support Center: Safe Storage and Handling of 2-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the prevention of peroxide formation in stored 2-(2-butoxyethoxy)ethanol, also known as diethylene glycol monobutyl ether (DEGBE). Adherence to these guidelines is critical for ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: Why is peroxide formation in this compound a concern?

A1: Like other ethers, this compound can react with atmospheric oxygen through a process called autoxidation to form unstable and potentially explosive peroxides.[1][2][3][4] This is a significant safety hazard as friction, heat, or mechanical shock can cause these peroxides to detonate, especially if they become concentrated through evaporation or distillation.[1][5]

Q2: What factors accelerate peroxide formation?

A2: The rate of peroxide formation is accelerated by several factors, including:

  • Exposure to air (oxygen) [1][2][4]

  • Exposure to light (especially UV light) [1][4]

  • Presence of heat [1][4]

  • Contamination with metals [1]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize peroxide formation, this compound should be stored under the following conditions:

  • Container: In a tightly sealed, air-impermeable, and light-resistant container, such as an amber glass bottle or a metal can.[6][7]

  • Atmosphere: Whenever possible, the headspace of the container should be purged with an inert gas like nitrogen or argon to displace oxygen.[6][8]

  • Temperature: In a cool, dark, and well-ventilated area.[5][8] Avoid refrigeration unless specified by the manufacturer, as this can sometimes cause peroxides to crystallize out of solution, increasing the risk.[8]

  • Labeling: Containers should be clearly labeled with the date of receipt and the date of opening.[7]

Q4: What is a peroxide inhibitor and should I use it?

A4: A peroxide inhibitor is a chemical compound that is added to the solvent to slow down the rate of peroxide formation.[1][8] The most common inhibitor for ethers is Butylated Hydroxytoluene (BHT).[1][8] It is highly recommended to purchase this compound that already contains an inhibitor.[8] If you must use an uninhibited solvent, it should be used as quickly as possible and stored under an inert atmosphere.[8] Note that inhibitors are consumed over time and do not offer indefinite protection.[1][8]

Q5: How often should I test for peroxides?

A5: The frequency of testing depends on whether the container is opened or unopened and if it contains an inhibitor. For glycol ethers like this compound, the following are general guidelines:

  • Unopened containers: Test or dispose of after 12 months.[9]

  • Opened containers: Test for peroxides every 6 months.[6] It is crucial to test before any distillation or evaporation process.[3][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visual Abnormalities in Solvent High concentration of peroxides may be present.EXTREME HAZARD. Do not move or attempt to open the container if you observe crystal formation, discoloration, or liquid stratification. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.
Solvent is Past Expiration/Testing Date Increased likelihood of significant peroxide formation.Do not use the solvent. Test for peroxides immediately. If the peroxide level is high, follow the guidelines for disposal of peroxidized solvents.
Positive Peroxide Test Result Peroxides have formed in the solvent.Refer to the "Peroxide Concentration Hazard Levels" table below for appropriate actions based on the concentration. For concentrations below 100 ppm, you may be able to remove the peroxides before use.
Need to Use Uninhibited Solvent Absence of an inhibitor accelerates peroxide formation.Purchase only the amount needed for immediate use. Store under an inert atmosphere (e.g., nitrogen or argon). Test for peroxides before each use.[8]

Data Presentation

Peroxide Concentration Hazard Levels

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 25 ppmConsidered safe for general use.[2]
25 - 100 ppmModerate Hazard. Do not distill or concentrate the solvent.[2][8] Consider peroxide removal before use.
> 100 ppmHigh Hazard. Do not handle the container. Contact your institution's EHS office for immediate disposal.[2][8]

Common Inhibitors for Ethers

InhibitorChemical NameTypical ConcentrationNotes
BHTButylated Hydroxytoluene1 g/LA common and effective free-radical scavenger.[1]

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Test (Test Strips)

This method provides a rapid and convenient way to estimate the peroxide concentration.

Materials:

  • Sample of this compound

  • Commercial peroxide test strips (e.g., from Millipore-Sigma, VWR)

  • Deionized water (if required by the strip manufacturer)

Procedure:

  • Carefully follow the manufacturer's instructions provided with the test strips.[8]

  • Typically, this involves dipping the test strip into the solvent for a specified amount of time.

  • After removing the strip, compare the color change to the provided chart to determine the approximate peroxide concentration in ppm.

Protocol 2: Qualitative Peroxide Test (Potassium Iodide Method)

This method provides a rapid qualitative indication of the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube or small vial

Procedure:

  • In a chemical fume hood, add approximately 1 mL of the this compound to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add about 100 mg of potassium iodide crystals.

  • Stopper and shake the test tube.

  • A yellow to brown color indicates the presence of peroxides.[3] A faint yellow may indicate a low concentration, while a distinct brown color suggests a high and dangerous concentration.

Visualizations

experimental_workflow start Start: Handling a container of This compound check_date Check 'Date Opened' and 'Last Tested' labels start->check_date visual_inspection Visually inspect for crystals, discoloration, or stratification check_date->visual_inspection is_abnormal Abnormalities present? visual_inspection->is_abnormal contact_ehs EXTREME HAZARD Do Not Touch! Contact EHS Immediately is_abnormal->contact_ehs Yes is_expired Past testing date? is_abnormal->is_expired No test_peroxides Perform Peroxide Test (Strips or KI method) is_expired->test_peroxides Yes peroxide_level Peroxide Level? is_expired->peroxide_level No, but testing before use test_peroxides->peroxide_level safe_to_use < 25 ppm: Safe for general use peroxide_level->safe_to_use < 25 ppm moderate_hazard 25-100 ppm: Moderate Hazard Do not distill/concentrate peroxide_level->moderate_hazard 25-100 ppm high_hazard > 100 ppm: High Hazard Contact EHS for disposal peroxide_level->high_hazard > 100 ppm end_use Proceed with experiment safe_to_use->end_use end_dispose Dispose of solvent moderate_hazard->end_dispose high_hazard->end_dispose

Caption: Workflow for safely handling stored this compound.

signaling_pathway cluster_0 Autoxidation Process Ether This compound (R-H) Radical Ether Radical (R.) Ether->Radical forms Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (R-OO.) Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (R-OOH) (Unstable Peroxide) Peroxy_Radical->Hydroperoxide + R-H Hydroperoxide->Radical propagates chain reaction Initiator Initiator (Light, Heat) Initiator->Ether initiates

Caption: Simplified mechanism of peroxide formation in ethers.

References

Technical Support Center: Managing Viscosity of Diethylene Glycol Monobutyl Ether (DGBE) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with solutions containing diethylene glycol monobutyl ether (DGBE). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to viscosity management during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure diethylene glycol monobutyl ether (DGBE)?

A1: The dynamic viscosity of pure DGBE is approximately 6.0 mPa·s at 20°C.[1][2] It is characterized as a colorless, low-volatility, and low-viscosity liquid under normal conditions.[3]

Q2: How does temperature influence the viscosity of DGBE solutions?

A2: The viscosity of DGBE and its solutions has an inverse relationship with temperature.[4][5] As the temperature increases, the viscosity decreases.[4][5] This is a critical parameter to control for ensuring reproducible and consistent results in your experiments.

Q3: My DGBE solution is too viscous to handle with a standard pipette. What are my options?

A3: When encountering high viscosity, you can:

  • Increase the Temperature: Gently warming the solution in a calibrated water bath or on a hot plate can significantly lower its viscosity, making it easier to handle. Ensure the temperature is uniform throughout the sample.[4]

  • Dilute the Solution: If your experimental design permits, diluting the solution with a compatible, low-viscosity solvent is a direct way to reduce viscosity.[4]

  • Use Appropriate Equipment: For highly viscous samples, consider using positive-displacement pipettes, wide-bore pipette tips, or automated liquid handlers designed for viscous fluids to ensure accurate dispensing.[4]

Q4: What solvents are compatible with DGBE for viscosity reduction?

A4: DGBE is miscible with water and many common organic solvents, including alcohols, ketones, and ethers.[4] The choice of solvent will depend on the specific requirements of your experiment.

Q5: How can I ensure my viscosity measurements are accurate and reproducible?

A5: To achieve accurate and reproducible viscosity measurements, you should:

  • Calibrate Your Viscometer: Regularly calibrate your instrument using certified viscosity standards.

  • Control the Temperature: Use a viscometer with precise temperature control, as minor temperature fluctuations can significantly impact viscosity.[4]

  • Standardize Your Protocol: Follow a consistent procedure for sample preparation, loading, and measurement, including equilibration time.[4]

Troubleshooting Guide

Issue 1: Viscosity is Higher Than Expected
Potential Cause Troubleshooting Steps & Recommended Solutions
Low Temperature Verify the temperature of your sample. If it is below the intended experimental temperature, its viscosity will be higher. Gently warm the solution to the target temperature and ensure it is uniform before measurement.[4]
Incorrect Concentration Double-check your calculations and the volumes of DGBE and other components used. An error in preparation can lead to a more concentrated, and thus more viscous, solution.
Sample Contamination or Degradation Ensure the purity of your DGBE and other solution components. Contaminants or degradation products, which can include aldehydes, ketones, and organic acids, may increase the viscosity.[4][6] If degradation is suspected, consider using a fresh batch of DGBE.
High Molecular Weight Solute If your solution contains a polymer, a higher molecular weight of the polymer will lead to a higher solution viscosity.[7] You may need to adjust the polymer concentration or use a lower molecular weight grade if possible.
Strong Intermolecular Forces In some polymer solutions, strong intermolecular forces like hydrogen bonding can lead to increased viscosity. The addition of a small amount of a salt, such as LiCl, can sometimes disrupt these interactions.[7]
Issue 2: Viscosity is Lower Than Expected
Potential Cause Troubleshooting Steps & Recommended Solutions
High Temperature Confirm that the sample temperature is not above the target. Higher temperatures will result in lower viscosity.[4]
Incorrect Concentration Verify your solution preparation calculations. Accidental dilution will lead to a lower viscosity.
Polymer Degradation If the viscosity of a polymer solution has decreased over time, the polymer may be degrading.[7] Store polymer solutions in a cool, dark place and consider the use of a stabilizer if appropriate for your application.
Low Molecular Weight Solute If a polymer is being used, a lower molecular weight grade will result in a lower solution viscosity.[7]
Addition of a Low-Viscosity Solvent The accidental addition of a low-viscosity solvent will decrease the overall viscosity of the solution.[8]

Quantitative Data

The following tables provide data on the physical properties of DGBE and the viscosity of aqueous solutions of a similar glycol ether, which can be used to understand general trends.

Table 1: Physical Properties of Diethylene Glycol Monobutyl Ether (DGBE)

PropertyValue
Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol [2]
Density 0.955 g/cm³ at 20°C[2]
Dynamic Viscosity 6.0 mPa·s at 20°C[1][2]
Boiling Point 230 - 231 °C[2]
Melting Point -68 °C[2]
Solubility in Water Miscible

Table 2: Viscosity of Aqueous Solutions of a Diethylene Glycol Ether Analogue

Disclaimer: The following data is for Diethylene Glycol Monoethyl Ether and is provided to illustrate the typical effect of temperature and concentration on the viscosity of aqueous solutions of diethylene glycol ethers. The butyl ether will exhibit different absolute values but is expected to follow similar trends.[4]

Mole Fraction of Glycol EtherTemperature (°C)Dynamic Viscosity (mPa·s)
0.0 (Pure Water)201.002
0.2204.891
0.4206.325
0.6205.812
1.0 (Pure Glycol Ether)204.350
0.0 (Pure Water)400.653
0.2402.511
0.4403.109
0.6402.854
1.0 (Pure Glycol Ether)402.240

Experimental Protocols

Protocol 1: Preparation of a DGBE-Polymer Stock Solution

This protocol describes a general method for preparing a stock solution of a polymer in DGBE.

Materials:

  • Diethylene glycol monobutyl ether (DGBE)

  • Polymer of interest (e.g., nitrocellulose, polyvinyl alcohol)

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Balance

Procedure:

  • Weighing: Accurately weigh the desired amount of polymer.

  • Dissolution: Add the polymer to a volumetric flask and add approximately 80% of the final volume of DGBE.

  • Mixing: Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer. Gentle heating may be applied to aid dissolution, but care should be taken to avoid polymer degradation.

  • Final Volume: Once the polymer is fully dissolved, allow the solution to cool to room temperature. Add DGBE to the final volume mark on the volumetric flask.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Viscosity Measurement using an Ubbelohde Viscometer

This protocol provides a step-by-step guide for measuring the kinematic viscosity of a DGBE solution.

Apparatus:

  • Ubbelohde viscometer

  • Constant temperature bath

  • Stopwatch

  • Pipette or syringe

Procedure:

  • Preparation: Ensure the Ubbelohde viscometer is clean and dry.[9]

  • Sample Loading: Load the DGBE solution into the viscometer's reservoir.[9]

  • Temperature Equilibration: Place the viscometer in the constant temperature bath, ensuring the sample is fully submerged. Allow at least 15-20 minutes for the sample to reach thermal equilibrium.

  • Measurement:

    • Close the venting tube and use a suction bulb on the measuring tube to draw the liquid up past the upper timing mark.

    • Release the suction and open the venting tube. The liquid will begin to flow down the capillary.

    • Start the stopwatch precisely when the liquid meniscus passes the upper timing mark and stop it when it passes the lower timing mark.

  • Repeat: Repeat the measurement at least three times to ensure reproducibility.

  • Calculation: The kinematic viscosity is calculated by multiplying the average flow time by the viscometer's calibration constant.[9]

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_measure Viscosity Measurement prep1 Weigh Solute prep2 Add DGBE prep1->prep2 prep3 Mix until Dissolved prep2->prep3 prep4 Cool and Adjust to Final Volume prep3->prep4 meas1 Load Sample into Viscometer prep4->meas1 Transfer Homogeneous Solution meas2 Equilibrate Temperature meas1->meas2 meas3 Measure Flow Time meas2->meas3 meas4 Calculate Viscosity meas3->meas4

Caption: Experimental workflow for preparing and measuring the viscosity of a DGBE solution.

troubleshooting_viscosity cluster_high High Viscosity Troubleshooting cluster_low Low Viscosity Troubleshooting start Viscosity Issue (Too High or Too Low) high1 Check Temperature (Is it too low?) start->high1 Viscosity Too High low1 Check Temperature (Is it too high?) start->low1 Viscosity Too Low high2 Verify Concentration (Is it too high?) high1->high2 high3 Assess Purity (Contamination?) high2->high3 high_sol Solution: - Warm Sample - Dilute Solution - Check Purity high3->high_sol low2 Verify Concentration (Is it too low?) low1->low2 low3 Check for Degradation low2->low3 low_sol Solution: - Cool Sample - Recalculate Concentration - Use Fresh Sample low3->low_sol

Caption: Logical workflow for troubleshooting common viscosity issues in DGBE solutions.

References

addressing phase separation in butoxy di glycol-based microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing phase separation in butoxy di glycol-based microemulsions.

Troubleshooting Guide

Question: My butoxy di glycol-based microemulsion appeared stable initially but separated into distinct layers after a short period. What are the likely causes and how can I fix this?

Answer:

Delayed phase separation is a common issue stemming from suboptimal formulation or environmental factors. The primary reasons include:

  • Incorrect Surfactant/Cosurfactant to Oil Ratio (S/CoS Ratio): The stability of a microemulsion is highly dependent on the precise ratio of the surfactant and cosurfactant to the oil phase. An imbalance can lead to the coalescence of droplets.

  • Inappropriate Hydrophilic-Lipophilic Balance (HLB) of the Surfactant System: The overall HLB of the surfactant and cosurfactant mixture must be optimized for the specific oil being used. An HLB value that is too high or too low can lead to instability.[1]

  • Temperature Fluctuations: Microemulsions can be sensitive to temperature changes. An increase in temperature can alter the solubility of the components, particularly non-ionic surfactants, leading to phase separation.[2]

  • Insufficient Mixing Energy: While microemulsions form spontaneously under the right conditions, initial gentle agitation is necessary to ensure homogeneity.

Troubleshooting Steps:

  • Re-evaluate the S/CoS Ratio: Systematically vary the S/CoS ratio to identify the optimal range for stability. Constructing a pseudo-ternary phase diagram is the most effective method for this.

  • Adjust the Surfactant Blend: If varying the S/CoS ratio is ineffective, consider blending surfactants with different HLB values to achieve a more suitable overall HLB for your system.

  • Control Temperature: Store and handle the microemulsion at a consistent temperature. If the application requires a range of temperatures, perform stability studies at the expected upper and lower limits.

  • Optimize Butoxy Di Glycol Concentration: As a cosurfactant, butoxy di glycol plays a crucial role in stabilizing the microemulsion. Systematically adjust its concentration to find the optimal level that enhances stability without causing phase separation.

Question: My microemulsion is cloudy or turbid. What does this indicate and what steps should I take?

Answer:

Cloudiness or turbidity in a microemulsion is a strong indicator of instability and the formation of larger droplets that scatter light, often a precursor to phase separation. This can be caused by:

  • Poor Component Miscibility: The oil, water, surfactant, and butoxy di glycol may not be fully miscible at the current ratios.

  • Incorrect Formulation Parameters: The formulation may lie outside the stable microemulsion region in the phase diagram.

  • Contamination: The presence of impurities can disrupt the delicate equilibrium of the microemulsion.

Troubleshooting Steps:

  • Review the Phase Diagram: If you have constructed a pseudo-ternary phase diagram, verify that your formulation falls within the clear, single-phase microemulsion region.

  • Systematic Titration: If a phase diagram is not available, perform a systematic titration of your oil and surfactant/cosurfactant mixture with the aqueous phase, observing for the transition from a clear to a cloudy state. This will help identify the boundaries of the stable region.

  • Check Purity of Components: Ensure that all components (oil, butoxy di glycol, surfactant, and aqueous phase) are of high purity and free from contaminants.

  • Adjust Component Ratios: Methodically alter the concentration of one component at a time (e.g., butoxy di glycol) while keeping others constant to observe its effect on clarity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of butoxy di glycol in a microemulsion?

A1: Butoxy di glycol, a hydrophilic glycol ether, primarily functions as a cosurfactant. It works in conjunction with the primary surfactant to lower the interfacial tension between the oil and water phases, increase the flexibility of the interfacial film, and expand the microemulsion region in the phase diagram.[3]

Q2: How does the ratio of surfactant to cosurfactant (S/CoS ratio) affect the stability of the microemulsion?

A2: The S/CoS ratio is a critical factor that influences the curvature of the interfacial film and the overall stability of the microemulsion.[3] An optimal ratio is necessary to achieve the ultra-low interfacial tension required for spontaneous microemulsion formation. Different ratios can lead to the formation of different microstructures (oil-in-water, water-in-oil, or bicontinuous) and can significantly impact stability.[3][4]

Q3: Can temperature changes cause my butoxy di glycol-based microemulsion to become unstable?

A3: Yes, temperature can significantly impact the stability of microemulsions, especially those formulated with non-ionic surfactants. As temperature increases, the hydration of the hydrophilic head groups of non-ionic surfactants decreases, making them more lipophilic. This change in the HLB can lead to phase inversion or separation.[2]

Q4: What is a pseudo-ternary phase diagram and why is it important for my experiments?

A4: A pseudo-ternary phase diagram is a triangular diagram that represents the phase behavior of a four-component system (oil, water, surfactant, and cosurfactant) at a constant temperature and pressure, where the surfactant and cosurfactant are grouped together at a fixed ratio.[5] It is a crucial tool for identifying the compositions that form stable, single-phase microemulsions, thereby saving significant time and resources in formulation development.[6]

Q5: My formulation has a high concentration of butoxy di glycol and is still unstable. Is more always better?

A5: Not necessarily. While butoxy di glycol is essential for stability, an excessive concentration can disrupt the microemulsion structure. There is an optimal concentration range for the cosurfactant. Exceeding this range can lead to increased partitioning of the cosurfactant into the oil or water phase, altering the interfacial properties and causing instability.

Data Presentation

Table 1: Influence of Surfactant to Cosurfactant (S/CoS) Ratio on Microemulsion Formation Area.

Oil PhaseSurfactantCosurfactantS/CoS Ratio (w/w)Microemulsion Area (%)Reference
Isopropyl PalmitateTween 801-Butanol (B46404)1:115.2[4]
Isopropyl PalmitateTween 801-Butanol2:125.8[4]
Isopropyl PalmitateTween 801-Butanol3:1 32.4 [4]
Isopropyl PalmitateTween 801-Butanol4:118.5[4]
LimoneneTween 20Propylene (B89431) Glycol1:218.9[7]
LimoneneTween 20Propylene Glycol1:121.3[7]
LimoneneTween 20Propylene Glycol2:1 23.6 [7]

Note: Data with propylene glycol and 1-butanol as cosurfactants are presented as representative examples of short-to-medium chain alcohol/glycol cosurfactants, similar in function to butoxy di glycol.

Table 2: Physicochemical Properties of Glycol-Based Microemulsions.

Oil/Surfactant+Cosurfactant Ratio (w/w)Cosurfactant Composition (Propylene Glycol:Pentylene Glycol)Droplet Size (nm)Polydispersity Index (PDI)Viscosity (mPa·s)Reference
30:701:035.4 ± 0.90.18 ± 0.02120.5 ± 2.1[3][8]
30:702:130.1 ± 1.20.15 ± 0.01105.3 ± 1.8[3][8]
30:701:225.8 ± 0.70.12 ± 0.0390.7 ± 1.5[3][8]
30:700:122.3 ± 1.10.10 ± 0.0175.2 ± 1.3[3][8]
40:601:042.1 ± 1.50.22 ± 0.02125.8 ± 2.5[3][8]
40:602:138.6 ± 1.30.19 ± 0.01110.1 ± 2.0[3][8]
40:601:233.2 ± 0.90.16 ± 0.0295.4 ± 1.7[3][8]
40:600:128.9 ± 1.40.13 ± 0.0180.6 ± 1.6[3][8]

Experimental Protocols

Protocol 1: Preparation of Butoxy Di Glycol-Based Microemulsion using the Water Titration Method

Objective: To prepare a stable butoxy di glycol-based microemulsion and determine the boundaries of the microemulsion region.

Materials:

  • Oil phase (e.g., Isopropyl myristate, Oleic acid)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Cosurfactant: Butoxy Di Glycol

  • Aqueous phase (Deionized water or buffer)

  • Glass vials (10-20 mL)

  • Magnetic stirrer and stir bars

  • Burette or calibrated pipette

Methodology:

  • Prepare Surfactant/Cosurfactant (S/CoS) Mixtures:

    • Prepare mixtures of the chosen surfactant and butoxy di glycol at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

    • Ensure each mixture is homogenous by thorough vortexing or stirring.

  • Prepare Oil and S/CoS Mixtures:

    • For each S/CoS ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 of oil to S/CoS mixture).

    • Place each mixture in a separate glass vial with a magnetic stir bar.

  • Aqueous Phase Titration:

    • Begin stirring one of the oil/S/CoS mixtures at a constant, moderate speed.

    • Slowly add the aqueous phase dropwise from a burette.

    • Continuously observe the mixture for changes in appearance. The endpoint for a stable microemulsion is the formation of a clear, transparent, and single-phase system. Note the volume of the aqueous phase added.

    • Continue adding the aqueous phase until the mixture becomes turbid or shows signs of phase separation. This marks the boundary of the microemulsion region. Record the total volume of the aqueous phase added.

  • Construct the Pseudo-Ternary Phase Diagram:

    • Calculate the weight percentage of the oil, aqueous phase, and S/CoS mixture for each point of transition (clear to turbid).

    • Plot these compositions on a triangular phase diagram.

    • The area enclosed by the points where clear, isotropic mixtures were observed represents the microemulsion region for that specific S/CoS ratio.

  • Preparation of a Specific Microemulsion Formulation:

    • Select a composition from within the stable microemulsion region identified in the phase diagram.

    • Weigh the required amounts of the oil phase, surfactant, butoxy di glycol, and aqueous phase.

    • Combine the oil, surfactant, and butoxy di glycol and mix until a homogenous solution is formed.

    • Add the aqueous phase dropwise while stirring until a clear and transparent microemulsion is obtained.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Initial Observation cluster_problem Problem Identification cluster_investigation Investigation cluster_action Corrective Actions cluster_outcome Outcome start Microemulsion Experiment phase_separation Phase Separation Observed start->phase_separation check_ratio Incorrect S/CoS Ratio? phase_separation->check_ratio Possible Cause check_temp Temperature Fluctuation? phase_separation->check_temp Possible Cause check_composition Suboptimal Component Concentration? phase_separation->check_composition Possible Cause adjust_ratio Vary S/CoS Ratio (Construct Phase Diagram) check_ratio->adjust_ratio Solution control_temp Maintain Constant Temperature check_temp->control_temp Solution optimize_composition Systematically Vary Butoxy Di Glycol % check_composition->optimize_composition Solution stable_me Stable Microemulsion adjust_ratio->stable_me control_temp->stable_me optimize_composition->stable_me

Caption: Troubleshooting workflow for phase separation.

Logical_Relationships cluster_components Formulation Components cluster_parameters Key Formulation Parameters cluster_properties Interfacial & System Properties cluster_stability Microemulsion Stability Oil Oil S_CoS_Ratio S/CoS Ratio Oil->S_CoS_Ratio Component_Conc Component % Oil->Component_Conc Surfactant Surfactant Surfactant->S_CoS_Ratio HLB System HLB Surfactant->HLB ButoxyDiGlycol Butoxy Di Glycol (Cosurfactant) ButoxyDiGlycol->S_CoS_Ratio ButoxyDiGlycol->HLB Film_Flexibility Interfacial Film Flexibility ButoxyDiGlycol->Film_Flexibility Water Water Water->Component_Conc Interfacial_Tension Interfacial Tension S_CoS_Ratio->Interfacial_Tension S_CoS_Ratio->Film_Flexibility HLB->Interfacial_Tension Stability Stable Microemulsion Component_Conc->Stability Droplet_Size Droplet Size Interfacial_Tension->Droplet_Size Film_Flexibility->Droplet_Size Droplet_Size->Stability

Caption: Component relationships in microemulsion stability.

References

Technical Support Center: Removal of 2-(2-butoxyethoxy)ethanol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 2-(2-butoxyethoxy)ethanol (also known as diethylene glycol monobutyl ether or DGBE) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to remove from my reaction mixture?

A1: this compound has a high boiling point (approximately 230-250 °C) and is miscible with both water and many common organic solvents.[1] This combination of properties makes its removal by simple evaporation or standard extraction procedures challenging.

Q2: What are the primary methods for removing this compound at a laboratory scale?

A2: The most common and effective methods for removing this compound are:

  • Aqueous Extraction (Liquid-Liquid Extraction): This technique is suitable if your product has low water solubility.

  • Vacuum Distillation: This is effective for separating DGBE from products that are non-volatile or have a significantly higher boiling point.

  • Solid-Phase Extraction (SPE): This method can be used to retain either the DGBE or the product on a solid support, allowing for their separation.

  • Scavenger Resins: These can be employed to selectively bind to and remove residual DGBE.

Q3: How do I choose the best removal method for my specific application?

A3: The choice of method depends on the properties of your desired product, the scale of your reaction, and the required purity. The decision-making workflow below can help guide your selection.

Removal_Method_Selection start Reaction Mixture containing DGBE product_solubility Is the product soluble in water? start->product_solubility product_volatility Is the product non-volatile? product_solubility->product_volatility Yes aqueous_extraction Aqueous Extraction product_solubility->aqueous_extraction No spe_option Is SPE a viable option? product_volatility->spe_option No vacuum_distillation Vacuum Distillation product_volatility->vacuum_distillation Yes spe Solid-Phase Extraction spe_option->spe Yes scavenger_resin Scavenger Resin spe_option->scavenger_resin Consider end Product Isolated aqueous_extraction->end vacuum_distillation->end spe->end scavenger_resin->end

Figure 1. Decision workflow for selecting a DGBE removal method.

Troubleshooting Guides

Aqueous Extraction (Liquid-Liquid Extraction)
Issue Possible Cause Troubleshooting Steps
Poor separation of layers The densities of the aqueous and organic phases are too similar.Add brine (saturated NaCl solution) to the aqueous phase to increase its density and promote phase separation.
Emulsion formation Vigorous shaking of the separatory funnel.- Allow the mixture to stand for a longer period. - Gently swirl or rock the separatory funnel instead of shaking vigorously. - Add a small amount of brine. - Filter the emulsion through a pad of celite.
Product remains contaminated with DGBE Insufficient number of extractions or incorrect solvent choice.- Increase the number of aqueous washes (e.g., from 3 to 5). - Ensure the organic solvent used for product extraction is immiscible with water. - Consider a different organic solvent with higher affinity for your product and lower affinity for DGBE.
Low product recovery Product has some solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Vacuum Distillation
Issue Possible Cause Troubleshooting Steps
DGBE is not distilling over - The vacuum is not low enough. - The heating temperature is too low.- Check for leaks in your distillation setup; ensure all joints are properly sealed. - Use a stronger vacuum pump if available. - Gradually increase the temperature of the heating mantle.
Product is co-distilling with DGBE The boiling points of the product and DGBE are too close, even under vacuum.- Use a fractionating column to improve separation efficiency. - Consider a different purification method like chromatography.
Bumping of the reaction mixture Uneven heating or lack of boiling chips/stirring.- Use a magnetic stirrer and a stir bar in the distillation flask. - Ensure even heating by using a heating mantle and not a hot plate.
Product decomposition The product is thermally unstable even at the reduced temperature.- Lower the vacuum to further decrease the boiling point and distillation temperature. - If decomposition persists, vacuum distillation may not be a suitable method.

Data Presentation

Table 1: Physical Properties of this compound (DGBE)

PropertyValue
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol
Boiling Point ~230-250 °C
Melting Point -68 °C
Density 0.954 g/cm³ at 20 °C
Solubility Miscible with water and most organic solvents
Vapor Pressure <0.03 mmHg at 20°C

Table 2: Comparison of DGBE Removal Methods

Method Principle Advantages Disadvantages Best Suited For
Aqueous Extraction Partitioning between immiscible aqueous and organic phases.Simple, rapid, and inexpensive.Ineffective if the product is water-soluble; can require large volumes of solvent.Water-insoluble products.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Can be highly effective for large-scale removals.Requires specialized equipment; not suitable for volatile or thermally sensitive products.Non-volatile, thermally stable products.
Solid-Phase Extraction (SPE) Differential partitioning between a solid and a liquid phase.High selectivity and can handle complex matrices.Can be more expensive and time-consuming for large quantities.Small to medium scale purifications where high purity is required.
Scavenger Resins Covalent or ionic binding of the target molecule to a solid support.High selectivity for the target impurity.Can be expensive and may require optimization to find a suitable resin.Removing trace amounts of DGBE.

Experimental Protocols

Protocol 1: Removal of DGBE by Aqueous Extraction

This protocol is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture containing the product and DGBE.

  • Separatory funnel.

  • Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Rotary evaporator.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the selected organic solvent and deionized water.

  • Gently invert the separatory funnel several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The organic layer will contain your product, and the aqueous layer will contain the DGBE.

  • Drain the lower aqueous layer.

  • Add a fresh portion of deionized water to the separatory funnel and repeat the extraction (steps 3-5) at least three more times to ensure complete removal of DGBE.

  • Wash the organic layer with brine to remove any residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the organic solvent using a rotary evaporator to obtain the purified product.

Aqueous_Extraction_Workflow start Reaction Mixture in Separatory Funnel add_solvents Add Organic Solvent and Water start->add_solvents mix Gently Mix and Vent add_solvents->mix separate Allow Layers to Separate mix->separate drain_aqueous Drain Aqueous Layer (contains DGBE) separate->drain_aqueous repeat_wash Repeat Water Wash (3-4 times) drain_aqueous->repeat_wash repeat_wash->add_solvents Repeat wash_brine Wash Organic Layer with Brine repeat_wash->wash_brine Done dry_organic Dry Organic Layer wash_brine->dry_organic filter Filter dry_organic->filter evaporate Evaporate Solvent filter->evaporate end Purified Product evaporate->end

Figure 2. Experimental workflow for aqueous extraction of DGBE.
Protocol 2: Removal of DGBE by Vacuum Distillation

This protocol is suitable for non-volatile and thermally stable products.

Materials:

  • Reaction mixture containing the product and DGBE.

  • Round-bottom flask.

  • Short-path distillation head with a condenser and receiving flask.

  • Vacuum pump and vacuum gauge.

  • Heating mantle and magnetic stirrer.

  • Inert gas source (e.g., nitrogen or argon).

Procedure:

  • Place the reaction mixture in a round-bottom flask with a magnetic stir bar. Do not fill the flask more than half full.

  • Assemble the short-path distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring the mixture and start the vacuum pump to reduce the pressure in the system.

  • Once a stable vacuum is achieved, begin to gently heat the mixture using the heating mantle.

  • The DGBE will begin to distill at a reduced temperature. Monitor the temperature at the distillation head and the pressure in the system.

  • Collect the DGBE in the receiving flask.

  • Continue the distillation until all the DGBE has been removed.

  • Turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

  • The purified, non-volatile product will remain in the distillation flask.

Vacuum_Distillation_Workflow start Reaction Mixture in Distillation Flask assemble Assemble Distillation Apparatus start->assemble apply_vacuum Apply Vacuum assemble->apply_vacuum heat Gently Heat Mixture apply_vacuum->heat distill Collect DGBE Distillate heat->distill cool Cool to Room Temperature distill->cool release_vacuum Slowly Release Vacuum cool->release_vacuum end Purified Product in Flask release_vacuum->end

Figure 3. Experimental workflow for vacuum distillation of DGBE.

References

Technical Support Center: Optimizing Nanoparticle Synthesis in Diethylene Glycol Monobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for improving the yield of nanoparticles synthesized in diethylene glycol monobutyl ether (DEGMBE).

Troubleshooting Guide

This guide addresses common issues encountered during nanoparticle synthesis in diethylene glycol monobutyl ether that can lead to low yield. It offers potential causes and actionable solutions to optimize your experimental outcomes.

Issue Potential Cause Recommended Solution
Low or No Nanoparticle Formation 1. Incomplete Precursor Reduction: The reaction temperature may be too low for diethylene glycol monobutyl ether to effectively reduce the metal precursor.1. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Polyol reduction is temperature-dependent.[1][2]
2. Precursor Degradation: The metal precursor may be sensitive to prolonged heating or exposure to air and moisture.2. Use Fresh Precursors & Inert Atmosphere: Ensure precursors are of high purity and freshly prepared. Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
3. Inadequate Mixing: Poor heat and mass transfer can lead to localized areas of low reactivity.3. Optimize Stirring: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous temperature and reactant distribution.
Formation of Large Aggregates 1. Insufficient Capping Agent: The concentration of the stabilizing agent (e.g., PVP) may be too low to effectively passivate the nanoparticle surface.[3][4]1. Increase Capping Agent Concentration: Gradually increase the molar ratio of the capping agent to the metal precursor. A higher concentration of PVP generally leads to smaller, more stable nanoparticles.[3][4]
2. High Precursor Concentration: A high concentration of the metal precursor can lead to rapid nucleation and uncontrolled growth, resulting in aggregation.2. Decrease Precursor Concentration: Lower the initial concentration of the metal precursor to control the nucleation and growth rates.
3. Inappropriate Reaction Temperature: A temperature that is too high can accelerate particle growth and aggregation.[5]3. Optimize Reaction Temperature: While a certain temperature is needed for reduction, an excessively high temperature can be detrimental. Experiment with a range of temperatures to find the optimal balance for your specific system.
Broad Particle Size Distribution (High Polydispersity) 1. Slow Precursor Injection: A slow addition of the precursor can lead to continuous nucleation events over time, resulting in a wide range of particle sizes.[6][7]1. Rapid Precursor Injection: Employ a "hot-injection" method where the precursor solution is rapidly injected into the hot reaction medium to induce a short burst of nucleation.[6][7]
2. Temperature Fluctuations: Inconsistent heating can cause variations in nucleation and growth rates.2. Ensure Uniform Heating: Use a stable heating source, such as an oil bath with a temperature controller, to maintain a constant and uniform reaction temperature.
Difficulty in Purification and Product Loss 1. High Viscosity of DEGMBE: The high boiling point and viscosity of diethylene glycol monobutyl ether can make it challenging to separate the nanoparticles.1. Optimize Centrifugation: Increase the centrifugation speed and/or time to effectively pellet the nanoparticles.
2. Inefficient Washing: Residual solvent and byproducts can remain, affecting the final yield and purity.2. Use an Anti-Solvent: After the initial centrifugation, redisperse the nanoparticle pellet in a small amount of a compatible solvent and then add an anti-solvent (e.g., ethanol (B145695), acetone) to precipitate the nanoparticles, followed by further centrifugation. Repeat this washing step multiple times.
3. Nanoparticle Instability During Washing: The capping agent may be partially stripped from the nanoparticle surface during washing, leading to aggregation and loss of product.3. Gentle Washing Conditions: Avoid harsh washing conditions. Consider alternative purification methods like dialysis against a suitable solvent to remove impurities while preserving the nanoparticle stability.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the role of diethylene glycol monobutyl ether (DEGMBE) in nanoparticle synthesis?

A1: In the polyol synthesis method, diethylene glycol monobutyl ether acts as both a high-boiling point solvent and a reducing agent.[1][2] Its high boiling point allows for reactions to be conducted at elevated temperatures, which facilitates the reduction of metal precursors to form nanoparticles.[1] The hydroxyl group in the DEGMBE molecule is responsible for the reduction process.

Q2: How does the concentration of the metal precursor affect the final nanoparticle yield?

A2: The concentration of the metal precursor is a critical factor. While a higher concentration might seem to lead to a higher yield, it can also result in the formation of larger, aggregated particles that are difficult to purify and may not have the desired nanoscale properties. It is crucial to optimize the precursor concentration to achieve a balance between a high yield of nanoparticles and the desired particle size and stability.

Q3: What is the function of a capping agent like Polyvinylpyrrolidone (PVP), and how does its concentration influence the outcome?

A3: A capping agent, such as PVP, adsorbs to the surface of the nanoparticles as they form, preventing them from aggregating.[3][4] It provides steric stabilization, which is crucial for maintaining a stable colloidal suspension. The concentration of PVP can influence the final size of the nanoparticles; generally, a higher PVP concentration leads to smaller nanoparticles.[4] However, an excessively high concentration can make purification difficult and may hinder the formation of nanoparticles.[3]

Q4: What is the optimal temperature for nanoparticle synthesis in diethylene glycol monobutyl ether?

A4: The optimal temperature is highly dependent on the specific metal precursor being used and its reduction potential. Generally, polyol synthesis requires elevated temperatures to initiate the reduction process.[1] A good starting point is to experiment with a temperature range from 120°C to the boiling point of DEGMBE (approximately 230°C), in increments, to find the temperature that provides the best yield and desired nanoparticle characteristics for your system.

Q5: My nanoparticle solution changes color over time and a precipitate forms. What is happening?

A5: A color change in the solution is often an indication of nanoparticle formation. However, if a precipitate forms over time, it is likely due to nanoparticle aggregation and settling. This suggests that the nanoparticles are not sufficiently stabilized. To address this, you may need to increase the concentration of your capping agent, adjust the pH of the reaction medium, or optimize the purification process to remove any destabilizing byproducts.

Experimental Protocols

General Protocol for Nanoparticle Synthesis in Diethylene Glycol Monobutyl Ether

This is a generalized protocol that should be optimized for your specific nanoparticle system.

  • Preparation of Reaction Setup:

    • Set up a three-neck round-bottom flask with a condenser, a temperature probe, and a magnetic stirrer on a heating mantle or in an oil bath.

    • Ensure all glassware is clean and dry.

  • Reaction Mixture Preparation:

    • Add a measured volume of diethylene glycol monobutyl ether to the flask.

    • Add the capping agent (e.g., PVP) to the solvent and stir until it is completely dissolved.

    • Heat the solution to the desired reaction temperature (e.g., 160°C) under gentle stirring and an inert atmosphere.

  • Precursor Preparation:

    • In a separate vial, dissolve the metal precursor in a small amount of diethylene glycol monobutyl ether or a suitable co-solvent.

  • Nanoparticle Synthesis:

    • Once the reaction temperature is stable, rapidly inject the precursor solution into the hot DEGMBE/capping agent mixture with vigorous stirring.

    • Observe for a color change, which indicates the formation of nanoparticles.

    • Allow the reaction to proceed for a specific time (e.g., 1-3 hours) at the set temperature.

  • Cooling and Purification:

    • After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Add an excess of an anti-solvent (e.g., acetone (B3395972) or ethanol) to precipitate the nanoparticles.

    • Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 20-30 minutes).

    • Discard the supernatant and redisperse the nanoparticle pellet in a suitable solvent (e.g., ethanol or water).

    • Repeat the washing (precipitation and redispersion) steps 2-3 times to ensure the removal of residual DEGMBE, unreacted precursors, and excess capping agent.

Protocol for Nanoparticle Purification via Solvent Extraction

This method can be useful for removing high-boiling point solvents like DEGMBE.[10][11]

  • Initial Separation:

    • After synthesis, cool the reaction mixture and perform an initial centrifugation to concentrate the nanoparticles.

  • Redispersion:

    • Discard the supernatant and redisperse the nanoparticle pellet in a non-polar solvent in which the nanoparticles are stable but the DEGMBE is less soluble (e.g., hexane).

  • Liquid-Liquid Extraction:

    • Transfer the nanoparticle suspension to a separatory funnel.

    • Add a polar solvent that is immiscible with the non-polar solvent but in which DEGMBE is soluble (e.g., dimethyl formamide).

    • Shake the funnel vigorously and then allow the layers to separate.

    • Collect the non-polar layer containing the purified nanoparticles.

    • Repeat the extraction process with fresh polar solvent 2-3 times.

  • Final Washing and Collection:

    • Wash the final nanoparticle suspension in the non-polar solvent with deionized water to remove any remaining polar solvent.

    • Isolate the purified nanoparticles by centrifugation and drying.

Visualizations

Experimental_Workflow General Experimental Workflow for Nanoparticle Synthesis prep Preparation of Reaction Setup mix Preparation of Reaction Mixture (DEGMBE + Capping Agent) prep->mix heat Heating to Reaction Temperature mix->heat inject Hot-Injection of Precursor heat->inject precursor Preparation of Precursor Solution precursor->inject react Reaction and Nanoparticle Growth inject->react cool Cooling to Room Temperature react->cool purify Purification (Centrifugation & Washing) cool->purify characterize Characterization purify->characterize

Caption: General experimental workflow for nanoparticle synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Nanoparticle Yield start Low Nanoparticle Yield check_formation Check for Nanoparticle Formation (e.g., Color Change, UV-Vis) start->check_formation no_formation No Formation check_formation->no_formation No formation_aggregates Formation of Aggregates check_formation->formation_aggregates Yes, but aggregated low_yield_after_purification Low Yield After Purification check_formation->low_yield_after_purification Yes, but low recovery temp_too_low Increase Reaction Temperature no_formation->temp_too_low precursor_issue Use Fresh Precursors / Inert Atmosphere no_formation->precursor_issue mixing_issue Optimize Stirring no_formation->mixing_issue capping_agent_issue Increase Capping Agent Concentration formation_aggregates->capping_agent_issue precursor_conc_issue Decrease Precursor Concentration formation_aggregates->precursor_conc_issue temp_too_high Optimize Reaction Temperature formation_aggregates->temp_too_high centrifugation_issue Optimize Centrifugation (Speed/Time) low_yield_after_purification->centrifugation_issue washing_issue Improve Washing Protocol (Use Anti-Solvent) low_yield_after_purification->washing_issue instability_issue Use Milder Purification (e.g., Dialysis) low_yield_after_purification->instability_issue

Caption: Troubleshooting workflow for low nanoparticle yield.

Polyol_Reduction_Pathway Schematic of Polyol Reduction Pathway metal_precursor Metal Precursor (M^n+) reduction Reduction metal_precursor->reduction polyol Diethylene Glycol Monobutyl Ether (Reducing Agent) polyol->reduction heat Heat (Δ) heat->reduction nucleation Nucleation reduction->nucleation oxidized_polyol Oxidized Polyol Byproducts reduction->oxidized_polyol growth Growth nucleation->growth stabilized_np Stabilized Nanoparticle (M^0) growth->stabilized_np capping_agent Capping Agent (PVP) capping_agent->stabilized_np Adsorption

Caption: Schematic of the polyol reduction pathway.

References

Validation & Comparative

A Comparative Guide to 2-(2-Butoxyethoxy)ethanol and Other Glycol Ethers in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, solvent selection is a critical parameter that dictates reaction efficiency, product purity, and process safety. Glycol ethers, a class of organic solvents possessing both ether and alcohol functionalities, offer a unique combination of properties, including high solvency for diverse substrates, tunable boiling points, and miscibility with both polar and non-polar substances.[1][2] This guide provides a comprehensive comparison of 2-(2-butoxyethoxy)ethanol, a prominent E-series glycol ether, against other alternatives, supported by experimental data and detailed methodologies to inform solvent choice in organic synthesis.

Glycol ethers are broadly classified into two families: the E-series, derived from ethylene (B1197577) glycol, and the P-series, derived from propylene (B89431) glycol.[3][4] While E-series glycol ethers have been historically prevalent in pharmaceuticals, cosmetics, inks, and water-based paints, concerns over their toxicological profiles have led to a significant shift towards the less toxic P-series alternatives in many applications, such as degreasers, cleaners, and adhesives.[2][3][5]

G cluster_main Glycol Ether Classification A Glycol Ethers B E-Series (Ethylene Glycol based) A->B Derived from ethylene oxide C P-Series (Propylene Glycol based) A->C Derived from propylene oxide D This compound (Diethylene Glycol Monobutyl Ether) B->D Example E Generally higher toxicity B->E Toxicological Profile F Generally lower toxicity C->F Toxicological Profile G cluster_workflow Generalized Suzuki-Miyaura Coupling Workflow A 1. Reactant Setup B Dissolve Aryl Halide & Boronic Acid in Glycol Ether Solvent A->B C 2. Catalyst Addition D Add Palladium Catalyst (e.g., Pd(OAc)₂) and Base (e.g., K₂CO₃) C->D E 3. Reaction F Stir at specified temperature (e.g., RT - 120°C). Monitor by TLC or LC-MS. E->F G 4. Work-up & Isolation H Dilute with water, extract with organic solvent (e.g., Ethyl Acetate). Purify by column chromatography. G->H I Final Product H->I

References

Diethylene Glycol Monobutyl Ether (DGBE): A Comparative Performance Guide for Surfactant Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Diethylene Glycol Monobutyl Ether (DGBE) and its performance characteristics in surfactant-related applications. While DGBE is widely recognized as a powerful solvent and coupling agent, its amphiphilic molecular structure imparts surfactant-like properties that are valuable in various formulations. This document summarizes the available data on its performance, compares it with conventional surfactants where possible, and provides detailed experimental protocols for its evaluation.

Introduction to Diethylene Glycol Monobutyl Ether as a Surfactant

Diethylene Glycol Monobutyl Ether (CAS No. 112-34-5) is a glycol ether that possesses both a hydrophilic diether and hydroxyl group, and a hydrophobic butyl group.[1] This molecular structure allows it to be soluble in both aqueous and organic phases, making it an effective coupling agent that can bring together immiscible components.[2] While not a traditional surfactant with a distinct head-and-tail architecture that readily forms micelles at very low concentrations, its surface-active properties are significant in specific applications. It is often used to disperse and stabilize emulsions and is a key component in many cleaning formulations due to its ability to solubilize both water-soluble and oily soils.[1]

Comparative Performance Data

Quantitative, direct comparative studies detailing the performance of DGBE as a primary surfactant against other common surfactants are limited in publicly available literature. However, we can compile its known physical properties relevant to surfactant action and compare them with established values for well-known nonionic surfactants.

Table 1: Physicochemical Properties of Diethylene Glycol Monobutyl Ether and Comparative Surfactants

PropertyDiethylene Glycol Monobutyl Ether (DGBE)Polysorbate 80 (Tween 80)Octyl Phenol Ethoxylate (Triton X-100)
CAS Number 112-34-59005-65-69002-93-1
Molecular Weight ( g/mol ) 162.23[1]~1310~625
Surface Tension (dynes/cm at 20°C, undiluted) 30.0[3]~40 (in aqueous solution)~30 (at CMC)
Critical Micelle Concentration (CMC) Data not available in searched literature. Likely does not form micelles in the traditional sense or has a very high CMC.~0.012 mM~0.2-0.9 mM
Hydrophile-Lipophile Balance (HLB) Calculated to be ~8.9 (Griffin's Method)15.013.5
Water Solubility Miscible[3]SolubleSoluble

Note: The HLB value for DGBE is an estimation and suggests it would be suitable as a wetting agent and oil-in-water emulsifier. The lack of a defined CMC in the literature for DGBE suggests that it may not form micelles in the same manner as traditional surfactants, or that its aggregation concentration is very high and not typically measured or reported as a CMC.

Experimental Protocols for Surfactant Performance Evaluation

To generate the comparative data necessary for a comprehensive evaluation of DGBE as a surfactant, the following experimental protocols can be employed.

Determination of Critical Micelle Concentration (CMC) and Surface Tension Reduction

The CMC is a fundamental parameter that indicates the concentration at which a surfactant begins to form micelles, leading to a plateau in surface tension reduction.

Methodology: Surface Tensiometry

  • Preparation of Solutions: Prepare a series of aqueous solutions of DGBE with concentrations ranging from very low (e.g., 0.001 M) to high (e.g., 1 M).

  • Surface Tension Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the DGBE concentration.

  • CMC Determination: The CMC is the concentration at which the surface tension plot shows a distinct break. The intersection of the two linear portions of the plot (before and after the break) is taken as the CMC. The surface tension at the CMC (γcmc) indicates the maximum surface tension reduction achievable.

Experimental_Workflow_CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare DGBE solutions (varying concentrations) measure_st Measure surface tension (Tensiometer) prep_solutions->measure_st Aqueous Samples plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data Surface Tension Data determine_cmc Identify breakpoint (CMC) and γcmc plot_data->determine_cmc Graphical Analysis

Workflow for CMC and Surface Tension Measurement.
Evaluation of Emulsification Stability

This protocol assesses the ability of DGBE to form and stabilize an oil-in-water emulsion compared to other surfactants.

Methodology: Turbidity Measurement

  • Emulsion Preparation:

    • Prepare aqueous solutions of DGBE and comparative surfactants at a standard concentration (e.g., 1% w/v).

    • Add a fixed amount of a model oil (e.g., mineral oil or a relevant hydrocarbon) to each surfactant solution to create a specific oil-to-water ratio (e.g., 1:9).

    • Homogenize each mixture under identical conditions (e.g., using a high-speed blender or sonicator for a set time) to form an emulsion.

  • Stability Monitoring:

    • Immediately after preparation, and at set time intervals (e.g., 0, 15, 30, 60, 120 minutes), measure the turbidity of each emulsion using a turbidimeter or a UV-Vis spectrophotometer at a fixed wavelength (e.g., 600 nm).

  • Data Analysis:

    • Plot the turbidity (or absorbance) as a function of time for each surfactant. A slower decrease in turbidity indicates greater emulsion stability.

    • The emulsion stability index (ESI) can be calculated for a more quantitative comparison.

Emulsification_Stability_Workflow start Start prep_solutions Prepare Surfactant Solutions (DGBE and Alternatives) start->prep_solutions add_oil Add Model Oil to Solutions prep_solutions->add_oil homogenize Homogenize to Form Emulsion add_oil->homogenize measure_turbidity Measure Initial Turbidity (T0) homogenize->measure_turbidity monitor_stability Measure Turbidity at Time Intervals (T1, T2, T3...) measure_turbidity->monitor_stability plot_data Plot Turbidity vs. Time monitor_stability->plot_data analyze Compare Stability Profiles plot_data->analyze end End analyze->end

Workflow for Emulsification Stability Evaluation.
Assessment of Cleaning Efficiency

This protocol provides a method for quantifying the ability of DGBE-containing formulations to remove a standardized soil from a surface.

Methodology: Gravimetric Analysis of Soil Removal

  • Substrate Preparation: Use standardized substrates (e.g., glass slides, ceramic tiles, or fabric swatches).

  • Soiling: Apply a consistent amount of a standardized artificial soil (e.g., a mixture of oils, fats, and particulate matter) to each substrate and record the initial soiled weight.

  • Cleaning Process:

    • Prepare cleaning solutions containing DGBE and comparative surfactants at defined concentrations.

    • Immerse the soiled substrates in the cleaning solutions and agitate under controlled conditions (e.g., using a mechanical shaker or a standardized washing apparatus) for a fixed duration and temperature.

    • Rinse the substrates with deionized water to remove the cleaning solution and dislodged soil.

  • Drying and Weighing: Dry the cleaned substrates to a constant weight and record the final weight.

  • Data Analysis: Calculate the cleaning efficiency as the percentage of soil removed:

    • Cleaning Efficiency (%) = [(Initial Soiled Weight - Final Cleaned Weight) / (Initial Soiled Weight - Initial Substrate Weight)] x 100

Role in Signaling Pathways and Biological Systems

It is important to note that while DGBE is utilized in some topical pharmaceutical and cosmetic formulations, its primary role is that of a solvent, solubilizer, and penetration enhancer. There is no evidence to suggest that DGBE is intended to directly modulate specific biological signaling pathways as part of a therapeutic mechanism of action. The primary consideration in a biological context is its potential for skin absorption and systemic toxicity.

DGBE_Biological_Interaction DGBE Diethylene Glycol Monobutyl Ether (DGBE) Topical_Formulation Topical Formulation (e.g., Cream, Gel) DGBE->Topical_Formulation Formulated as a solvent/ penetration enhancer Skin_Application Application to Skin Topical_Formulation->Skin_Application Penetration_Enhancement Penetration Enhancement Skin_Application->Penetration_Enhancement Primary Function Systemic_Absorption Potential Systemic Absorption Penetration_Enhancement->Systemic_Absorption Leads to Toxicological_Considerations Toxicological Profile Assessment Systemic_Absorption->Toxicological_Considerations Requires

Conceptual Pathway of DGBE in Topical Applications.

Conclusion

Diethylene Glycol Monobutyl Ether is a versatile molecule with valuable surfactant-like properties, primarily functioning as a co-surfactant, coupling agent, and dispersant. Its high solvency for a wide range of substances makes it a key ingredient in many industrial and household cleaning formulations. While it demonstrates surface activity, a lack of comprehensive, publicly available data on its critical micelle concentration and direct comparative performance against traditional surfactants makes a full evaluation challenging. The experimental protocols outlined in this guide provide a framework for researchers to generate this much-needed data, which would allow for a more complete understanding of DGBE's potential as a primary surfactant in various applications. For drug development professionals, its role as a penetration enhancer in topical formulations is of primary interest, with a focus on its toxicological profile rather than direct interaction with biological signaling pathways.

References

A Comparative Guide to the Validation of Butoxy Di Glycol Purity using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of excipients like Butoxy Di Glycol (Diethylene Glycol Monobutyl Ether, DEGBE) is critical for product quality and safety. This guide provides a detailed comparison of Gas Chromatography (GC) techniques for the validation of Butoxy Di Glycol purity, supported by experimental data and protocols.

Comparison of Analytical Methods

Gas Chromatography is the most suitable and widely used analytical technique for determining the purity of Butoxy Di Glycol.[1][2] The two most common detectors used for this analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and cost-effective method for quantifying organic compounds.[3] It offers high precision and a wide linear range. Gas Chromatography with Mass Spectrometry (GC-MS) provides both quantitative and qualitative data, enabling the identification of unknown impurities through their mass spectra.[3] GC-MS is generally more sensitive than GC-FID, with the ability to detect trace amounts of compounds in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[3]

While High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, its application for the purity determination of volatile compounds like Butoxy Di Glycol is less common than GC.[4] HPLC is better suited for non-volatile, polar, and thermally unstable compounds.[5] Titrimetric methods, such as periodate (B1199274) oxidation followed by titration, are effective for determining the purity of triols like glycerin, but are not suitable for diols like Butoxy Di Glycol as the reaction produces neutral aldehydes which cannot be titrated.

The following table summarizes the performance characteristics of GC-FID and GC-MS for the analysis of glycol ethers, including Butoxy Di Glycol.

Data Presentation

Performance CharacteristicGC-FIDGC-MSAlternative Method: HPLC-UV/MS (for glycols in general)
**Linearity (R²) **> 0.99> 0.99> 0.99
Limit of Detection (LOD) ~0.5 mg/m³ (for air samples)[6]0.01 to 1 µg/mLUV: 1 mg/L, ESI-MS: 10-25 µg/L[7]
Limit of Quantitation (LOQ) Typically in the low ppm range0.02 to 3.4 µg/mLUV: 2 mg/L, ESI-MS: 20-50 µg/L[7]
Accuracy (% Recovery) 78% - 102.4%[6][8]87% - 116%Not specified for Butoxy Di Glycol
Precision (%RSD) < 5%[6]2% - 14%Not specified for Butoxy Di Glycol
Selectivity GoodExcellent (provides structural information)Good
Cost LowerHigherHigher

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol is a general guideline for the determination of Butoxy Di Glycol purity using GC-FID.

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the Butoxy Di Glycol sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[9]

  • Prepare a series of calibration standards of Butoxy Di Glycol in the same solvent, covering the expected purity range.

2. GC-FID Conditions:

  • Column: A polar capillary column, such as one with a StabilWax (Crossbond polyethylene (B3416737) glycol) stationary phase, is recommended.[6] A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.

  • Injector Temperature: 250 °C.[1][2]

  • Detector Temperature: 250 °C.[1][2][6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 5 minutes.[1][2]

    • Ramp rate: 10 °C/minute to 245 °C.[1][2]

    • Final hold: 4 minutes at 245 °C.[1][2]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[1][2]

  • Injection Volume: 1 µL.

  • Split Ratio: 1:20.[1][2]

3. Data Analysis:

  • The purity of Butoxy Di Glycol is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a framework for the identification and quantification of impurities in Butoxy Di Glycol.

1. Sample Preparation:

  • Sample preparation is similar to the GC-FID method. A 1000-fold dilution with methanol can be employed to avoid column overload.

2. GC-MS Conditions:

  • Column: A column with a cyanopropylphenyl-based stationary phase, such as an Rxi-1301Sil MS, is suitable for good resolution of glycol ethers.[10][11] A typical dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[10]

  • Injector Temperature: 260 °C.

  • Transfer Line Temperature: 300 °C.[12]

  • Oven Temperature Program: An optimized fast temperature program can significantly reduce analysis time. For example, an 8-minute analysis can be achieved.[10]

  • Carrier Gas: Helium.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 20 to 200 amu to capture the characteristic low mass fragments of glycol ethers.[10]

3. Data Analysis:

  • Purity is determined by area percent. Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST).

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of a method for determining Butoxy Di Glycol purity.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis & Quality Control A Select Analytical Technique (e.g., GC-FID, GC-MS) B Optimize Chromatographic Conditions (Column, Temperature, Flow Rate) A->B C Develop Sample Preparation Protocol B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantitation (LOQ) C->I J Robustness C->J K Analyze Butoxy Di Glycol Samples J->K L System Suitability Testing K->L M Report Purity Results K->M

Caption: Logical workflow for the validation of Butoxy Di Glycol purity analysis.

References

A Comparative Performance Analysis of Diethylene Glycol Monobutyl Ether (DGBE) and Ethylene Glycol Monobutyl Ether (EGBE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance characteristics, experimental protocols, and toxicological profiles of two prevalent glycol ether solvents.

In the landscape of industrial and research solvents, diethylene glycol monobutyl ether (DGBE) and ethylene (B1197577) glycol monobutyl ether (EGBE) are two prominent members of the glycol ether family, valued for their versatile solvency.[1][2] This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.

Executive Summary

Both DGBE and EGBE are colorless liquids with a mild odor, functioning as effective solvents for a wide array of substances, including resins, oils, and dyes.[1][3] The primary distinctions between them lie in their physical and performance properties, stemming from the presence of an additional ether linkage in the DGBE molecule. This structural difference results in a higher boiling point, lower volatility, and higher viscosity for DGBE compared to EGBE. From a toxicological standpoint, EGBE is known for its hematotoxicity, which is attributed to its metabolite, 2-butoxyacetic acid (BAA). DGBE also undergoes metabolism to a similar acidic metabolite, but is generally considered to have a lower toxicity profile.

Quantitative Performance Data

The following table summarizes the key physical and performance properties of DGBE and EGBE, compiled from various sources.

PropertyDiethylene Glycol Monobutyl Ether (DGBE)Ethylene Glycol Monobutyl Ether (EGBE)Test Method
Chemical Formula C₈H₁₈O₃C₆H₁₄O₂-
Molecular Weight ( g/mol ) 162.23[4]118.17[5]-
Boiling Point (°C) 231[6]171[5]ASTM D1078
Melting Point (°C) -68[6]-75ASTM D5950
Flash Point (°C) 99 (Closed Cup)[7]67 (Closed Cup)ASTM D93
Density (g/mL at 20°C) 0.953[8]0.902 (at 25°C)[9]ASTM D4052
Viscosity (cP at 20°C) 6.5[10]6.4[3]ASTM D445
Viscosity (kinematic, cSt at 20°C) 6.1[11]3.642ASTM D445
Surface Tension (dynes/cm at 25°C) 33.627.4ASTM D971
Evaporation Rate (n-butyl acetate (B1210297) = 1) <0.01[5]0.079[12]ASTM D3539
Kauri-Butanol (Kb) Value Data not availableData not availableASTM D1133
Water Solubility Soluble[13]Soluble[14]Visual
Vapor Pressure (mm Hg at 20°C) 0.02[4]0.6-

Experimental Protocols

The data presented in this guide are based on standardized test methods to ensure accuracy and reproducibility. Below are detailed methodologies for key performance evaluation experiments.

Determination of Evaporation Rate (ASTM D3539)

This test method is employed to determine the rate of evaporation of volatile liquids. A specified volume of the solvent is dispensed onto a filter paper of known area, which is then suspended from a balance in a controlled environment. The weight loss of the solvent is recorded over time as a stream of dry air at a constant temperature is passed over it. The evaporation rate is then calculated relative to a standard solvent, typically n-butyl acetate.

Viscosity Measurement by Bubble Time Method (ASTM D1545/D1725)

This method is used to determine the viscosity of transparent liquids. It involves measuring the time it takes for an air bubble of a specific size to rise through a column of the liquid in a glass tube of a defined diameter at a constant temperature. The viscosity is reported in "bubble seconds," which can be correlated to kinematic viscosity in centistokes. ASTM D1725 provides a standard practice for preparing resin solutions for viscosity measurement using this method.[12]

Solvency Power Assessment via Kauri-Butanol Value (ASTM D1133)

The Kauri-Butanol (Kb) value is a measure of the relative solvent power of hydrocarbon solvents.[9][15][16] The test involves titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined level of turbidity is reached. A higher volume of solvent required to reach the cloud point indicates a higher Kb value and, consequently, a stronger solvency power.[9][15]

Metabolic Pathways and Toxicological Insights

The biological effects of DGBE and EGBE are closely linked to their metabolic pathways. Understanding these pathways is crucial for assessing their toxicological profiles and ensuring safe handling.

Metabolic Pathway of Ethylene Glycol Monobutyl Ether (EGBE)

EGBE is primarily metabolized in the liver by alcohol dehydrogenase to 2-butoxyacetaldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to 2-butoxyacetic acid (BAA). BAA is the main metabolite responsible for the hematotoxic effects observed with EGBE exposure, which include red blood cell hemolysis.

EGBE_Metabolism EGBE Ethylene Glycol Monobutyl Ether (EGBE) Aldehyde 2-Butoxyacetaldehyde EGBE->Aldehyde Alcohol Dehydrogenase BAA 2-Butoxyacetic Acid (BAA) (Toxic Metabolite) Aldehyde->BAA Aldehyde Dehydrogenase

Metabolic activation of EGBE to its toxic metabolite.
Metabolic Pathway of Diethylene Glycol Monobutyl Ether (DGBE)

DGBE is also metabolized in the body, primarily through oxidation, to 2-(2-butoxyethoxy)acetic acid. While structurally similar to BAA, the toxicological data suggests that DGBE and its metabolites have a lower potential for adverse health effects compared to EGBE.

DGBE_Metabolism DGBE Diethylene Glycol Monobutyl Ether (DGBE) Metabolite 2-(2-Butoxyethoxy)acetic Acid DGBE->Metabolite Oxidation Excretion Excretion Metabolite->Excretion

Metabolic pathway of DGBE.

References

A Comparative Guide to Analytical Methods for Quantifying 2-(2-Butoxyethoxy)ethanol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(2-butoxyethoxy)ethanol (DEGBE), a common solvent found in a variety of commercial and industrial products, is critical for safety, regulatory compliance, and formulation development. This guide provides an objective comparison of prevalent analytical methods for determining DEGBE concentrations in complex matrices, supported by experimental data and detailed protocols.

The primary analytical techniques for the quantification of DEGBE and its parent compound, 2-butoxyethanol (B58217) (EGBE), are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of various analytical methods for the determination of DEGBE and related glycol ethers.

Analytical MethodMatrixAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)
GC-MS with Isotope Dilution[1]Consumer Products14 Common Glycol Ethers0.01 - 1 µg/mL0.02 - 3.4 µg/mL2 - 14%87 - 116%
GC-MS[2]Urine2-Butoxyacetic acid*10 µmol/L-Within-day: <5%, Day-to-day: 12%-
HPLC-Fluorescence (with 1-anthroylnitrile derivatization)[3]Workplace AirAlkoxyethanols1 - 3 pg per injection~0.5 ng in reaction mixture--
GC-FID[4]Glycerin-containing productsEthylene Glycol / Diethylene Glycol0.0018% / 0.0036%---
GC-MS[5]Cough, Cold & Allergy ProductsEthylene Glycol / Diethylene Glycol0.1 ppm / 0.3 ppm---

*2-Butoxyacetic acid is a major metabolite of 2-butoxyethanol and is often used as a biomarker for exposure.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Consumer Products

This method is adapted from a reference method for the analysis of glycol ethers in consumer products like cleaners and paints.[6]

a. Sample Preparation (Liquid Samples):

  • Weigh a small amount (e.g., 100 mg) of the liquid sample into a 20 mL vial.

  • Add a known amount of a labeled internal standard, such as 13C2-2-butoxyethanol, to achieve a concentration that will match the calibration standard after final dilution (e.g., 1 ppm).

  • Dilute the sample with methanol (B129727) to a specific ratio (e.g., 1:40 sample to methanol). For a 100 mg sample, add 3900 mg of methanol.

  • Vortex the sample for 30 seconds and allow it to stabilize for approximately 1 hour.

  • Further dilute the sample solution with methanol to bring the analyte concentration within the calibration range.

b. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 6890 or equivalent.

  • Column: DB-624 or similar, 60 m x 0.32 mm ID, 1.80 µm film thickness.

  • Injector: Split/splitless, 250 °C.

  • Oven Program: 40 °C for 4 min, ramp to 220 °C at 8 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-300.

c. Quality Control:

  • A calibration curve should be prepared with at least five concentration levels.

  • Method blanks and spiked samples should be analyzed with each batch to assess contamination and matrix effects.

  • The recovery of the internal standard should be within 75-120%.[6]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol involves pre-column derivatization to enhance the detectability of this compound. This method is based on the derivatization of similar alkoxyethanols with 1-anthroylnitrile.[3]

a. Derivatization Procedure:

  • To a small volume of the sample (or an extract), add an internal standard solution (e.g., 2-phenoxyethanol).

  • Add a solution of 1-anthroylnitrile in a suitable solvent (e.g., acetonitrile).

  • Add a catalyst, such as quinuclidine, to initiate the esterification reaction.

  • Allow the reaction to proceed at room temperature for approximately 30 minutes.

  • Stop the reaction by adding a small amount of an acid (e.g., acetic acid).

  • Inject an aliquot of the final solution into the HPLC system.

b. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation wavelength of 360 nm and an emission wavelength of 460 nm.

c. Quality Control:

  • Prepare calibration standards using underivatized analytes and subject them to the same derivatization procedure as the samples.

  • Analyze reagent blanks to ensure no interference from the derivatizing agent or solvents.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the GC-MS and HPLC methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Matrix Sample Weighing Weigh Sample Sample->Weighing Spiking Spike with Internal Standard Weighing->Spiking Dilution Dilute with Solvent Spiking->Dilution Vortex Vortex & Stabilize Dilution->Vortex Injection Inject into GC-MS Vortex->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Matrix Sample Extraction Solvent Extraction (if needed) Sample->Extraction Derivatization Add Derivatizing Agent & Catalyst Extraction->Derivatization Reaction Incubate Derivatization->Reaction Quench Stop Reaction Reaction->Quench Injection Inject into HPLC Quench->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis of this compound with derivatization.

References

A Comparative In Vitro Toxicity Study of Glycol Ethers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro toxicity of various glycol ethers, a class of solvents with widespread industrial and pharmaceutical applications. Understanding the relative toxicity of these compounds is paramount for ensuring product safety and guiding research and development efforts. This document summarizes key quantitative toxicity data, presents detailed experimental protocols for in vitro assessment, and visualizes the primary metabolic pathway leading to their toxic effects.

Comparative Toxicity of Glycol Ethers: A Data-Driven Overview

Glycol ethers are broadly categorized into two main series: the E-series, derived from ethylene (B1197577) oxide, and the P-series, derived from propylene (B89431) oxide. Toxicological data generally indicates that P-series glycol ethers exhibit lower toxicity compared to their E-series counterparts.[1] The primary mechanism of toxicity for many E-series glycol ethers is their metabolic conversion to toxic alkoxyacetic acids.[2]

The following table summarizes the in vitro cytotoxicity of a selection of glycol ethers and their metabolites, expressed as EC50 values (the concentration that causes a 50% reduction in a measured cellular response, such as viability). It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions, including cell lines and exposure durations, across different studies.

CompoundSeriesCell LineExposure DurationEC50 (mM)Reference
2-Methoxyethanol (ME)E-seriesCHO-K1Not Specified> 100[3]
2-Ethoxyethanol (EE)E-seriesCHO-K1Not Specified80[3]
2-Butoxyethanol (B58217) (BE)E-seriesCHO-K1Not Specified10[3]
Methoxyacetic acid (MAA)E-series MetaboliteCHO-K1Not Specified15[3]
Ethoxyacetic acid (EAA)E-series MetaboliteCHO-K1Not Specified10[3]
Butoxyacetic acid (BAA)E-series MetaboliteCHO-K1Not Specified1.5[3]
Propylene glycol methyl ether (PGME)P-seriesiPSC-derived hepatocytes48 hours> 10[4]
Dipropylene glycol methyl ether (DPGME)P-seriesiPSC-derived hepatocytes48 hours> 10[4]
Propylene glycol n-butyl ether (PGBE)P-seriesiPSC-derived cardiomyocytes48 hours~3.0[4]

Experimental Protocols

The assessment of glycol ether cytotoxicity in vitro relies on a variety of established assays. Below are detailed methodologies for three commonly employed techniques to determine cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cell line of interest (e.g., HepG2, CHO-K1)

    • Complete cell culture medium

    • 96-well microplates

    • Glycol ether test compounds

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the glycol ether compounds in complete cell culture medium.

    • Remove the culture medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the glycol ethers, if any) and a negative control (medium only).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate in the dark for 2-4 hours at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • 96-well microplates

    • Glycol ether test compounds

    • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

    • Microplate reader

  • Procedure:

    • Plate cells in a 96-well plate and treat with serial dilutions of glycol ethers as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • 96-well microplates

    • Glycol ether test compounds

    • Neutral red solution (e.g., 50 µg/mL in sterile PBS)

    • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

    • Microplate reader

  • Procedure:

    • Seed and treat cells with glycol ethers in a 96-well plate as described in the previous protocols.

    • After the exposure period, remove the treatment medium and wash the cells with PBS.

    • Add medium containing neutral red to each well and incubate for 2-3 hours at 37°C.

    • Remove the neutral red medium and wash the cells with PBS to remove any unincorporated dye.

    • Add the desorb solution to each well to extract the neutral red from the lysosomes.

    • Agitate the plate for 10 minutes on a shaker to ensure complete dissolution of the dye.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Visualizing the Path to Toxicity

The following diagrams illustrate the key metabolic pathway for glycol ether toxicity and a typical experimental workflow for in vitro cytotoxicity assessment.

Glycol_Ether_Metabolism cluster_0 Metabolic Activation cluster_1 Cellular Toxicity Glycol_Ether Glycol Ether (e.g., 2-Methoxyethanol) Alkoxy_Aldehyde Alkoxy Aldehyde (e.g., Methoxyacetaldehyde) Glycol_Ether->Alkoxy_Aldehyde Alcohol Dehydrogenase (ADH) Alkoxyacetic_Acid Alkoxyacetic Acid (e.g., Methoxyacetic Acid) Alkoxy_Aldehyde->Alkoxyacetic_Acid Aldehyde Dehydrogenase (ALDH) Cellular_Targets Cellular Targets (e.g., Mitochondria, DNA) Alkoxyacetic_Acid->Cellular_Targets Inhibition of Cellular Respiration, Induction of Oxidative Stress Cell_Death Cell Death (Apoptosis, Necrosis) Cellular_Targets->Cell_Death

Caption: Metabolic activation of glycol ethers to toxic alkoxyacetic acids.

Experimental_Workflow Start Start: Cell Culture Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment Treatment with Glycol Ethers (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH, NRU) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Microplate Reader) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis End End: Results Data_Analysis->End

Caption: A typical experimental workflow for in vitro cytotoxicity assessment.

References

A Comparative Guide to Cleaning Solvents: Butoxy Di Glycol vs. Isopropyl Alcohol vs. Mineral Spirits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective cleaning agents, understanding the nuanced performance of different solvents is critical. This guide provides an objective comparison of butoxy di glycol against two common alternatives, isopropyl alcohol and mineral spirits, offering insights into their cleaning efficiency, physical properties, and operational mechanisms.

Butoxy di glycol, a glycol ether, is recognized for its dual hydrophilic and hydrophobic nature, allowing it to effectively dissolve both water-soluble and oil-soluble soils.[1][2] Isopropyl alcohol, a well-known disinfectant and solvent, is effective against a wide range of contaminants.[3][4][5] Mineral spirits, a petroleum-based solvent, are particularly adept at removing oils, greases, and other nonpolar substances.[6][7][8] This comparison aims to provide a data-driven evaluation to inform solvent selection for specific cleaning applications.

Performance Comparison

PropertyButoxy Di GlycolIsopropyl AlcoholMineral Spirits
Synonyms Diethylene glycol monobutyl ether, DEGBE, Butyl CarbitolIsopropanol, IPA, 2-PropanolWhite spirits, Stoddard solvent, Petroleum spirits
Chemical Formula C8H18O3C3H8OMixture of aliphatic and alicyclic C7 to C12 hydrocarbons
Molar Mass ( g/mol ) 162.2360.1Variable (typically 140-150)
Boiling Point (°C) 23182.6150-200
Flash Point (°C) 105 (closed cup)1238-60
Vapor Pressure (mmHg @ 20°C) 0.0233~2.9
Density (g/cm³ @ 20°C) ~0.955~0.786~0.78
Solubility in Water MiscibleMiscibleInsoluble
Evaporation Rate SlowFastMedium
Primary Cleaning Action Dissolves both polar and non-polar soilsDissolves polar soils, disinfectsDissolves non-polar soils (oils, grease)

Key Observations:

  • Butoxy di glycol's high boiling point and low vapor pressure contribute to a slower evaporation rate, which can be advantageous for applications requiring longer contact time to dissolve stubborn residues.[9][10][11] Its miscibility with water makes it a versatile component in aqueous and semi-aqueous cleaning formulations.[12]

  • Isopropyl alcohol has a much lower boiling point and higher vapor pressure, leading to rapid evaporation.[3] This is beneficial for applications where quick drying is essential, such as in electronics cleaning.[4] Its ability to act as a disinfectant is a key advantage in environments requiring sterile surfaces.[5]

  • Mineral spirits are immiscible with water and are primarily effective against non-polar, oil-based contaminants.[7][8] Their moderate evaporation rate provides a balance between contact time and drying speed.

Experimental Protocols

To ensure objective and reproducible evaluation of cleaning agent efficiency, standardized test methods are crucial. A widely recognized standard is ASTM D4488 - Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls .[13][14][15][16][17][18]

ASTM D4488 Test Method Outline:

This method is designed to evaluate the ability of a cleaning product to remove a standardized soil from a substrate.

1. Materials and Apparatus:

  • Substrate: White vinyl tiles are commonly used as the standard surface.[17]
  • Soil: A two-part standardized soil is typically used, consisting of a particulate soil and an oil blend.[17]
  • Washability Apparatus: A machine that provides a consistent scrubbing motion with controlled parameters like weight, pressure, and speed.[18]
  • Colorimeter/Reflectometer: To measure the reflectance of the tile surface before and after soiling and cleaning.[17]

2. Procedure:

  • Initial Reflectance Measurement: The initial reflectance of the clean vinyl tiles is measured.
  • Soiling: A precise amount of the standardized soil is uniformly applied to a defined area on the tiles. The soiled tiles are then allowed to dry for a specified period (e.g., 24 hours).[17]
  • Soiled Reflectance Measurement: The reflectance of the soiled tiles is measured.
  • Cleaning: The soiled tiles are placed in the washability apparatus. A sponge or other applicator is saturated with the cleaning agent being tested, and the machine is run for a set number of cycles.
  • Final Reflectance Measurement: After cleaning and drying, the final reflectance of the tiles is measured.

3. Calculation of Cleaning Efficiency: The cleaning efficiency is calculated based on the difference in reflectance values. A common formula is: Cleaning Efficiency (%) = [(Final Reflectance - Soiled Reflectance) / (Initial Reflectance - Soiled Reflectance)] x 100

A higher cleaning efficiency percentage indicates a more effective cleaning agent for the specific soil and substrate tested.

Visualizing the Workflow and Solvent Properties

To better understand the experimental process and the logical relationships between the solvents' properties and their cleaning applications, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_cleaning Cleaning Process cluster_eval Evaluation Initial_Reflectance Measure Initial Reflectance Apply_Soil Apply Standardized Soil Initial_Reflectance->Apply_Soil Substrate Soiled_Reflectance Measure Soiled Reflectance Apply_Soil->Soiled_Reflectance Scrubbing Automated Scrubbing Soiled_Reflectance->Scrubbing Soiled Substrate Prepare_Solvent Prepare Solvent Solution Prepare_Solvent->Scrubbing Cleaning Agent Final_Reflectance Measure Final Reflectance Scrubbing->Final_Reflectance Cleaned Substrate Calculate_Efficiency Calculate Cleaning Efficiency (%) Final_Reflectance->Calculate_Efficiency

ASTM D4488 Experimental Workflow

Solvent_Comparison cluster_butoxy Butoxy Di Glycol cluster_ipa Isopropyl Alcohol cluster_ms Mineral Spirits BDG_Prop High Boiling Point Slow Evaporation Water Miscible BDG_App Applications: - Stubborn Residues - Aqueous Formulations - Extended Contact Cleaning BDG_Prop->BDG_App Effective Cleaning Effective Cleaning BDG_App->Effective Cleaning IPA_Prop Low Boiling Point Fast Evaporation Disinfectant IPA_App Applications: - Electronics Cleaning - Quick Drying Needed - Disinfection IPA_Prop->IPA_App IPA_App->Effective Cleaning MS_Prop Moderate Boiling Point Medium Evaporation Water Insoluble MS_App Applications: - Oil & Grease Removal - Degreasing Metals - Non-Aqueous Cleaning MS_Prop->MS_App MS_App->Effective Cleaning

Solvent Properties and Applications

Conclusion

The selection of an appropriate cleaning solvent is a multifaceted decision that depends on the nature of the soil, the substrate material, and the specific requirements of the cleaning process, such as the need for disinfection or rapid drying.

  • Butoxy di glycol is a versatile and powerful solvent effective against a broad range of soils due to its dual-solvency nature. Its slow evaporation rate makes it suitable for applications requiring deep penetration and extended contact time.

  • Isopropyl alcohol is an excellent choice for applications demanding rapid drying and disinfection, particularly in the electronics and medical device industries.

  • Mineral spirits remain a highly effective and economical option for degreasing and removing oil-based contaminants from non-porous surfaces.

While this guide provides a comparative overview based on available data, for critical applications, it is recommended to conduct direct comparative studies using a standardized methodology like ASTM D4488 to determine the most efficient solvent for a specific soil and substrate combination.

References

A Comparative Guide to the Spectroscopic Cross-Validation of 2-(2-Butoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for 2-(2-butoxyethoxy)ethanol against two common alternatives, 2-butoxyethanol (B58217) and 2-methoxyethanol. Through a cross-validation of their mass spectrometry, infrared, and nuclear magnetic resonance spectra, this guide offers a robust framework for the unambiguous identification of these glycol ethers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its alternatives, providing a clear basis for comparison.

Table 1: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 162.2345, 57, 73, 89, 117
2-Butoxyethanol 118.1745, 57, 73, 87, 101
2-Methoxyethanol 76.0945, 58, 76

Table 2: Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3430 (broad)2870-2960~1120
2-Butoxyethanol ~3420 (broad)2870-2960~1120
2-Methoxyethanol ~3440 (broad)2880-2930~1120

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound-CH₃-CH₂- (Butyl Chain)-O-CH₂-CH₂-O--CH₂-OH-OH
This compound ~0.9 (t)~1.4 (m), ~1.5 (m)~3.5-3.7 (m)~3.7 (t)~2.5 (s)
2-Butoxyethanol ~0.9 (t)~1.4 (m), ~1.5 (m)-~3.5-3.6 (m)~2.7 (s)
2-Methoxyethanol --~3.5 (t)~3.7 (t)~2.9 (s)

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound-CH₃-CH₂- (Butyl Chain)-O-CH₂--CH₂-OH
This compound ~14~19, ~32~70, ~71~62
2-Butoxyethanol ~14~19, ~32~70~62
2-Methoxyethanol --~73~62

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Mass Spectrometry (MS)
  • Instrumentation: A standard electron ionization mass spectrometer.

  • Sample Introduction: Direct infusion or via gas chromatography (GC) for separation of components in a mixture.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Analysis: The sample is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern provides a molecular fingerprint of the compound.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different frequencies is measured. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: The sample is placed in a strong magnetic field and irradiated with radio waves. The resonance of the hydrogen nuclei is detected, providing information about their chemical environment, including the number of neighboring protons (spin-spin splitting).

    • ¹³C NMR: Similar to ¹H NMR, but detecting the resonance of carbon-13 nuclei. This provides information about the different carbon environments in the molecule.

Visualizing the Workflow and Molecular Structure

To further aid in the understanding of the cross-validation process and the molecular structure of this compound, the following diagrams are provided.

Spectroscopic_Cross_Validation_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Comparison Sample This compound and Alternatives MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Data_Processing Spectral Data Processing MS->Data_Processing IR->Data_Processing NMR->Data_Processing Feature_Extraction Key Feature Extraction (m/z, cm⁻¹, ppm) Data_Processing->Feature_Extraction Comparison Comparative Analysis Feature_Extraction->Comparison Validation Cross-Validation and Compound Identification Comparison->Validation

Spectroscopic Cross-Validation Workflow

molecular_structure cluster_legend Functional Groups OH Hydroxyl (-OH) Ether Ether (-O-) Alkyl Alkyl (C-H) C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 O1 O C4->O1 C5 CH₂ O1->C5 C6 CH₂ C5->C6 O2 O C6->O2 C7 CH₂ O2->C7 C8 CH₂ C7->C8 O3 O C8->O3 H1 H O3->H1

Structure of this compound

Shifting to Greener Solvents: An Environmental Impact Assessment of Diethylene Glycol Monobutyl Ether and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to minimize the environmental footprint of their operations, this guide provides a comparative analysis of the environmental impact of diethylene glycol monobutyl ether (DGBE) against two common alternatives: 2-butoxyethanol (B58217) (EB) and propylene (B89431) glycol n-butyl ether (PnB). This objective assessment, supported by experimental data, aims to facilitate informed decisions in the selection of solvents with a lower environmental burden.

Diethylene glycol monobutyl ether is a versatile solvent utilized in a wide array of applications, including paints, coatings, cleaners, and as a chemical intermediate.[1][2][3] However, increasing environmental awareness necessitates a thorough evaluation of its impact and a consideration of safer, more sustainable alternatives. This guide focuses on key environmental indicators: biodegradability, aquatic toxicity, and volatile organic compound (VOC) content.

Comparative Environmental Impact Data

The following table summarizes the key environmental parameters for DGBE and its alternatives, providing a quantitative basis for comparison.

Chemical SubstanceCAS NumberBiodegradabilityAquatic Toxicity (Fish - 96hr LC50)Aquatic Toxicity (Invertebrate - 48hr EC50)Volatile Organic Compound (VOC) Status
Diethylene Glycol Monobutyl Ether (DGBE) 112-34-5Readily biodegradable>100 mg/L>100 mg/LVOC
2-Butoxyethanol (EB) 111-76-2Readily biodegradable (Half-life: 1-4 weeks in aquatic environments)[4][5][6]1,474 mg/L (Lepomis macrochirus)1,550 mg/L (Daphnia magna)VOC[7]
Propylene Glycol n-Butyl Ether (PnB) 5131-66-8Readily biodegradable<1,000 mg/L (Fish)[8]>1,000 mg/L (Aquatic invertebrates)[8]VOC[9]

Experimental Protocols

The data presented in this guide is primarily derived from standardized test methods established by the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized for their reliability and reproducibility in assessing the environmental fate and effects of chemicals.

Biodegradability Testing (Based on OECD 301)

The assessment of "ready biodegradability" is typically conducted using one of the methods outlined in the OECD 301 guideline.[10][11][12][13] These tests evaluate the potential for a chemical to be rapidly and extensively broken down by microorganisms in an aerobic environment. Common methods include the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F).[10][14]

A general procedure involves:

  • Preparation of the Test Medium: A mineral medium containing the test substance at a known concentration is prepared.

  • Inoculation: The medium is inoculated with a small number of microorganisms from a source such as activated sludge from a wastewater treatment plant.[15]

  • Incubation: The test vessels are incubated in the dark at a constant temperature for 28 days.

  • Measurement of Biodegradation: The extent of biodegradation is determined by measuring a parameter such as the consumption of oxygen or the production of carbon dioxide.

  • Pass Criteria: A substance is considered "readily biodegradable" if it meets a specific degradation threshold (e.g., >60% of the theoretical oxygen demand) within a 10-day window during the 28-day test period.[12][16]

Aquatic Toxicity Testing (Based on OECD 202 & 203)

Acute aquatic toxicity is evaluated using standardized tests such as OECD 203 for fish and OECD 202 for aquatic invertebrates (e.g., Daphnia magna).[17][18][19][20]

A general procedure for the Fish, Acute Toxicity Test (OECD 203) includes:

  • Test Organisms: A specified species of fish (e.g., Zebra-fish) is selected and acclimated to laboratory conditions.[17]

  • Exposure: The fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.

  • Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).[17]

  • Determination of LC50: The concentration of the substance that is lethal to 50% of the test organisms (LC50) is calculated.

Logical Workflow for Solvent Selection

The selection of a solvent with a lower environmental impact involves a systematic evaluation of its intrinsic properties and potential trade-offs. The following diagram illustrates a logical workflow to guide this decision-making process.

Workflow for selecting a lower-impact solvent.

Conclusion

Based on the available data, both 2-butoxyethanol and propylene glycol n-butyl ether present as viable alternatives to diethylene glycol monobutyl ether, with all three being readily biodegradable. While DGBE exhibits very low aquatic toxicity, specific data for PnB suggests it also has low toxicity to aquatic invertebrates. 2-butoxyethanol, while readily biodegradable, shows a higher aquatic toxicity compared to DGBE. All three are classified as VOCs, which is a critical consideration for air quality regulations.

The choice of a greener solvent requires a holistic assessment of environmental, health, and performance criteria. This guide provides a foundational environmental comparison to aid in the selection process. It is recommended that researchers and professionals consult specific safety data sheets and regulatory requirements to make the most appropriate and sustainable choice for their applications.

References

Safety Operating Guide

Safe Disposal of 2-(2-Butoxyethoxy)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of 2-(2-Butoxyethoxy)ethanol, also known as diethylene glycol monobutyl ether, is crucial for maintaining a safe laboratory environment and adhering to regulatory standards. This guide provides essential safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in the responsible management of this chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear appropriate personal protective equipment (PPE). This includes safety goggles or a face shield, chemical-resistant gloves (tested according to EN 374), and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate spill area. Ensure the area is well-ventilated to disperse vapors.[4]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, or vermiculite (B1170534) to prevent it from spreading or entering drains.[2][4]

  • Absorption: Carefully apply an inert absorbent material over the spill.[2][5]

  • Collection: Once the liquid has been completely absorbed, use spark-proof tools to carefully scoop the material into a suitable, labeled, and sealable container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a soap and water solution.[5]

  • Disposal: The sealed container with the absorbed material should be treated as hazardous waste and disposed of according to institutional and local regulations.[3][4]

Disposal Procedure for Unused or Waste this compound

The primary directive for the disposal of this compound is to adhere strictly to all federal, state, and local regulations.[4][6] This chemical and its containers must be disposed of as hazardous waste.

Step-by-Step Disposal Guidance:

  • Waste Identification: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[2]

  • Containerization: Place the waste this compound in its original container or a compatible, properly labeled hazardous waste container. Ensure the container is tightly sealed to prevent leaks or spills.[7] Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and metals.[3]

  • Arrangement for Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][7]

Quantitative Data and Regulatory Information

The following table summarizes key quantitative data and regulatory information relevant to the safe handling and disposal of this compound.

ParameterValueReference
CAS Number 112-34-5[1]
Regulatory Listing TSCA Inventory, SARA 313 (as glycol ethers)[2][6]
Occupational Exposure Limit (ACGIH TWA) 10 ppm (Inhalable fraction and vapor)[7]
Aquatic Toxicity (LC50, Lepomis macrochirus) 1300 mg/L[6]
Biodegradability Readily biodegradable[6]
Bioaccumulation Potential Does not bioaccumulate[6][7]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Scenario A Consult SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Well-Ventilated Area B->C D Unused Chemical or Contaminated Material C->D E Place in Labeled, Sealed Hazardous Waste Container D->E S1 Spill Occurs D->S1 Accidental F Store in Designated Waste Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Final Disposal via Licensed Facility G->H S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Absorbed Material into a Waste Container S2->S3 S3->E

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Butoxyethoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Butoxyethoxy)ethanol

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